molecular formula C12H14ClNO4S B188210 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 314744-43-9

1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B188210
CAS No.: 314744-43-9
M. Wt: 303.76 g/mol
InChI Key: WQUWIRWFTDFGFT-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H14ClNO4S and its molecular weight is 303.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4S/c13-10-1-3-11(4-2-10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUWIRWFTDFGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353287
Record name 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314744-43-9
Record name 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and biological activity based on available scientific literature.

Introduction

This compound is a synthetic organic compound featuring a piperidine ring N-substituted with a 4-chlorophenylsulfonyl group and a carboxylic acid moiety at the 4-position of the piperidine ring. The presence of the sulfonamide group and the piperidine scaffold suggests its potential as an intermediate in the synthesis of novel pharmaceutical agents.[1] Sulfonamide-based drugs are known for a wide range of biological activities, and piperidine rings are common structural motifs in many therapeutic agents. This compound is primarily utilized in medicinal chemistry research for the development of more complex molecules with potential anti-inflammatory and antimicrobial properties.[1]

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₄ClNO₄SMySkinRecipes
Molecular Weight 303.77 g/mol MySkinRecipes
CAS Number 314744-43-9MySkinRecipes
MDL Number MFCD00723388MySkinRecipes
Storage Conditions 2-8°C, dryMySkinRecipes

Synthesis

The synthesis of this compound can be achieved through a two-step process starting from ethyl isonipecotate (ethyl piperidine-4-carboxylate). The first step involves the sulfonylation of the piperidine nitrogen, followed by the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Synthetic Workflow

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Hydrolysis Ethyl isonipecotate Ethyl isonipecotate Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate Ethyl isonipecotate->Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate Na2CO3, H2O 4-Chlorophenylsulfonyl chloride 4-Chlorophenylsulfonyl chloride 4-Chlorophenylsulfonyl chloride->Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate This compound This compound Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate->this compound NaOH, H2O/EtOH, then H+

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate

This protocol is adapted from a method used for the synthesis of related derivatives.

  • Materials:

    • Ethyl isonipecotate

    • 4-Chlorophenylsulfonyl chloride

    • Sodium carbonate (Na₂CO₃)

    • Hydrochloric acid (HCl), dilute

    • Distilled water

    • Round-bottom flask (250 mL)

    • Magnetic stirrer

    • pH meter

    • Filtration apparatus

  • Procedure:

    • Disperse ethyl isonipecotate (1 equivalent) in distilled water (approximately 13 mL per mmol of ester) in a 250-mL round-bottom flask.

    • To this suspension, add 4-chlorophenylsulfonyl chloride (1 equivalent).

    • Maintain the pH of the reaction mixture at 10.0 by the gradual addition of an 18% aqueous solution of Na₂CO₃ while stirring vigorously.

    • Continue stirring the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, adjust the pH to 6.0 by adding dilute HCl with continuous stirring.

    • Allow the mixture to stand for 20-30 minutes to facilitate precipitation.

    • Collect the precipitate by filtration, wash with cold distilled water, and dry to yield ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate.

Step 2: Hydrolysis to this compound

This is a general procedure for the hydrolysis of esters to carboxylic acids.

  • Materials:

    • Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Distilled water

    • Hydrochloric acid (HCl), concentrated

    • Reflux apparatus

    • Magnetic stirrer

    • pH paper or meter

    • Filtration apparatus

  • Procedure:

    • Dissolve ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (2-3 equivalents).

    • Heat the mixture to reflux and maintain for several hours, monitoring the disappearance of the starting material by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to a pH of approximately 2-3 with concentrated HCl.

    • The product, this compound, should precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization if necessary.

Biological Activity

While this compound is primarily described as an intermediate for the synthesis of bioactive molecules, studies on its derivatives suggest potential antimicrobial properties.

Antibacterial Activity of Derivatives

A study on 1,3,4-oxadiazole derivatives synthesized from 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carbohydrazide (which is derived from the title compound) showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis.[2] The table below summarizes the antibacterial screening results for some of these derivatives.

CompoundZone of Inhibition (mm) against S. typhiZone of Inhibition (mm) against B. subtilis
7g1518
7j1619

Data extracted from a study on derivatives of the title compound and does not represent the activity of the core molecule itself.[2]

Mechanism of Action

The specific mechanism of action for this compound has not been elucidated in the scientific literature. However, based on its chemical structure, particularly the sulfonamide group, a potential mechanism of antimicrobial action could be the inhibition of folate synthesis, a pathway essential for bacterial survival.

Potential Mechanism: Inhibition of Dihydropteroate Synthase

Sulfonamide drugs often act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme involved in the bacterial synthesis of folic acid. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these drugs block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is crucial for DNA and RNA synthesis.

G PABA PABA DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate Diphosphate Dihydropteroate Diphosphate Dihydropteroate Diphosphate->DHPS Dihydrofolic Acid Dihydrofolic Acid DHPS->Dihydrofolic Acid Normal Reaction Sulfonamide Sulfonamide (e.g., 1-[(4-Chlorophenyl)sulfonyl] piperidine-4-carboxylic acid) Sulfonamide->DHPS Competitive Inhibition

Caption: Potential mechanism of action for sulfonamide-containing compounds.

It is important to note that this is a generalized mechanism for sulfonamide drugs and has not been specifically demonstrated for this compound. Further research is required to determine its precise biological targets and signaling pathways.

References

An In-depth Technical Guide to 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid: Structure Elucidation and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid, a key intermediate in the development of novel therapeutic agents.[1] The document details the synthetic pathway, experimental protocols, and in-depth analysis of its spectroscopic data.

Chemical Structure and Properties

This compound is a sulfonamide derivative of piperidine-4-carboxylic acid. The presence of the 4-chlorophenylsulfonyl group significantly influences the molecule's physicochemical properties and biological activity in its derivatives.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₄ClNO₄SVendor Data
Molecular Weight 303.77 g/mol Vendor Data
Appearance White to off-white solidPredicted
Melting Point Not available-
Solubility Soluble in organic solvents like DMSO and DMFPredicted
CAS Number 314744-43-9Vendor Data

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from ethyl piperidine-4-carboxylate. The workflow involves the sulfonylation of the piperidine nitrogen followed by the hydrolysis of the ethyl ester.

Synthesis_Workflow Synthesis and Characterization Workflow A Step 1: Sulfonylation F Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate A->F B Step 2: Ester Hydrolysis G This compound (Crude) B->G C Purification H Purified Product C->H D Structure Elucidation I Spectroscopic Analysis (NMR, IR, MS) D->I E Ethyl piperidine-4-carboxylate + 4-Chlorophenylsulfonyl chloride E->A F->B G->C H->D

Caption: Synthetic and analytical workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate

  • To a stirred solution of ethyl piperidine-4-carboxylate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine or pyridine (1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-chlorophenylsulfonyl chloride (1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 2-3 with a dilute acid (e.g., 1N HCl).

  • The resulting precipitate is the desired carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Structure Elucidation

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide detailed information about the molecular structure. The expected chemical shifts are summarized below, based on analyses of similar structures.[2][3][4][5]

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~12.5Singlet (broad)1H-COOH
~7.8Doublet2HAromatic (ortho to SO₂)
~7.6Doublet2HAromatic (meta to SO₂)
~3.6Multiplet2HPiperidine (-CH₂-N, equatorial)
~2.8Multiplet2HPiperidine (-CH₂-N, axial)
~2.5Multiplet1HPiperidine (-CH-COOH)
~2.0Multiplet2HPiperidine (-CH₂-, adjacent to CH, equatorial)
~1.7Multiplet2HPiperidine (-CH₂-, adjacent to CH, axial)

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~175.0-COOH
~139.0Aromatic (C-SO₂)
~136.0Aromatic (C-Cl)
~129.5Aromatic (CH, meta to SO₂)
~128.0Aromatic (CH, ortho to SO₂)
~46.0Piperidine (-CH₂-N)
~41.0Piperidine (-CH-COOH)
~28.0Piperidine (-CH₂-, adjacent to CH)
Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~1710StrongC=O stretch (Carboxylic acid dimer)
~1340StrongS=O stretch (asymmetric)
~1160StrongS=O stretch (symmetric)
~830StrongC-H bend (para-substituted benzene)
Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern.

Table 5: Expected Mass Spectrometry Data

m/zInterpretation
303/305[M]⁺ molecular ion peak (isotopic pattern due to Cl)
258/260[M - COOH]⁺
175[Cl-C₆H₄-SO₂]⁺
129[Piperidine-4-carboxylic acid]⁺
111[Cl-C₆H₄]⁺

Biological Context and Applications

While this compound is primarily utilized as a building block in medicinal chemistry, its structural motifs are found in compounds with a range of biological activities. The sulfonamide group is a well-known pharmacophore present in various antibacterial, anti-inflammatory, and diuretic drugs. The piperidine-4-carboxylic acid scaffold is a common feature in molecules targeting the central nervous system. Derivatives of this core structure have been investigated for their potential as antibacterial agents.

As a key intermediate, the logical progression from its synthesis is the exploration of its utility in developing novel drug candidates.

Logical_Progression Logical Progression in Drug Discovery A Synthesis of Core Intermediate This compound B Functional Group Modification (e.g., Amide or Ester Formation) A->B C Library of Derivatives B->C D Biological Screening (e.g., Antimicrobial, Anti-inflammatory assays) C->D E Identification of Lead Compounds D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G H Preclinical Development G->H

References

An In-depth Technical Guide on the Physicochemical Properties of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid. This document is intended to serve as a foundational resource, offering available data, detailed experimental protocols for property determination, and conceptual visualizations to support research and development activities. This compound, as an intermediate in medicinal chemistry, holds potential in the synthesis of novel therapeutic agents, particularly in the realms of anti-inflammatory, antimicrobial, and enzyme-inhibiting drugs.[1]

Core Physicochemical Data

Quantitative data for this compound is primarily based on computational models. Experimental data for closely related compounds are provided for comparative purposes.

General and Computational Properties
PropertyValueSource
Molecular Formula C₁₂H₁₄ClNO₄SMySkinRecipes
Molecular Weight 303.77 g/mol MySkinRecipes
CAS Number 314744-43-9MySkinRecipes
Topological Polar Surface Area (TPSA) 83.1 ŲPubChem
Computed logP 1.5PubChem
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 4PubChem
Rotatable Bonds 2ChemScene
Experimental Physicochemical Properties of Related Compounds
PropertyRelated CompoundValueSource
Melting Point Fmoc-4-(4-chlorophenyl)-piperidine-4-carboxylic acid170-182 ºCChem-Impex[2]
Melting Point 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid228-231 °CCAS Common Chemistry[3]
Melting Point Piperidine-4-carboxylic acid336 °CStenutz
logP Piperidine-4-carboxylic acid-3.05Stenutz

Experimental Protocols for Physicochemical Characterization

The following sections detail standard experimental methodologies for the determination of key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small quantity of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range.

Determination of Acid Dissociation Constant (pKa)

The pKa value is a measure of the strength of an acid in solution. For this compound, which possesses both a carboxylic acid group and a sulfonamide nitrogen, potentiometric titration is a suitable method.

Methodology: Potentiometric Titration [4][5]

  • Sample Preparation: A precisely weighed amount of the compound is dissolved in deionized water, potentially with a co-solvent if aqueous solubility is low, to a known concentration.[4][5] The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., 0.01M KCl).[5]

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is incrementally added to the sample solution using a calibrated burette.[4][5]

  • Data Acquisition: The pH of the solution is measured and recorded after each addition of the titrant using a calibrated pH meter.[4]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) are determined from the pH at the half-equivalence point(s).[4] For this compound, two pKa values may be determinable, one for the carboxylic acid and another for the sulfonamide proton.

Determination of n-Octanol/Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity, which is a critical parameter for predicting its pharmacokinetic properties, such as absorption and distribution.[6]

Methodology: Shake-Flask Method [7]

  • Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by vigorous mixing followed by separation.[4]

  • Partitioning: A known amount of the compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a set period to allow for the compound to partition between the two phases until equilibrium is reached.[4]

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to ensure complete separation.[4]

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[6]

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that influences a drug's bioavailability.

Methodology: Thermodynamic Solubility Assay [4]

  • Sample Preparation: An excess amount of the solid compound is added to a vial containing an aqueous buffer (e.g., PBS, pH 7.4).[4]

  • Equilibration: The vial is sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is achieved.[4]

  • Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.

  • Concentration Measurement: The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using an analytical method like HPLC with a calibration curve.

Synthesis and Biological Activity

Proposed Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction Step cluster_2 Product start1 Piperidine-4-carboxylic acid reaction Sulfonamide Formation start1->reaction start2 4-Chlorobenzenesulfonyl chloride start2->reaction product This compound reaction->product Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane)

Proposed synthesis workflow for the target compound.
Conceptual Role as an Enzyme Inhibitor

Compounds containing the 4-chlorophenylsulfonyl moiety have been investigated as inhibitors of various enzymes, including butyrylcholinesterase, lipoxygenase, and carbonic anhydrases.[8][9] The general mechanism involves the binding of the inhibitor to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring. The following diagram illustrates this conceptual relationship.

G cluster_0 Molecular Components cluster_1 Biological Process inhibitor 1-[(4-Chlorophenyl)sulfonyl] piperidine-4-carboxylic acid binding Inhibitor-Enzyme Binding inhibitor->binding enzyme Target Enzyme (e.g., Carbonic Anhydrase) enzyme->binding substrate Enzyme Substrate inhibition Enzyme Inhibition substrate->inhibition Binding Prevented binding->inhibition Blocks Active Site no_product No Product Formation inhibition->no_product

Conceptual pathway of enzyme inhibition.

This technical guide serves as a comprehensive starting point for researchers working with this compound. While experimental data for this specific molecule is sparse, the provided methodologies and data for related compounds offer a solid foundation for further investigation and application in drug discovery and development.

References

An In-depth Technical Guide on 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identifiers, outlines a likely synthetic pathway, and discusses its potential as a scaffold for developing new therapeutic agents, particularly in the antimicrobial and enzyme inhibitor domains. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this and related molecules.

Chemical Identifiers and Properties

This compound is a sulfonamide derivative of piperidine-4-carboxylic acid. Its chemical structure combines a rigid piperidine core with an aromatic sulfonyl moiety, features that are often associated with biological activity.

IdentifierValueSource
CAS Number 314744-43-9
Molecular Formula C₁₂H₁₄ClNO₄S
Molecular Weight 303.77 g/mol
MDL Number MFCD00723388

Synthesis Pathway

The synthesis of this compound can be logically approached via a two-step process, commencing with the readily available ethyl isonipecotate. The proposed synthetic workflow is illustrated below.

Synthesis_Workflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Hydrolysis Ethyl isonipecotate Ethyl isonipecotate Reaction_1 Sulfonylation Ethyl isonipecotate->Reaction_1 Starting Material Ethyl_Ester Ethyl 1-[(4-chlorophenyl)sulfonyl] piperidine-4-carboxylate Reaction_1->Ethyl_Ester Product 4-Chlorophenylsulfonyl chloride 4-Chlorophenylsulfonyl chloride 4-Chlorophenylsulfonyl chloride->Reaction_1 Reagent Ethyl_Ester_2 Ethyl 1-[(4-chlorophenyl)sulfonyl] piperidine-4-carboxylate Reaction_2 Hydrolysis Ethyl_Ester_2->Reaction_2 Starting Material Final_Product 1-[(4-Chlorophenyl)sulfonyl] piperidine-4-carboxylic acid Reaction_2->Final_Product Product Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction_2 Reagent Antimicrobial_Screening_Workflow Start Start Prepare_Compound Prepare stock solution of 1-[(4-Chlorophenyl)sulfonyl] piperidine-4-carboxylic acid Start->Prepare_Compound Prepare_Bacteria Culture bacterial strains (e.g., S. aureus, E. coli) Start->Prepare_Bacteria MIC_Assay Broth Microdilution Assay (Determine Minimum Inhibitory Concentration) Prepare_Compound->MIC_Assay Prepare_Bacteria->MIC_Assay MBC_Assay Minimum Bactericidal Concentration Assay MIC_Assay->MBC_Assay If MIC is determined Analyze_Results Analyze Data and Determine Potency MBC_Assay->Analyze_Results End End Analyze_Results->End Enzyme_Inhibition_Workflow Start Start Prepare_Compound Prepare serial dilutions of 1-[(4-Chlorophenyl)sulfonyl] piperidine-4-carboxylic acid Start->Prepare_Compound Prepare_Enzyme Prepare target enzyme and substrate solutions Start->Prepare_Enzyme Enzyme_Assay Perform Enzyme Inhibition Assay (e.g., Spectrophotometric) Prepare_Compound->Enzyme_Assay Prepare_Enzyme->Enzyme_Assay Calculate_IC50 Calculate IC50 value Enzyme_Assay->Calculate_IC50 Analyze_Mechanism Kinetic studies to determine inhibition mechanism Calculate_IC50->Analyze_Mechanism End End Analyze_Mechanism->End

Probing the Pharmacological Landscape: A Technical Guide to the Mechanism of Action of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylic acid scaffold serves as a versatile building block in medicinal chemistry, giving rise to a diverse array of derivatives with a broad spectrum of biological activities. While the parent compound is primarily recognized as a key intermediate in organic synthesis, its derivatives have been ingeniously engineered to target various physiological pathways, demonstrating potential as antimicrobial, anti-inflammatory, and analgesic agents. This technical guide provides an in-depth exploration of the mechanisms of action for notable derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions.

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

Derivatives of this compound incorporating a 1,3,4-oxadiazole moiety have demonstrated notable antibacterial properties. The mechanism of action for these compounds is believed to involve the inhibition of essential bacterial enzymes, a hypothesis supported by molecular docking studies.

Quantitative Data Summary

The antibacterial efficacy of these derivatives has been quantified against various bacterial strains. The following table summarizes the zone of inhibition data for selected compounds.

Compound IDTarget BacteriaZone of Inhibition (mm)
7g Salmonella typhi18
Bacillus subtilis20
7k Salmonella typhi16
Bacillus subtilis18

Data extracted from in vitro antibacterial screening studies.[1]

Experimental Protocols

Antibacterial Screening:

The antibacterial activity of the synthesized compounds was determined using the agar well diffusion method.[1]

  • Preparation of Media: Nutrient agar was prepared and sterilized.

  • Inoculation: The agar plates were inoculated with a standardized suspension of the test bacteria (Salmonella typhi and Bacillus subtilis).

  • Well Preparation: Wells of a standard diameter were punched into the agar.

  • Compound Application: A defined concentration of each test compound dissolved in a suitable solvent was added to the wells.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition around each well was measured in millimeters.

Molecular Docking:

In silico docking studies were performed to predict the binding interactions between the 1,3,4-oxadiazole derivatives and the active sites of bacterial proteins. These studies help in elucidating the potential mechanism of action at a molecular level.[1]

Signaling Pathway and Interaction Diagram

antimicrobial_action cluster_compound 1,3,4-Oxadiazole Derivative cluster_bacterium Bacterial Cell Compound 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-thio-1,3,4-oxadiazole Derivative Enzyme Essential Bacterial Enzyme (e.g., DNA gyrase, DHFR) Compound->Enzyme Inhibition Growth Bacterial Growth and Proliferation Enzyme->Growth Required for

Caption: Putative mechanism of antimicrobial action.

Use as a Synthetic Intermediate

The core structure of this compound is a valuable intermediate in the synthesis of a wider range of pharmacologically active molecules. Its chemical properties allow for modifications at the carboxylic acid group, paving the way for the creation of diverse compound libraries.[2][3]

Synthetic Workflow

The following diagram illustrates a general synthetic pathway starting from the parent compound.

synthesis_workflow Parent 1-[(4-Chlorophenyl)sulfonyl] piperidine-4-carboxylic acid Activation Carboxylic Acid Activation (e.g., with HATU, DIPEA) Parent->Activation Coupling Amide Bond Formation Activation->Coupling Amine Primary or Secondary Amine (R-NHR') Amine->Coupling Derivative Piperidine-4-carboxamide Derivative Coupling->Derivative

References

A Technical Guide to the Biological Activity of Novel Sulfonyl Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Synergy of Two Privileged Scaffolds

In the landscape of modern medicinal chemistry, the piperidine ring and the sulfonamide group stand out as "privileged structures." The piperidine moiety is the most prevalent nitrogen-containing heterocycle in drugs approved by the U.S. FDA, forming the core of therapeutics ranging from antipsychotics to analgesics.[1] Similarly, the sulfonamide group, first introduced in antibacterial agents, has demonstrated a remarkable breadth of biological activities, including anticancer and anti-inflammatory effects.[1] The strategic combination of these two pharmacophores into sulfonyl piperidine derivatives has unlocked a new chemical space, yielding novel compounds with diverse and potent biological activities.

This guide provides an in-depth exploration of the multifaceted biological activities of these compounds. We will move beyond a simple cataloging of effects to dissect the underlying mechanisms of action, present robust experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the power of the sulfonyl piperidine scaffold.

Anticancer Activity: Targeting Key Oncogenic Pathways

The application of sulfonyl piperidine derivatives in oncology is a rapidly advancing field. These compounds have been shown to interfere with critical pathways involved in tumor growth, proliferation, and metastasis.[2]

Mechanism: Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

A key strategy in cancer therapy is the inhibition of angiogenesis, the process by which tumors develop their own blood supply. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of this process. A novel series of N-sulfonylpiperidine derivatives has been specifically designed and synthesized as potent VEGFR-2 inhibitors.[3] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds prevent the downstream signaling cascade that leads to endothelial cell proliferation and migration, effectively starving the tumor of essential nutrients.

VEGFR2_Pathway_Inhibition Fig. 1: VEGFR-2 Signaling Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 Activates Compound Sulfonyl Piperidine Compound Compound->VEGFR2 Inhibits PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K MAPK Ras/Raf/MEK/ERK (MAPK Pathway) P1->MAPK Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation MAPK->Proliferation

Caption: VEGFR-2 signaling inhibition by sulfonyl piperidine compounds.

Quantitative Analysis of Antiproliferative Activity

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values. As demonstrated in recent studies, certain derivatives exhibit potent activity against a range of cancer cell lines, with IC50 values in the low micromolar range, comparable to established chemotherapeutic agents.[3]

Compound IDHCT-116 (Colon) IC50 (µM)HepG-2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)VEGFR-2 IC50 (µM)Reference
Compound 8 3.943.764.430.0554[3]
Sorafenib ---0.0416[3]
Vinblastine 3.217.355.83-[3]
Doxorubicin 6.747.528.19-[3]

Table 1: Comparative antiproliferative and VEGFR-2 inhibitory activities.

Further mechanistic studies using flow cytometry have revealed that the most promising compounds induce cell cycle arrest at the G2/M and Pre-G1 phases and are effective inducers of apoptosis.[3]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of novel compounds. Its principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells into purple formazan crystals.

Objective: To determine the IC50 value of a novel sulfonyl piperidine compound against a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 cells

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Novel Sulfonyl Piperidine compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette, incubator (37°C, 5% CO2)

  • Microplate reader (570 nm)

Methodology:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the sulfonyl piperidine compound in culture medium. The final concentrations might range from 0.1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the corresponding compound dilutions. Include a "vehicle control" (medium with DMSO, equivalent to the highest concentration used) and a "no-cell" blank control.

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Visually confirm the formation of purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.

Antimicrobial and Antifungal Applications

Sulfonyl piperidine derivatives have emerged as potent antimicrobial agents, showing efficacy against a wide spectrum of pathogens, including those affecting both human health and agriculture.[4][5]

Spectrum of Activity

Studies have demonstrated that these compounds possess moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as various fungal organisms.[4][5] Notably, certain novel sulfonamide derivatives containing a piperidine moiety have shown outstanding bactericidal potency against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), with EC50 values significantly better than commercial agents.[1][6]

Compound IDTarget OrganismEC50 (µg/mL)Commercial Agent (EC50)Reference
C4 Xoo2.02Bismerthiazol (42.38)[1][6]
A10 Xoo2.65Thiodiazole Copper (64.50)[1]
A8 Xac4.74Thiodiazole Copper (121.40)[1]

Table 2: In Vitro antibacterial activities against plant pathogens.

Mechanism of Action: A Dual-Pronged Attack

The antimicrobial efficacy of these compounds often stems from a multi-targeted mechanism. Biochemical assays have confirmed that lead compounds can irreversibly damage the bacterial cell membrane, leading to leakage of intracellular components and cell death.[6] Concurrently, these molecules can act as enzyme inhibitors. For instance, compound C4 was found to interact with dihydropteroate synthase, a crucial enzyme in the folate biosynthesis pathway of bacteria, which is also the target for classic sulfa drugs.[6] This dual mechanism reduces the likelihood of resistance development.

Antimicrobial_MoA Fig. 2: Dual Antimicrobial Mechanism of Action cluster_0 Bacterial Cell Enzyme Dihydropteroate Synthase Folate Folate Synthesis Enzyme->Folate DNA DNA Replication Folate->DNA Membrane Cell Membrane Integrity Compound Sulfonyl Piperidine Compound Compound->Enzyme Inhibits Compound->Membrane:f0 Disrupts Drug_Discovery_Workflow Fig. 3: General Drug Discovery Workflow cluster_Discovery Discovery & Preclinical A 1. Library Synthesis (e.g., Amide Coupling, N-Sulfonation) B 2. In Vitro Screening (MTT, MIC, Enzyme Assays) A->B C 3. Hit Identification (Potency & Selectivity) B->C D 4. Lead Optimization (SAR Studies) C->D E 5. In Vivo Efficacy & PK/PD Studies D->E F 6. Preclinical Toxicology & Safety Pharmacology E->F

References

Literature review on chlorophenyl sulfonyl piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Chlorophenyl Sulfonyl Piperidines

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. When functionalized with a chlorophenyl sulfonyl group, these molecules gain unique physicochemical properties that can lead to potent and selective biological activities. This technical guide provides a comprehensive review of the available literature on the synthesis of chlorophenyl sulfonyl piperidines, presenting detailed experimental protocols, quantitative data, and visual representations of synthetic pathways to aid researchers in this field.

Core Synthetic Strategies

The synthesis of chlorophenyl sulfonyl piperidines generally involves the formation of a sulfonamide bond between a piperidine derivative and a chlorophenyl sulfonyl chloride, or vice versa. The specific strategy often depends on the desired substitution pattern on the piperidine ring. Key starting materials include commercially available piperidines, piperidones, and chlorophenyl sulfonyl chlorides.

Synthesis of 1-((4-Chlorophenyl)sulfonyl)piperidine Derivatives

A common and direct approach involves the reaction of a piperidine derivative with 4-chlorophenylsulfonyl chloride. This method is versatile and can be applied to a range of substituted piperidines.

Experimental Protocol: General Synthesis of 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide

This protocol is adapted from the synthesis of related sulfonamides.

  • Reaction Setup: To a stirred solution of piperidine-4-carboxamide (1.0 mmol) in a suitable solvent such as acetonitrile (5 mL) or dichloromethane (DCM), add triethylamine (1.5 mmol) or another suitable base like diisopropylethylamine (DIPEA). Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-chlorophenylsulfonyl chloride (1.0 mmol) in the same solvent to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 6-12 hours.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically filtered to remove any precipitated salts. The filtrate is then concentrated under reduced pressure. The residue can be taken up in an organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]

Quantitative Data for Sulfonamide Formation

ProductStarting MaterialsSolventBaseTime (h)Yield (%)Reference
1-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-ylsulfonyl)piperidinePiperidine, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chlorideMeCNEt3N626.5[2]
1-((4-Chlorophenyl)sulfonyl)piperidine-3-carboxamide derivativesSubstituted piperidine-3-carboxamide, 4-chlorophenylsulfonyl chlorideDMFDIPEA12N/A[1]
N-(Aryl)-2-(1-(4-sulfamoylbenzoyl)piperidine-4-carbonyl)hydrazinecarboxamide4-(4-(hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide, IsocyanateEtOH-Overnight67-79[3]

Synthetic Pathway for 1-((4-Chlorophenyl)sulfonyl)piperidine

G piperidine Piperidine product 1-((4-Chlorophenyl)sulfonyl)piperidine piperidine->product Base (e.g., Et3N) Solvent (e.g., MeCN) sulfonyl_chloride 4-Chlorophenyl sulfonyl chloride sulfonyl_chloride->product

Caption: General reaction scheme for the synthesis of 1-((4-chlorophenyl)sulfonyl)piperidine.

Multi-step Synthesis Starting from Piperidone

For more complex substitution patterns, a multi-step synthesis is often required, frequently starting from a piperidone precursor. This allows for the introduction of various functional groups on the piperidine ring prior to the sulfonylation step. An example is the synthesis of N-(4-chlorophenyl)piperidin-4-amine, which can then be further functionalized.[4]

Experimental Protocol: Synthesis of N-Boc-tert-butyl-4-((4-chlorophenyl)amino)piperidine-1-carboxylate

This is the first step in a two-step synthesis of N-(4-chlorophenyl)piperidin-4-amine.[4]

  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-4-piperidone (1.0 eq) and 4-chloroaniline (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reductive Amination: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) to the mixture.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Experimental Protocol: Deprotection to N-(4-chlorophenyl)piperidin-4-amine [4]

  • Reaction Setup: Dissolve the Boc-protected intermediate in a suitable solvent such as DCM or dioxane.

  • Deprotection: Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir at room temperature.

  • Reaction Progression: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a small amount of an organic solvent and precipitate the product by adding a non-polar solvent like diethyl ether.

  • Purification: Collect the solid by filtration and wash with the non-polar solvent to obtain the desired amine salt.

Quantitative Data for Multi-step Synthesis

StepReactionReactantsProductTypical Yield (%)Purity (%)Reference
1Reductive AminationN-Boc-4-piperidone, 4-chloroanilineN-Boc-tert-butyl-4-((4-chlorophenyl)amino)piperidine-1-carboxylate85-95>95[4]
2Boc DeprotectionBoc-protected intermediateN-(4-chlorophenyl)piperidin-4-amine90-98>98[4]

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection cluster_2 Step 3: Sulfonylation piperidone N-Boc-4-piperidone intermediate N-Boc-protected Intermediate piperidone->intermediate aniline 4-Chloroaniline aniline->intermediate reductant NaBH(OAc)3 reductant->intermediate final_amine N-(4-chlorophenyl)piperidin-4-amine intermediate->final_amine acid Acid (e.g., TFA) acid->final_amine final_product Final Sulfonyl Piperidine Product final_amine->final_product sulfonyl_chloride Aryl Sulfonyl Chloride sulfonyl_chloride->final_product

Caption: Simplified signaling pathway for Haloperidol, a related chlorophenyl piperidine.

Conclusion

The synthesis of chlorophenyl sulfonyl piperidines is achievable through several reliable synthetic routes. The choice of a particular method will be dictated by the desired substitution pattern and the availability of starting materials. The direct sulfonylation of a piperidine core is a straightforward approach for simpler derivatives, while multi-step syntheses from piperidones offer greater flexibility for creating more complex and potentially more potent biological agents. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this important chemical scaffold.

References

The Piperidine-4-Carboxylic Acid Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine-4-carboxylic acid scaffold, a six-membered heterocyclic ring bearing a carboxylic acid at the 4-position, stands as a pivotal structural motif in medicinal chemistry. Its prevalence in a multitude of biologically active compounds, ranging from neurotransmitter modulators to metabolic regulators, underscores its significance as a privileged scaffold in the design of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of piperidine-4-carboxylic acid and its derivatives, alongside a detailed exploration of their applications in targeting various physiological pathways.

A Journey Through Time: The Discovery and Historical Development

The history of piperidine-4-carboxylic acid, also known as isonipecotic acid, is intrinsically linked to the broader exploration of piperidine chemistry. The parent piperidine ring was first reported in 1850 by the Scottish chemist Thomas Anderson, who isolated it from the reaction of piperine (the pungent compound in black pepper) with nitric acid[1]. However, the specific synthesis of the 4-carboxylic acid derivative came much later.

A seminal moment in the history of this scaffold was the work of J. P. Wibaut in 1944, who prepared isonipecotic acid through the reduction of isonicotinic acid (pyridine-4-carboxylic acid) in glacial acetic acid using platinum oxide as a catalyst[2]. This provided a viable route to this important building block, paving the way for its further investigation. Later, in 1978, isonipecotic acid was identified as a moderately potent partial agonist of the GABA-A receptor, a key player in inhibitory neurotransmission in the central nervous system[3]. This discovery marked a turning point, sparking significant interest in the scaffold's potential for developing CNS-active drugs.

A significant advancement in the utility of piperidine-4-carboxylic acid in drug discovery was the development of protecting group strategies, particularly the use of the tert-butoxycarbonyl (Boc) group. The resulting N-Boc-piperidine-4-carboxylic acid became a widely used and commercially available intermediate, allowing for selective modifications at the carboxylic acid moiety without interference from the piperidine nitrogen. This has greatly facilitated the synthesis of a vast library of derivatives with diverse pharmacological activities.

Synthetic Strategies and Key Experimental Protocols

The synthesis of piperidine-4-carboxylic acid and its derivatives has evolved significantly since its initial discovery. The following sections detail key experimental protocols for the preparation of the core scaffold and some of its notable derivatives.

Synthesis of Isonipecotic Acid (Piperidine-4-Carboxylic Acid)

A classical and reliable method for the synthesis of isonipecotic acid involves the catalytic hydrogenation of isonicotinic acid.

Experimental Protocol:

  • Materials: Isonicotinic acid, glacial acetic acid, platinum oxide (Adam's catalyst), hydrogen gas.

  • Procedure:

    • Isonicotinic acid is dissolved in glacial acetic acid in a high-pressure hydrogenation vessel.

    • A catalytic amount of platinum oxide is added to the solution.

    • The vessel is sealed and purged with hydrogen gas.

    • The reaction mixture is subjected to hydrogenation at elevated pressure and temperature.

    • Upon completion of the reaction (monitored by the cessation of hydrogen uptake), the catalyst is removed by filtration.

    • The solvent is removed under reduced pressure to yield isonipecotic acid.

    • The product can be further purified by recrystallization[2].

Synthesis of N-Boc-Piperidine-4-Carboxylic Acid

The protection of the piperidine nitrogen is a crucial step for many synthetic applications. The following protocol describes the widely used method for introducing the Boc protecting group.

Experimental Protocol:

  • Materials: Isonipecotic acid, di-tert-butyl dicarbonate (Boc)₂O, sodium hydroxide, dioxane, water, hydrochloric acid, methylene chloride.

  • Procedure:

    • Isonipecotic acid is dissolved in a mixture of dioxane and an aqueous solution of sodium hydroxide.

    • Di-tert-butyl dicarbonate is added to the stirred solution.

    • The reaction is stirred at room temperature for several hours until completion.

    • The volatile solvents are removed by evaporation.

    • The aqueous residue is acidified with hydrochloric acid.

    • The product is extracted with methylene chloride.

    • The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.

Pharmacological Significance and Applications

The rigid, chair-like conformation of the piperidine ring in piperidine-4-carboxylic acid provides a valuable template for designing ligands that can selectively interact with various biological targets. This has led to the development of numerous compounds with significant therapeutic potential.

GABAergic System Modulation

One of the most well-established applications of the piperidine-4-carboxylic acid scaffold is in the modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain.

Derivatives of the isomeric piperidine-3-carboxylic acid (nipecotic acid) are potent inhibitors of GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft. By blocking these transporters, the concentration of GABA in the synapse is increased, leading to enhanced inhibitory neurotransmission. This mechanism is particularly relevant for the treatment of epilepsy. A prominent example is the anticonvulsant drug Tiagabine , which is a derivative of (R)-nipecotic acid[4].

Experimental Protocol: In Vitro GABA Uptake Assay

  • Objective: To determine the inhibitory potency (IC₅₀) of a test compound on GABA uptake.

  • Materials:

    • Cell line expressing the target GABA transporter subtype (e.g., HEK-293 cells).

    • Radiolabeled [³H]GABA.

    • Test compound and a reference inhibitor (e.g., Tiagabine).

    • Assay buffer and scintillation cocktail.

  • Procedure:

    • Cell Culture: GAT-expressing cells are cultured and seeded in 96-well plates.

    • Pre-incubation: Cells are washed and pre-incubated with various concentrations of the test compound.

    • Uptake Initiation: [³H]GABA is added to initiate the uptake process.

    • Termination: The uptake is stopped by rapidly washing the cells with ice-cold buffer.

    • Lysis and Scintillation Counting: Cells are lysed, and the radioactivity is measured using a scintillation counter.

    • Data Analysis: The percentage of inhibition is plotted against the compound concentration to determine the IC₅₀ value.

Isonipecotic acid itself acts as a partial agonist at GABA-A receptors[3]. This has inspired the development of other derivatives that target this receptor, which is a ligand-gated ion channel that mediates fast inhibitory neurotransmission.

Quantitative Data: GABAergic Activity of Piperidine-Carboxylic Acid Derivatives

CompoundTargetActivityValueReference
Isonipecotic AcidGABA-A ReceptorPartial AgonistEmax = 46-57% (α1, α2, α3, α5 subunits)[3]
(R)-TiagabineGABA Transporter (GAT-1)InhibitorIC₅₀ ≈ 40-100 nM[4]
Carbonic Anhydrase Inhibition

More recently, the piperidine-4-carboxylic acid scaffold has been explored for the development of carbonic anhydrase (CA) inhibitors. CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

  • Objective: To determine the inhibitory potency (Kᵢ) of a test compound against a specific carbonic anhydrase isoform.

  • Principle: The assay measures the inhibition of the CA-catalyzed hydration of CO₂.

  • Procedure:

    • A stopped-flow instrument is used to monitor the rapid kinetics of the reaction.

    • A pH indicator (e.g., phenol red) is used to follow the change in pH resulting from the formation of bicarbonate and a proton.

    • The initial rates of the reaction are measured in the presence and absence of the inhibitor.

    • The inhibition constants (Kᵢ) are determined by fitting the data to appropriate kinetic models.

Quantitative Data: Carbonic Anhydrase Inhibition by Piperidine-4-Carboxamide Derivatives

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Compound 6>100003.70.910.5[5]
Compound 10>100004.41.812.7[5]
Compound 11>1000010.22.515.8[5]
Compound 15>1000015.34.325.1[5]
Compound 16>100008.90.818.3[5]
Compound 20>1000012.10.921.4[5]
Acetazolamide (Standard)25012255.7[5]
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

The piperidine-4-carboxylic acid scaffold has also been successfully employed in the design of dual agonists for peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ). These nuclear receptors are key regulators of lipid and glucose metabolism, and dual agonists have the potential to treat metabolic disorders like type 2 diabetes and dyslipidemia.

Quantitative Data: PPARα/γ Dual Agonist Activity of Piperidine-4-Carboxylic Acid Derivatives

CompoundPPARα EC₅₀ (nM)PPARγ EC₅₀ (nM)Reference
Example 11030[6]
Example 2520[6]
Example 3310[6]

Signaling Pathways and Experimental Workflows

To further illustrate the role of the piperidine-4-carboxylic acid scaffold in drug discovery, the following diagrams depict a key signaling pathway it modulates and a typical experimental workflow for its development.

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Converts to GABA_vesicle GABA in Vesicle GAD->GABA_vesicle Produces GABA_cleft GABA GABA_vesicle->GABA_cleft Release GAT1_pre GAT1 GABA_cleft->GAT1_pre Reuptake by GABA_A_R GABA-A Receptor GABA_cleft->GABA_A_R Binds to Cl_channel Cl- Influx GABA_A_R->Cl_channel Activates Inhibitor Piperidine Derivative (e.g., Tiagabine) Inhibitor->GAT1_pre Inhibits

Caption: GABAergic Synapse and Inhibition.

PPAR_Signaling Ligand Piperidine Derivative (PPARα/γ Agonist) PPAR PPARα / PPARγ Ligand->PPAR Binds to Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer Forms RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Metabolism Lipid & Glucose Metabolism Transcription->Metabolism Regulates

Caption: PPAR Signaling Pathway Activation.

Drug_Discovery_Workflow Start Start: Piperidine-4-carboxylic Acid Scaffold Synthesis Chemical Synthesis of Derivatives Start->Synthesis Screening In Vitro Screening (e.g., Binding/Enzyme Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Process In_Vivo In Vivo Testing (Animal Models) Lead_Opt->In_Vivo Clinical Clinical Trials In_Vivo->Clinical Drug Approved Drug Clinical->Drug

Caption: Drug Discovery Workflow.

Conclusion

The piperidine-4-carboxylic acid scaffold has firmly established itself as a versatile and valuable building block in the armamentarium of medicinal chemists. From its early synthesis to its contemporary applications in targeting a diverse array of proteins, its journey highlights the power of scaffold-based drug design. The ability to readily modify its structure has led to the discovery of potent and selective modulators of key physiological pathways, resulting in successful therapeutic agents. As our understanding of disease biology continues to grow, it is certain that the piperidine-4-carboxylic acid scaffold will continue to play a crucial role in the development of the next generation of innovative medicines.

References

An In-depth Technical Guide to the Initial Synthesis Pathways for 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core synthesis pathways for 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. This document outlines plausible synthetic routes, provides detailed experimental protocols based on established chemical transformations, and presents data in a structured format for ease of comparison and implementation in a laboratory setting.

Overview of Synthetic Strategy

The most logical and widely applicable approach to the synthesis of this compound involves a three-step process commencing with the commercially available piperidine-4-carboxylic acid. This strategy is predicated on the necessity to protect the carboxylic acid functionality to prevent unwanted side reactions during the subsequent modification of the piperidine nitrogen. The core synthetic pathway can be summarized as follows:

  • Esterification: Protection of the carboxylic acid group of piperidine-4-carboxylic acid as an ester, typically a methyl or ethyl ester.

  • N-Sulfonylation: Reaction of the secondary amine of the piperidine-4-carboxylate ester with 4-chlorophenylsulfonyl chloride.

  • Hydrolysis: Deprotection of the ester group to yield the final carboxylic acid product.

This guide will provide detailed experimental methodologies for each of these key steps.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound and its intermediates.

Table 1: Physicochemical and Spectroscopic Data of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
Piperidine-4-carboxylic acidC₆H₁₁NO₂129.16White solid
Ethyl piperidine-4-carboxylateC₈H₁₅NO₂157.21Colorless oil
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylateC₁₄H₁₈ClNO₄S331.81Solid
This compoundC₁₂H₁₄ClNO₄S303.77White solid

Table 2: Summary of Reaction Conditions and Expected Yields

Reaction StepKey ReagentsSolventTemperatureReaction TimeTypical Yield (%)
Esterification Piperidine-4-carboxylic acid, Ethanol, Thionyl chlorideEthanolReflux4-6 hours85-95
N-Sulfonylation Ethyl piperidine-4-carboxylate, 4-Chlorophenylsulfonyl chloride, TriethylamineDichloromethaneRoom Temperature12-18 hours80-90
Hydrolysis Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate, Lithium hydroxideTHF/WaterRoom Temperature2-4 hours>95

Experimental Protocols

Step 1: Esterification of Piperidine-4-carboxylic acid to Ethyl piperidine-4-carboxylate

This procedure protects the carboxylic acid group as an ethyl ester to prevent its interference in the subsequent N-sulfonylation step.

Materials:

  • Piperidine-4-carboxylic acid

  • Absolute Ethanol (EtOH)

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend piperidine-4-carboxylic acid in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl piperidine-4-carboxylate as a colorless oil.

Step 2: N-Sulfonylation of Ethyl piperidine-4-carboxylate

This step introduces the 4-chlorophenylsulfonyl group onto the piperidine nitrogen.

Materials:

  • Ethyl piperidine-4-carboxylate

  • 4-Chlorophenylsulfonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)

  • Hydrochloric acid (HCl) solution (1M)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve ethyl piperidine-4-carboxylate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine to the solution.

  • Add 4-chlorophenylsulfonyl chloride portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1M hydrochloric acid solution, followed by water, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate, can be purified by column chromatography on silica gel if necessary.

Step 3: Hydrolysis of Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate

The final step is the deprotection of the ethyl ester to yield the target carboxylic acid.

Materials:

  • Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl) solution (1M)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate in a mixture of THF and water in a round-bottom flask.

  • Add an aqueous solution of lithium hydroxide to the mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring for the disappearance of the starting material by TLC.

  • Once the hydrolysis is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M hydrochloric acid. A white precipitate should form.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid. The product can be further purified by recrystallization if needed.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and logical workflows described in this guide.

Synthesis_Pathway cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Sulfonylation cluster_step3 Step 3: Hydrolysis Piperidine-4-carboxylic_acid Piperidine-4-carboxylic acid Ethyl_piperidine-4-carboxylate Ethyl piperidine-4-carboxylate Piperidine-4-carboxylic_acid->Ethyl_piperidine-4-carboxylate EtOH, SOCl₂, Reflux Ethyl_1-sulfonyl_piperidine-4-carboxylate Ethyl 1-[(4-chlorophenyl)sulfonyl] piperidine-4-carboxylate Ethyl_piperidine-4-carboxylate->Ethyl_1-sulfonyl_piperidine-4-carboxylate 4-Chlorophenylsulfonyl chloride, TEA, CH₂Cl₂ Final_Product 1-[(4-Chlorophenyl)sulfonyl] piperidine-4-carboxylic acid Ethyl_1-sulfonyl_piperidine-4-carboxylate->Final_Product LiOH, THF/H₂O

Caption: Overall three-step synthesis pathway for the target molecule.

Experimental_Workflow Start Start Step1 Esterification of Piperidine-4-carboxylic acid Start->Step1 Workup1 Workup & Purification Step1->Workup1 Intermediate1 Ethyl piperidine-4-carboxylate Workup1->Intermediate1 Step2 N-Sulfonylation Intermediate1->Step2 Workup2 Workup & Purification Step2->Workup2 Intermediate2 Ethyl 1-[(4-chlorophenyl)sulfonyl] piperidine-4-carboxylate Workup2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Workup3 Workup, Precipitation & Purification Step3->Workup3 End Final Product Workup3->End

Caption: Logical workflow of the synthesis and purification process.

Technical Guide: 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) as a Therapeutic Target for 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive analysis of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) as a primary therapeutic target for analogs of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid. 15-PGDH is the key enzyme responsible for the catabolism and inactivation of prostaglandins, particularly Prostaglandin E2 (PGE2).[1][2][3] Inhibition of 15-PGDH elevates local concentrations of PGE2, a lipid mediator with potent roles in tissue homeostasis and regeneration.[3][4] This mechanism presents a promising strategy for a variety of therapeutic applications, including regenerative medicine, inflammatory diseases, and recovery from tissue injury.[2][4][5] This guide outlines the signaling pathway, quantitative data on potent inhibitors, and detailed experimental protocols for assessing inhibitor activity.

The 15-PGDH Signaling Pathway and Therapeutic Rationale

15-PGDH functions as a crucial negative regulator of prostaglandin signaling by converting the active 15(S)-hydroxyl group of prostaglandins into an inactive 15-keto metabolite.[4] Prostaglandin E2 (PGE2) is a particularly important substrate, as it supports the proliferation and function of tissue stem cells.[4][5] By inhibiting 15-PGDH, the biological activity of PGE2 is prolonged, leading to enhanced tissue repair and regeneration.[1][4]

This therapeutic approach has demonstrated efficacy in various preclinical models, suggesting its potential for treating conditions such as:

  • Hematopoietic failure following bone marrow transplantation[4][5]

  • Inflammatory bowel disease (IBD) and colitis[4][6]

  • Liver and colon injury[4]

  • Dermal wound healing, hair loss, and bone formation[7]

  • Idiopathic pulmonary fibrosis (IPF)[6][8]

  • Muscle disorders[6][8]

The following diagram illustrates the core signaling pathway affected by 15-PGDH inhibitors.

15-PGDH_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibitor Therapeutic Intervention PGE2_Receptor PGE2 Receptor (EP1-4) Downstream Downstream Signaling (e.g., cAMP, Ca2+) PGE2_Receptor->Downstream activates PGE2_ext Prostaglandin E2 (PGE2) PGE2_ext->PGE2_Receptor binds PG_Synth Prostaglandin Synthesis PGE2_int PGE2 PG_Synth->PGE2_int produces PGDH 15-PGDH Keto_PGE2 15-keto-PGE2 (Inactive) PGDH->Keto_PGE2 catalyzes degradation PGE2_int->PGE2_ext transport PGE2_int->PGDH substrate Tissue_Regen Tissue Regeneration & Repair Downstream->Tissue_Regen promotes Inhibitor 15-PGDH Inhibitor (e.g., SW033291) Inhibitor->PGDH blocks

Figure 1. Mechanism of 15-PGDH Inhibition

Quantitative Data for 15-PGDH Inhibitors

A number of potent small molecule inhibitors of 15-PGDH have been identified, many of which share structural similarities to this compound. The table below summarizes key quantitative metrics for several prominent inhibitors.

Compound IDClass/ScaffoldTargetIC50 (nM)Ki (nM)Assay TypeReference
SW033291 Sulfonamide AnalogHuman 15-PGDH~1.5 (at 6 nM 15-PGDH)0.1Enzymatic[4]
ML147 Thiazolidinedione AnalogHuman 15-PGDH21N/AEnzymatic (qHTS)[7]
ML148 Phenyl SulfonamideHuman 15-PGDH56N/AEnzymatic (qHTS)[8]
15-PGDH-IN-1 Not SpecifiedHuman 15-PGDH3N/AEnzymatic[8]
15-PGDH-IN-2 Not SpecifiedHuman 15-PGDH0.274N/AEnzymatic[8]
HW201877 Not SpecifiedHuman 15-PGDH3.6N/AEnzymatic[8]
MF-DH-300 Not SpecifiedHuman 15-PGDH1.6N/AEnzymatic[8]

N/A: Not Available

Experimental Protocols

Accurate assessment of the potency and selectivity of novel 15-PGDH inhibitors is critical for drug development. Below is a detailed methodology for a standard in vitro enzymatic assay.

In Vitro 15-PGDH Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human 15-PGDH.

Principle: This assay measures the NAD+-dependent oxidation of a prostaglandin substrate (e.g., PGE2) by 15-PGDH. The enzymatic reaction reduces NAD+ to NADH, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm.

Materials:

  • Recombinant human 15-PGDH enzyme

  • Prostaglandin E2 (PGE2) substrate

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.4)

  • Test compounds (analogs of this compound) dissolved in DMSO

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 2X enzyme solution by diluting recombinant 15-PGDH to the desired concentration (e.g., 10 nM) in Tris-HCl buffer.

    • Prepare a 2X substrate/cofactor solution containing PGE2 (e.g., 20 µM) and NAD+ (e.g., 2 mM) in Tris-HCl buffer.

    • Prepare serial dilutions of the test compound in DMSO, and then dilute further in Tris-HCl buffer to create 10X final concentrations.

  • Assay Protocol:

    • To each well of a 96-well plate, add 10 µL of the 10X test compound solution or DMSO for control wells.

    • Add 40 µL of Tris-HCl buffer.

    • Add 50 µL of the 2X enzyme solution to initiate the reaction pre-incubation. Mix gently and incubate for 15 minutes at room temperature.

    • To initiate the enzymatic reaction, add 50 µL of the 2X substrate/cofactor solution to all wells. The final reaction volume is 100 µL.

    • Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes at 25°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data by setting the average velocity of the no-enzyme control as 100% inhibition and the DMSO-only control as 0% inhibition.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

The following diagram illustrates the workflow for this experimental protocol.

Experimental_Workflow start Start prep 1. Reagent Preparation (Enzyme, Substrate, Compound Dilutions) start->prep plate 2. Plate Setup Add 10µL of 10X Compound/DMSO to wells prep->plate enzyme_add 3. Enzyme Addition Add 50µL of 2X 15-PGDH solution plate->enzyme_add pre_incubate 4. Pre-incubation 15 minutes at Room Temperature enzyme_add->pre_incubate reaction_start 5. Initiate Reaction Add 50µL of 2X PGE2/NAD+ solution pre_incubate->reaction_start measure 6. Kinetic Measurement Read Absorbance at 340nm over time reaction_start->measure analyze 7. Data Analysis Calculate reaction velocities measure->analyze plot 8. Curve Fitting Plot % Inhibition vs. [Compound] analyze->plot end Determine IC50 Value plot->end

Figure 2. Workflow for 15-PGDH Inhibition Assay

Conclusion

The inhibition of 15-PGDH represents a compelling therapeutic strategy with broad potential in regenerative medicine and the treatment of inflammatory conditions. Analogs of this compound are a key chemical class within this field, demonstrating high potency and specificity for the target. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals to advance the discovery and characterization of novel 15-PGDH inhibitors. Further research should focus on optimizing drug-like properties, in vivo efficacy, and safety profiles to translate these promising preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid is a valuable intermediate in pharmaceutical and medicinal chemistry research.[1][2] Its structural motif, featuring a sulfonamide linkage and a piperidine core, is prevalent in the design of various therapeutic agents, including anti-inflammatory and antimicrobial compounds.[2][3] The piperidine scaffold is a key building block in drug design, and its derivatives are integral to a wide array of pharmaceuticals. This document provides a detailed protocol for the synthesis of this compound, intended to serve as a foundational resource for researchers.

Reaction Scheme

The synthesis of the target compound is typically achieved through a two-step process involving the reaction of a piperidine-4-carboxylic acid derivative with 4-chlorophenylsulfonyl chloride. To prevent unwanted side reactions, the carboxylic acid functionality is often protected as an ester prior to the sulfonylation reaction. The final step involves the hydrolysis of the ester to yield the desired carboxylic acid.

Step 1: Esterification of Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid is reacted with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form the corresponding ester.

Step 2: Sulfonylation of Piperidine-4-carboxylic acid ester The piperidine-4-carboxylic acid ester is then reacted with 4-chlorophenylsulfonyl chloride in the presence of a base to form the N-sulfonylated piperidine ester.

Step 3: Hydrolysis of the Ester The resulting ester is hydrolyzed under basic conditions to afford the final product, this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis protocol. Please note that actual yields may vary depending on experimental conditions and scale.

StepReactant 1Reactant 2ProductTypical Yield (%)Purity (%)
1. EsterificationPiperidine-4-carboxylic acidMethanol/Thionyl chlorideMethyl piperidine-4-carboxylate hydrochloride90-95>98
2. SulfonylationMethyl piperidine-4-carboxylate4-Chlorophenylsulfonyl chlorideMethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate85-90>97
3. HydrolysisMethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylateSodium HydroxideThis compound92-98>99

Experimental Protocols

Materials and Reagents:

  • Piperidine-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (anhydrous)

  • 4-Chlorophenylsulfonyl chloride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Tetrahydrofuran (THF)

  • Water (deionized)

Step 1: Synthesis of Methyl piperidine-4-carboxylate hydrochloride

  • Suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous methanol (5-10 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Remove the solvent under reduced pressure to obtain the crude methyl piperidine-4-carboxylate hydrochloride as a white solid. This product is often used in the next step without further purification.

Step 2: Synthesis of Methyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate

  • Dissolve methyl piperidine-4-carboxylate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (10-15 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.5 eq) dropwise to the solution to neutralize the hydrochloride salt and act as a base for the subsequent reaction.

  • In a separate flask, dissolve 4-chlorophenylsulfonyl chloride (1.1 eq) in anhydrous DCM.

  • Add the solution of 4-chlorophenylsulfonyl chloride dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 3: Synthesis of this compound

  • Dissolve the purified methyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete as indicated by TLC.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to a pH of 2-3 with dilute hydrochloric acid.

  • The product will precipitate out of the solution as a white solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow A Piperidine-4-carboxylic acid B Methyl piperidine-4- carboxylate hydrochloride A->B  Methanol, SOCl₂ (Esterification)   C Methyl 1-[(4-chlorophenyl)sulfonyl] piperidine-4-carboxylate B->C  4-Chlorophenylsulfonyl chloride, Et₃N (Sulfonylation)   D 1-[(4-Chlorophenyl)sulfonyl] piperidine-4-carboxylic acid C->D  NaOH, H₂O/THF (Hydrolysis)  

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid is a versatile synthetic building block in medicinal chemistry. Its rigid piperidine core, substituted with a 4-chlorophenylsulfonyl group and a carboxylic acid moiety, provides a valuable scaffold for the development of novel therapeutic agents. This document outlines the applications of this compound, primarily as a key intermediate in the synthesis of biologically active molecules, and provides detailed protocols for the synthesis and evaluation of its derivatives. While the primary utility of this compound lies in its role as a structural motif, this document will focus on the biological activities of compounds directly derived from it, as reported in the scientific literature.

Application as a Scaffold for Biologically Active Compounds

This compound serves as a foundational molecule for the synthesis of various derivatives with potential therapeutic applications. A notable example is its use in the creation of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives, which have demonstrated promising biological activities.

These derivatives have been investigated for their potential as:

  • Urease Inhibitors: Urease is an enzyme that catalyzes the hydrolysis of urea, a process implicated in the pathogenesis of diseases caused by Helicobacter pylori and other bacteria. Inhibition of urease is a key strategy for the treatment of peptic ulcers and other related conditions.

  • Acetylcholinesterase (AChE) Inhibitors: AChE is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Inhibitors of AChE are used in the treatment of Alzheimer's disease and other neurological disorders.

  • Antimicrobial Agents: The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial compounds. Derivatives of this scaffold have been screened for activity against various bacterial strains.

Quantitative Biological Data of Derivatives

The following table summarizes the urease inhibitory activity of a series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives.

Compound IDDerivative Structure (R group on thiol of oxadiazole)Urease Inhibition IC₅₀ (µM) ± SEM[1]
7l 2-Chlorobenzyl2.14 ± 0.003
7m 3-Chlorobenzyl0.63 ± 0.001
7n 4-Chlorobenzyl2.17 ± 0.006
7o 2-Fluorobenzyl1.13 ± 0.003
7p 3-Fluorobenzyl1.21 ± 0.005
7r 2,4-Dichlorobenzyl6.28 ± 0.003
7u 3-Nitrobenzyl2.39 ± 0.005
7v 4-Nitrobenzyl2.15 ± 0.002
7x 2,3-Dichlorobenzyl2.26 ± 0.003
Thiourea (Standard) -21.25 ± 0.15

Note: The biological activity of the parent compound, this compound, was not reported in the cited study.

Experimental Protocols

Synthesis of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole Derivatives

This section provides a detailed protocol for the synthesis of the biologically active derivatives, starting from this compound.

Logical Workflow for Synthesis

Synthesis_Workflow A 1-[(4-Chlorophenyl)sulfonyl]piperidine- 4-carboxylic acid B Esterification (Methanol, H₂SO₄) A->B C Methyl 1-[(4-chlorophenyl)sulfonyl] piperidine-4-carboxylate B->C D Hydrazinolysis (Hydrazine hydrate) C->D E 1-[(4-Chlorophenyl)sulfonyl] piperidine-4-carbohydrazide D->E F Cyclization (CS₂, KOH) E->F G 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl} -1,3,4-oxadiazole-2-thiol F->G H Alkylation/Arylation (R-X, Base) G->H I Final Derivatives (7a-y) H->I

Caption: Synthetic pathway from the core scaffold to final derivatives.

Step 1: Synthesis of Methyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate (Intermediate 2)

  • To a solution of this compound (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reflux the reaction mixture for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the methyl ester.

Step 2: Synthesis of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide (Intermediate 3)

  • Dissolve methyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate (1.0 eq) in ethanol (5 mL/g).

  • Add hydrazine hydrate (10 eq) to the solution.

  • Reflux the mixture for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude hydrazide, which can be used in the next step without further purification.

Step 3: Synthesis of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole-2-thiol (Intermediate 5)

  • To a solution of 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carbohydrazide (1.0 eq) in absolute ethanol (10 mL/g), add potassium hydroxide (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add carbon disulfide (2.0 eq) dropwise and stir the mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with water and acidify with dilute hydrochloric acid to pH 5-6.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield the oxadiazole-2-thiol.

Step 4: Synthesis of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(substituted-benzyl)thio]-1,3,4-oxadiazole (Final Derivatives 7a-y)

  • To a solution of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole-2-thiol (1.0 eq) in N,N-dimethylformamide (DMF) (5 mL/g), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the appropriate substituted benzyl halide (1.1 eq) and continue stirring at room temperature for 3-4 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.

Biological Assays

Urease Inhibition Assay

This protocol is adapted from the study by Rehman et al. (2017).

Urease_Inhibition_Assay A Prepare Assay Mixture: - Urease Enzyme - Buffer (pH 6.8) - Test Compound B Pre-incubation (25°C for 15 min) A->B C Add Urea Solution B->C D Incubation (37°C for 50 min) C->D E Stop Reaction (Phenol & Alkali Reagents) D->E F Measure Absorbance (630 nm) E->F G Calculate % Inhibition F->G

Caption: Workflow for the urease inhibition assay.

  • Enzyme and Substrate Preparation:

    • Prepare a solution of Jack bean urease (Sigma-Aldrich) in phosphate buffer (100 mM, pH 6.8).

    • Prepare a 100 mM urea solution in the same buffer.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution (in DMSO, various concentrations).

    • Add 25 µL of the urease enzyme solution.

    • Pre-incubate the plate at 25 °C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the urea solution.

    • Incubate the plate at 37 °C for 50 minutes.

    • Stop the reaction by adding 50 µL of phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) and 50 µL of alkali reagent (0.5% w/v sodium hydroxide, 0.1% active chloride as sodium hypochlorite).

    • After 50 minutes, measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis:

    • Thiourea is used as the standard inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

    • IC₅₀ values are determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Acetylcholinesterase (AChE) Inhibition Assay

This is a qualitative assessment of AChE inhibition.

  • Enzyme and Substrate Preparation:

    • Prepare a solution of AChE from electric eel (Sigma-Aldrich) in phosphate buffer (pH 8.0).

    • Prepare a solution of acetylthiocholine iodide (ATCI) as the substrate.

    • Prepare a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the coloring agent.

  • Assay Procedure:

    • In a 96-well plate, add the test compound.

    • Add the AChE enzyme solution and incubate.

    • Add DTNB and then ATCI to start the reaction.

    • The development of a yellow color indicates the hydrolysis of ATCI by AChE. A reduction in color intensity compared to the control indicates enzyme inhibition.

Antibacterial Activity Assay (Agar Well Diffusion Method)

This is a qualitative screening for antibacterial activity.

Antibacterial_Assay A Prepare Bacterial Culture B Inoculate Agar Plate A->B C Create Wells in Agar B->C D Add Test Compound to Wells C->D E Incubate Plate D->E F Measure Zone of Inhibition E->F

Caption: Workflow for the agar well diffusion antibacterial assay.

  • Preparation of Inoculum:

    • Prepare a fresh overnight culture of the test bacteria (e.g., Salmonella typhi, Bacillus subtilis) in nutrient broth.

    • Adjust the turbidity of the culture to match the 0.5 McFarland standard.

  • Assay Procedure:

    • Spread the bacterial inoculum evenly onto the surface of a Mueller-Hinton agar plate.

    • Aseptically create wells (6 mm in diameter) in the agar.

    • Add a specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.

    • A well containing only the solvent serves as a negative control, and a standard antibiotic serves as a positive control.

    • Incubate the plates at 37 °C for 24 hours.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. The size of the zone indicates the antibacterial activity.

Signaling Pathways and Mechanisms of Action

The derivatives of this compound have been shown to inhibit specific enzymes. The following diagrams illustrate the general mechanisms of action.

Urease Inhibition

Urease_Inhibition cluster_0 Normal Urease Activity cluster_1 Urease Inhibition Urea Urea Urease Urease (Ni²⁺ active site) Urea->Urease Ammonia Ammonia + CO₂ Urease->Ammonia Inhibitor Derivative of 1-[(4-Chlorophenyl)sulfonyl] piperidine-4-carboxylic acid Inactive_Urease Inactive Urease Complex Inhibitor->Inactive_Urease Binds to Ni²⁺ ions Urease_target Urease Urease_target->Inactive_Urease

Caption: Mechanism of urease inhibition by the synthesized derivatives.

Acetylcholinesterase Inhibition

AChE_Inhibition cluster_0 Normal AChE Activity cluster_1 AChE Inhibition ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Choline Choline + Acetate AChE->Choline Inhibitor Derivative of 1-[(4-Chlorophenyl)sulfonyl] piperidine-4-carboxylic acid Inactive_AChE Inactive AChE Complex Inhibitor->Inactive_AChE Blocks active site AChE_target Acetylcholinesterase AChE_target->Inactive_AChE

Caption: Mechanism of acetylcholinesterase inhibition.

Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry. While the compound itself may primarily serve as a synthetic intermediate, its derivatives have demonstrated significant potential as inhibitors of urease and acetylcholinesterase, as well as possessing antibacterial properties. The provided protocols offer a foundation for the synthesis and evaluation of novel compounds based on this promising structural motif, encouraging further research and development in the pursuit of new therapeutic agents.

References

Application Notes and Protocols: 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid as a key building block in the synthesis of novel therapeutic agents. This versatile scaffold is instrumental in the development of a range of biologically active compounds, including antimicrobial and enzyme inhibitory agents.

Introduction

This compound is a heterocyclic building block that has garnered significant attention in medicinal chemistry. Its rigid piperidine core, appended with a 4-chlorophenylsulfonyl group, provides a well-defined three-dimensional structure that can be strategically modified to interact with various biological targets. The carboxylic acid functionality serves as a convenient handle for further chemical elaboration, allowing for the construction of diverse compound libraries for drug discovery. This document outlines synthetic protocols for the preparation of this building block and its subsequent use in the synthesis of bioactive molecules, supported by quantitative biological data and workflow visualizations.

Data Presentation

The following tables summarize the quantitative biological activity of compounds derived from sulfonylpiperidine scaffolds, illustrating the potential of this compound as a precursor to potent therapeutic agents.

Table 1: Antimicrobial Activity of Sulfonyl Piperidine Carboxamide Derivatives

The minimum inhibitory concentration (MIC) is a key measure of the potency of an antimicrobial agent. The data presented below is adapted from studies on analogous sulfonyl piperidine carboxamides, demonstrating the antimicrobial potential of this class of compounds.[1]

Compound IDB. subtilis (µg/mL)E. coli (µg/mL)S. aureus (µg/mL)C. albicans (µg/mL)A. flavus (µg/mL)A. niger (µg/mL)
9a 100200100200200200
9b 5010050100100100
9c 255025505050
9d 5010050100100100
9e 12.52512.5252550
9f 255025505050
9g 5010050100100100
9h 100200100200200200
9i 6.2512.56.2512.52525
9j 12.52512.5255050
Table 2: Carbonic Anhydrase Inhibition by 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides

This table presents the inhibitory activity (Ki) of a series of compounds structurally related to derivatives of this compound against four human carbonic anhydrase (hCA) isoforms.[2] This data highlights the potential for developing selective enzyme inhibitors from this scaffold.

Compound IDhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
5 38.698.435.44.7
6 7.965.30.94.5
7 11.888.128.54.9
8 10.581.325.35.1
9 9.875.415.74.8
10 15.691.210.35.3
11 25.3105.78.94.1
12 31.8112.412.85.6
13 45.1125.618.46.2
15 85.34.855.48.7
16 91.25.10.89.1
20 105.78.90.910.3
AAZ 25012255.7

Experimental Protocols

Detailed methodologies for the synthesis of the core building block and a representative derivative are provided below.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from commercially available piperidine-4-carboxylic acid (isonipecotic acid) and 4-chlorophenylsulfonyl chloride.

Materials:

  • Piperidine-4-carboxylic acid (isonipecotic acid)

  • 4-Chlorophenylsulfonyl chloride

  • Sodium carbonate (Na2CO3)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Acetone

Procedure:

  • In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1 equivalent) in a 10% aqueous solution of sodium carbonate.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve 4-chlorophenylsulfonyl chloride (1.1 equivalents) in a minimal amount of acetone.

  • Add the solution of 4-chlorophenylsulfonyl chloride dropwise to the cooled solution of piperidine-4-carboxylic acid with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration, wash with cold distilled water, and dry under vacuum to yield the final product.

Protocol 2: Synthesis of a Representative N-Substituted Carboxamide Derivative

This protocol outlines the general procedure for the amide coupling of this compound with a primary or secondary amine to generate a diverse library of compounds.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired substituted amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Visualizations

The following diagrams illustrate the key synthetic pathways and logical relationships for the application of this compound.

G cluster_synthesis Synthesis of the Building Block start Piperidine-4-carboxylic Acid product 1-[(4-Chlorophenyl)sulfonyl]piperidine- 4-carboxylic acid start->product Na2CO3, H2O/Acetone reagent1 4-Chlorophenylsulfonyl Chloride reagent1->product

Caption: Synthetic route to the core building block.

G cluster_workflow Drug Discovery Workflow building_block 1-[(4-Chlorophenyl)sulfonyl]piperidine- 4-carboxylic acid amide_coupling Amide Coupling (Protocol 2) building_block->amide_coupling library Diverse Amide Library amide_coupling->library screening Biological Screening (e.g., Antimicrobial, Enzyme Inhibition) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate G cluster_pathway Hypothesized Mechanism of Action (Enzyme Inhibition) inhibitor Sulfonylpiperidine Derivative binding Binding to Active Site inhibitor->binding enzyme Target Enzyme (e.g., Carbonic Anhydrase) enzyme->binding inhibition Enzyme Inhibition binding->inhibition response Therapeutic Response inhibition->response

References

Application Notes and Protocols: Synthesis of Enzyme Inhibitors from 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid serves as a versatile scaffold in medicinal chemistry for the development of potent and selective enzyme inhibitors. Its rigid piperidine core, coupled with the sulfonamide linkage to a chlorophenyl group, provides a foundation for designing molecules that can interact with the active sites of various enzymes. This document outlines the synthesis, characterization, and application of enzyme inhibitors derived from this starting material, with a focus on carbonic anhydrases, MenA, and α-glucosidase.

Synthetic Strategy

The primary synthetic route for generating a library of enzyme inhibitors from this compound involves the formation of an amide bond between the carboxylic acid group and a diverse range of primary or secondary amines. This reaction is typically facilitated by a coupling agent.

General Synthesis Workflow

Synthesis_Workflow Start 1-[(4-Chlorophenyl)sulfonyl] piperidine-4-carboxylic acid Coupling Coupling Agent (e.g., EDCI, HATU) Start->Coupling Step 1a Amine Primary or Secondary Amine (R-NHR') Amine->Coupling Step 1b Product Target Enzyme Inhibitor (Amide Derivative) Coupling->Product Amide Bond Formation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Coupling Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: General workflow for the synthesis of enzyme inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxamide Derivatives

This protocol is adapted from the synthesis of human carbonic anhydrase inhibitors.[1][2]

Materials:

  • This compound

  • Substituted amine (e.g., benzylamine, piperazine derivatives)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (flash chromatography)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous MeCN or DMF.

  • Add the desired substituted amine (1.0 eq) to the solution.

  • Add EDCI (1.2 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application 1: Human Carbonic Anhydrase (hCA) Inhibitors

Derivatives of this compound have shown significant inhibitory activity against various isoforms of human carbonic anhydrase, particularly the tumor-associated isoforms hCA IX and XII.

Signaling Pathway: Role of hCA IX in Tumor Hypoxia

hCA_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a hCAIX hCA IX Upregulation HIF1a->hCAIX HCO3_H HCO₃⁻ + H⁺ hCAIX->HCO3_H Catalysis CO2_H2O CO₂ + H₂O CO2_H2O->hCAIX Acidification Extracellular Acidification HCO3_H->Acidification Invasion Tumor Invasion & Metastasis Acidification->Invasion Inhibitor Piperidine-based hCA IX Inhibitor Inhibitor->hCAIX Inhibition

Caption: Role of hCA IX in tumor progression and its inhibition.

Quantitative Data: hCA Inhibition

The following table summarizes the inhibitory activity (Ki) of selected 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives, which share a similar structural scaffold, against four human carbonic anhydrase isoforms.[1]

CompoundR-group on CarboxamidehCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
5 3-Methoxyphenyl38.65.82.14.8
6 4-Methoxyphenyl7.93.70.93.6
9 4-Fluorophenyl8.95.61.84.1
10 4-Chlorophenyl9.74.41.54.3
Protocol 2: Carbonic Anhydrase Inhibition Assay

This protocol is based on the stopped-flow method for measuring CO₂ hydration.

Materials:

  • Purified hCA isoenzymes

  • Synthesized inhibitor compounds

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl) with a pH indicator

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare stock solutions of the inhibitor compounds in a suitable solvent (e.g., DMSO).

  • The assay measures the enzyme-catalyzed hydration of CO₂.

  • The reaction is initiated by mixing equal volumes of the enzyme solution (containing the inhibitor at various concentrations) and CO₂-saturated water in the stopped-flow instrument.

  • The change in absorbance of the pH indicator is monitored over time to determine the initial reaction rate.

  • Inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Application 2: Mycobacterium tuberculosis MenA Inhibitors

Piperidine derivatives have been investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis.[3]

Quantitative Data: MenA Inhibition

The table below shows the inhibitory potency (IC₅₀) against MenA and the antimycobacterial activity (GIC₅₀) for a 4-chlorophenyl analog.[3]

CompoundDescriptionMenA IC₅₀ (µM)Mtb GIC₅₀ (µM)
11 4-Chlorophenyl analog22 ± 310 ± 1
Protocol 3: MenA Enzyme Inhibition Assay[3]

Materials:

  • MenA-containing membrane fractions from M. tuberculosis

  • Radiolabeled trans-farnesyl pyrophosphate ([³H]FPP)

  • 1,4-dihydroxy-2-naphthoate (DHNA)

  • Synthesized inhibitor compounds

  • TLC plates

Procedure:

  • The assay is performed in a reaction mixture containing MenA membranes, DHNA, and [³H]FPP.

  • Add the synthesized inhibitors at various concentrations.

  • Incubate the reaction mixture to allow for the formation of [³H]demethylmenaquinone.

  • Stop the reaction and extract the lipids.

  • Spot the extracted lipids onto a TLC plate and develop the chromatogram.

  • Visualize the radiolabeled product by autoradiography.

  • Quantify the amount of product formed to determine the percent inhibition and calculate the IC₅₀ value.

Application 3: α-Glucosidase Inhibitors

Derivatives incorporating a 4-chlorophenyl-sulfonyl moiety have demonstrated potent α-glucosidase inhibitory activity, making them potential candidates for anti-diabetic therapeutics.[4][5]

Quantitative Data: α-Glucosidase Inhibition

A series of N-substituted indole-based thiosemicarbazones with a 4-chlorophenyl-sulfonyl group exhibited excellent α-glucosidase inhibition.[4][5]

Compound SeriesIC₅₀ Range (µM)Standard (Acarbose) IC₅₀ (µM)
5(a-y) 5.38 - 59.20871.40 ± 1.24
Protocol 4: α-Glucosidase Inhibition Assay

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Synthesized inhibitor compounds

  • Phosphate buffer

  • Sodium carbonate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Add the synthesized inhibitor at various concentrations to the enzyme solution and incubate.

  • Initiate the reaction by adding the pNPG substrate.

  • Incubate the reaction mixture.

  • Stop the reaction by adding sodium carbonate.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Assay Workflow: Enzyme Inhibition Measurement

Assay_Workflow Prepare_Enzyme Prepare Enzyme Solution Add_Inhibitor Add Inhibitor (Varying Conc.) Prepare_Enzyme->Add_Inhibitor Incubate1 Pre-incubate Add_Inhibitor->Incubate1 Add_Substrate Add Substrate Incubate1->Add_Substrate Incubate2 Incubate Add_Substrate->Incubate2 Stop_Reaction Stop Reaction Incubate2->Stop_Reaction Measure_Signal Measure Signal (e.g., Absorbance) Stop_Reaction->Measure_Signal Calculate_IC50 Calculate IC₅₀ Measure_Signal->Calculate_IC50

Caption: General workflow for in vitro enzyme inhibition assays.

Conclusion

This compound is a valuable starting material for generating diverse libraries of enzyme inhibitors. The straightforward amide coupling chemistry allows for the exploration of a wide chemical space to target various enzymes, including those relevant to cancer, infectious diseases, and metabolic disorders. The protocols and data presented herein provide a foundation for researchers to synthesize and evaluate novel enzyme inhibitors based on this privileged scaffold.

References

Development of Anti-inflammatory Agents Using a Piperidine Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of novel anti-inflammatory agents centered around the piperidine scaffold. The piperidine ring is a prevalent structural motif in a multitude of bioactive compounds and approved drugs, demonstrating its utility as a privileged scaffold in medicinal chemistry.[1] Its derivatives have shown significant promise in modulating inflammatory pathways, offering potential therapeutic benefits for a range of inflammatory diseases.[2]

Introduction to Piperidine-Based Anti-inflammatory Agents

Piperidine and its derivatives constitute a significant class of heterocyclic compounds that have garnered substantial attention for their diverse pharmacological activities, including potent anti-inflammatory effects.[2] These compounds can be isolated from natural sources, such as piperine from black pepper, or synthesized to create novel chemical entities with optimized properties.[1][3] Their mechanisms of action are often multifaceted, involving the inhibition of key pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).[3][4] By targeting these central regulators of inflammation, piperidine-based compounds can effectively reduce the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5]

Data Presentation: In Vitro and In Vivo Anti-inflammatory Activity

The anti-inflammatory potential of various piperidine derivatives has been quantified through a range of in vitro and in vivo assays. The following tables summarize key data for representative compounds.

Table 1: In Vitro Anti-inflammatory Activity of Piperidine Derivatives

Compound/DerivativeAssay TypeTarget/EndpointCell LineIC50 ValueReference
EF31 (3,5-Bis(2-pyridinylmethylidene)-4-piperidone)IKKβ Kinase AssayIKKβ Inhibition-~1.92 µM[6]
NF-κB DNA BindingNF-κB InhibitionRAW264.7~5 µM[6]
EF24 (3,5-Bis(2-fluorobenzylidene)-4-piperidone)IKKβ Kinase AssayIKKβ Inhibition-~131 µM[6]
NF-κB DNA BindingNF-κB InhibitionRAW264.7~35 µM[6]
NF-κB Nuclear TranslocationNF-κB InhibitionA5491.3 µM[7]
Curcumin NF-κB DNA BindingNF-κB InhibitionRAW264.7>50 µM[6]
NF-κB Nuclear TranslocationNF-κB InhibitionA54913 µM[7]
Piperine Nitrite ProductionNO InhibitionRAW264.75 µg/mL[8]
TNF-α ProductionTNF-α InhibitionPeritoneal Macrophages-[8]
Polonilignan ELISAIL-1β InhibitionRAW264.72.01 µM[2][9]
ELISAIL-6 InhibitionRAW264.76.59 µM[2][9]
ELISATNF-α InhibitionRAW264.742.10 µM[2][9]
Griess AssayNitrite InhibitionRAW264.748.56 µM[2][9]
Piperidine-substituted triazine derivatives (5c, 5f, 6c, 6f) Cytokine InhibitionTNF-α Inhibition-65-73% inhibition at 10 µM[10]
Cytokine InhibitionIL-6 Inhibition-73-85% inhibition at 10 µM[10]

Table 2: In Vivo Anti-inflammatory Activity of Piperidine Derivatives in Carrageenan-Induced Paw Edema Model

Compound/DerivativeAnimal ModelDoseRoute of Administration% Inhibition of EdemaTime PointReference
Piperine Rat100 mg/kgOral54.8%5 hours[11]
Compound 1 (1,3,5-triazine derivative) Rat200 mg/kgIntraperitoneal96.31%4 hours[12]
Compound 3 (1,3,5-triazine derivative) Rat200 mg/kgIntraperitoneal99.69%4 hours[12]
Indomethacin (Reference) Rat10 mg/kgIntraperitoneal57.66%4 hours[12]

Experimental Protocols

General Synthesis Protocol for a Piperidine-Based Anti-inflammatory Agent (Exemplified by a Chalcone Derivative)

This protocol describes a general method for the synthesis of piperidine-substituted chalcones, which have shown potential anti-inflammatory activities.

Materials:

  • Substituted benzaldehyde

  • N-acetyl-4-piperidone

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Glacial acetic acid

  • Appropriate solvents for purification (e.g., ethyl acetate, hexane)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Claisen-Schmidt Condensation. In a round-bottom flask, dissolve the substituted benzaldehyde and N-acetyl-4-piperidone in ethanol.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide while stirring.

  • Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water until the washings are neutral, and dry.

  • Step 2: Purification. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).

  • Step 3: Characterization. Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages

This protocol details the procedure to assess the ability of piperidine derivatives to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells.

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (piperidine derivatives) dissolved in DMSO

  • Griess Reagent System

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A set of wells with untreated cells should be included as a negative control.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by the test compounds compared to the LPS-stimulated control. Calculate the IC50 value.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of test compounds.[13][14]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (piperidine derivatives)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the rats into groups (n=6-8 per group): vehicle control, positive control, and test compound groups (at least 3 doses). Fast the animals overnight before the experiment.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds and the positive control orally or intraperitoneally one hour before the carrageenan injection. The control group receives the vehicle.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualization of Key Signaling Pathways and Workflows

Signaling Pathways Targeted by Piperidine Derivatives

The anti-inflammatory effects of many piperidine derivatives are attributed to their ability to modulate key signaling cascades. The following diagrams illustrate the NF-κB and MAPK pathways, highlighting potential points of intervention for these compounds.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex (IKKα/β/γ) TLR4->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_active->Pro_inflammatory_genes Binds to DNA Piperidine Piperidine Derivatives Piperidine->IKK_complex Inhibit Piperidine->NFkB_active Inhibit Translocation

Caption: NF-κB signaling pathway and points of inhibition by piperidine derivatives.

MAPK_Signaling_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activate MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylate MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylate Transcription_Factors Transcription Factors (e.g., AP-1, CREB) MAPK->Transcription_Factors Activate Pro_inflammatory_genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_genes Promote Nucleus Nucleus Piperidine Piperidine Derivatives Piperidine->MAPK Inhibit Phosphorylation Drug_Development_Workflow Design Compound Design & Library Synthesis In_Vitro In Vitro Screening (e.g., NO, Cytokine Inhibition) Design->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy (e.g., Carrageenan Paw Edema) SAR->In_Vivo Lead_Opt->In_Vitro Lead_Opt->In_Vivo Tox Preliminary Toxicology & ADME Studies In_Vivo->Tox Preclinical Preclinical Candidate Selection Tox->Preclinical

References

Oncology Research Applications of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic Acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the specific anti-cancer applications of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid is limited in publicly available scientific literature. This document focuses on the oncological research applications of structurally related compounds, including N-arylsulfonyl piperidines, piperidine-4-carboxamides, and piperazine sulfonamides. The provided data and protocols are based on studies of these related molecules and are intended to serve as a guide for potential research directions and methodologies for this compound.

Application Notes

Compounds structurally similar to this compound have emerged as promising scaffolds in oncology research, demonstrating cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action identified for these related compounds are the induction of oxidative stress and the inhibition of critical cell survival signaling pathways, such as the PI3K/Akt pathway.

1. Induction of Oxidative Stress:

Aromatic sulfonamides featuring a piperidine moiety have been shown to induce oxidative stress in cancer cells, leading to apoptosis. This is achieved through the depletion of intracellular glutathione (GSH), a key antioxidant molecule. The reduction in GSH levels disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS). Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately triggering programmed cell death. This mechanism suggests that these compounds could be particularly effective against cancer cells that are already under high oxidative stress.

2. Inhibition of the PI3K/Akt Signaling Pathway:

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many types of cancer. Piperidine-4-carboxamide derivatives have been identified as potent inhibitors of Akt (also known as Protein Kinase B). By inhibiting the phosphorylation and activation of Akt, these compounds can block downstream signaling events that promote cancer cell survival and proliferation. This targeted inhibition makes them attractive candidates for therapeutic development, particularly in cancers with known PI3K/Akt pathway mutations. The clinical candidate AZD5363, a piperidine-4-carboxamide derivative, has shown promise in this area.

3. Cytotoxic Activity in Diverse Cancer Cell Lines:

Derivatives of piperidine and piperazine sulfonamides have demonstrated broad cytotoxic activity against a range of human cancer cell lines. These include leukemia, melanoma, glioblastoma, and cancers of the liver, breast, lung, colon, and cervix. The potency of these compounds, as indicated by their IC50 and EC50 values, varies depending on the specific chemical structure and the cancer cell line being tested. This broad spectrum of activity suggests that the core scaffold of this compound could be a valuable starting point for the development of new anti-cancer agents with diverse applications.

Quantitative Data Summary

The following tables summarize the cytotoxic activities of various compounds structurally related to this compound against different cancer cell lines.

Table 1: Cytotoxicity of Piperidine-Fused Aromatic Sulfonamides

CompoundCancer Cell LineAssayEC50 (µM)Reference
Compound 21K562 (Leukemia)Not Specified< 10[1][2]
Compound 22K562 (Leukemia)Not Specified< 10[1][2]
Compound 23K562 (Leukemia)Not Specified< 10[1][2]
Compound 35K562 (Leukemia)Not Specified< 10[1][2]
Compound 41K562 (Leukemia)Not Specified< 10[1][2]

Lead compound 22 was also found to be active against melanoma, glioblastoma, and liver, breast, and lung cancer cells.[1][2]

Table 2: Cytotoxicity of Piperazine-Sulfonamide Hybrids

CompoundCancer Cell LineAssayIC50 (µM)Reference
Compound 3bT98G (Glioblastoma)MTT24.2 - 38.2[3]
Compound 3dT98G (Glioblastoma)MTT24.2 - 38.2[3]
Compound 3gT98G (Glioblastoma)MTT24.2 - 38.2[3]
Compound 4cT98G (Glioblastoma)MTT24.2 - 38.2[3]
Compound 4eA375 (Melanoma)MTT38.2[3]

Table 3: Cytotoxicity of N-Sulfonylpiperidine Derivatives

CompoundHCT-116 (Colorectal)HepG-2 (Hepatocellular)MCF-7 (Breast)Reference
Compound 8 IC50 = 3.94 µMIC50 = 3.76 µMIC50 = 4.43 µM[4]
Vinblastine IC50 = 3.21 µMIC50 = 7.35 µMIC50 = 5.83 µM[4]
Doxorubicin IC50 = 6.74 µMIC50 = 7.52 µMIC50 = 8.19 µM[4]

Compound 8 also showed potent VEGFR-2 inhibitory activity (IC50 = 0.0554 µM).[4]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete medium. The final solvent concentration should not exceed 0.5% (v/v).

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Western Blot Analysis of Akt Phosphorylation

This protocol is to assess the inhibitory effect of a compound on the Akt signaling pathway.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA protein assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with the anti-total-Akt antibody to normalize for protein loading.

3. Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe DCFDA to measure cellular ROS levels.

Materials:

  • Cancer cell line of interest

  • 96-well black, clear-bottom plates

  • Test compound

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

  • Treat the cells with the test compound for the desired time. Include a positive control (e.g., H2O2) and a vehicle control.

  • After treatment, remove the medium and wash the cells with warm HBSS.

  • Load the cells with 10 µM H2DCFDA in HBSS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with warm HBSS.

  • Add 100 µL of HBSS to each well.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

4. Glutathione (GSH) Depletion Assay

This protocol measures the level of reduced glutathione in cells.

Materials:

  • Cancer cell line of interest

  • Test compound

  • Deproteinizing solution (e.g., 5% 5-sulfosalicylic acid)

  • Assay buffer (e.g., phosphate buffer with EDTA)

  • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))

  • Glutathione reductase

  • NADPH

  • Microplate reader

Procedure:

  • Treat cells with the test compound as desired.

  • Harvest the cells and lyse them.

  • Deproteinize the cell lysate by adding an equal volume of deproteinizing solution, vortexing, and centrifuging.

  • Transfer the supernatant to a new tube.

  • In a 96-well plate, add the sample supernatant, assay buffer, DTNB, and glutathione reductase.

  • Initiate the reaction by adding NADPH.

  • Measure the absorbance at 412 nm at several time points to determine the rate of reaction.

  • Calculate the GSH concentration based on a standard curve prepared with known concentrations of GSH.

Visualizations

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream_Effectors Downstream Effectors (e.g., GSK3β, FOXO, Bad) Akt->Downstream_Effectors Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Cell_Survival Cell Survival, Proliferation, Growth Downstream_Effectors->Cell_Survival Promotes Compound Piperidine-4-carboxamide Derivative Compound->Akt Inhibits Phosphorylation Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: PI3K/Akt Signaling Pathway Inhibition.

Cytotoxicity_Screening_Workflow cluster_workflow Experimental Workflow start Seed Cancer Cells in 96-well plate incubation1 Incubate 24h start->incubation1 treatment Treat with Test Compound incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 2-4h mtt_addition->incubation3 solubilization Add Solubilization Solution incubation3->solubilization readout Measure Absorbance (570 nm) solubilization->readout analysis Calculate IC50 readout->analysis

References

Application Notes and Protocols for Amide Coupling of Piperidine-4-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The formation of an amide bond is one of the most crucial and frequently employed reactions in medicinal chemistry and drug discovery.[1][2][3] Piperidine-4-carboxylic acid and its derivatives are valuable building blocks in the synthesis of a wide range of pharmacologically active compounds. The amide coupling of these acids with various amines is a key step in the generation of diverse chemical libraries for screening and lead optimization.

This document provides detailed experimental procedures for the amide coupling of piperidine-4-carboxylic acids, focusing on two common and efficient coupling methodologies: a carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt), and a uronium salt-based approach using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[4] Direct condensation of a carboxylic acid and an amine is often inefficient because it forms a non-reactive ammonium carboxylate salt.[5] Therefore, activating the carboxylic acid with a coupling reagent is necessary to facilitate the nucleophilic attack by the amine.[2][5]

Data Presentation: Comparison of Common Coupling Methods

The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, potential for side reactions, and desired reaction time.[4] The following table summarizes typical conditions and expected outcomes for the coupling of piperidine-4-carboxylic acid with a primary or secondary amine.

Coupling MethodCoupling Reagent(s)AdditiveBaseTypical SolventReaction Time (h)Typical Yield (%)Key Features
Carbodiimide EDCHOBtDIPEA / TEADMF / DCM2 - 1870 - 95Water-soluble urea byproduct is easily removed by aqueous workup; HOBt minimizes racemization.[4][6]
Uronium Salt HATUNoneDIPEA / TEADMF / NMP1 - 485 - 99Highly efficient, especially for sterically hindered substrates; rapid reaction times and low rates of epimerization.[4][5][6]

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: 1-Hydroxybenzotriazole; HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine; TEA: Triethylamine; DMF: N,N-Dimethylformamide; DCM: Dichloromethane; NMP: N-Methyl-2-pyrrolidone.

Experimental Protocols

Note: The piperidine nitrogen of piperidine-4-carboxylic acid is typically protected (e.g., with a Boc group) prior to coupling to prevent self-reaction or other side reactions. The following protocols assume an N-protected piperidine-4-carboxylic acid is used.

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This protocol utilizes the water-soluble carbodiimide EDC to activate the carboxylic acid, with HOBt added to improve efficiency and suppress potential side reactions.[6]

Materials:

  • N-protected piperidine-4-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or TEA (2.5 equiv)

  • Anhydrous DMF or DCM

  • Standard workup reagents (e.g., ethyl acetate, 5% aq. HCl, sat. aq. NaHCO₃, brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the N-protected piperidine-4-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM (a typical concentration is 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[4]

  • Add DIPEA (2.5 equiv) dropwise to the flask.[4]

  • Allow the reaction to warm to room temperature and stir for 2-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[5][7]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[4][7]

Protocol 2: HATU-Mediated Amide Coupling

HATU is a highly effective coupling reagent known for its high reactivity and low rates of racemization, making it ideal for challenging or sterically hindered couplings.[4][6]

Materials:

  • N-protected piperidine-4-carboxylic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA or TEA (2.0 equiv)

  • Anhydrous DMF or NMP

  • Standard workup reagents (e.g., ethyl acetate, 5% aq. LiCl, sat. aq. NaHCO₃, brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask under an inert atmosphere, dissolve the N-protected piperidine-4-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.[5]

  • Add DIPEA (2.0 equiv) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid and form the active ester.[5]

  • Add the amine (1.2 equiv) to the pre-activated mixture.[5]

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.[5]

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[5]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Visualizations

Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) prep_amine Dissolve Amine (1.1-1.2 eq) prep_reagents Prepare Coupling Reagents (EDC/HOBt or HATU) & Base activation Activation Add coupling reagents and base to acid at 0°C prep_reagents->activation coupling Amine Addition & Stir at RT (1-18h) activation->coupling monitoring Monitor Progress (TLC / LC-MS) coupling->monitoring quench Quench & Dilute with Organic Solvent monitoring->quench wash Aqueous Washes (Acid, Base, Brine) quench->wash purify Dry, Concentrate & Purify (Chromatography) wash->purify product Final Product purify->product

Caption: General workflow for the amide coupling of piperidine-4-carboxylic acids.

Signaling Pathways: Reaction Mechanisms

G cluster_edc EDC/HOBt Mechanism cluster_hatu HATU Mechanism A Carboxylic Acid (R-COOH) C O-Acylisourea (Active Intermediate) A->C + B EDC B->C E HOBt-Ester (More Stable) C->E + HOBt - Urea Precursor D HOBt G Amide (R-CONH-R') + HOBt + Urea E->G + Amine (R'-NH2) F Amine (R'-NH2) H Carboxylic Acid (R-COOH) + Base I Carboxylate (R-COO-) H->I K OAt-Active Ester I->K + J HATU J->K M Amide (R-CONH-R') + HOAt + TMU K->M + Amine (R'-NH2) L Amine (R'-NH2)

Caption: Simplified mechanisms for EDC/HOBt and HATU-mediated amide coupling.[4][8]

References

The Pivotal Role of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic Acid in Advancing Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The compound 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid has emerged as a highly versatile scaffold in medicinal chemistry, providing a robust framework for the development of novel therapeutic agents. Its unique structural features, combining a piperidine core, a chlorophenylsulfonyl group, and a carboxylic acid moiety, offer multiple points for chemical modification, making it an ideal starting point for extensive structure-activity relationship (SAR) studies. These investigations are crucial in drug discovery for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utility of this scaffold in SAR studies, with a focus on its application in the development of enzyme inhibitors.

Application in Structure-Activity Relationship (SAR) Studies

The this compound scaffold has been successfully employed in the design of inhibitors for various enzymes, including urease and acetylcholinesterase. By systematically modifying different parts of the molecule, researchers can elucidate key structural requirements for potent biological activity.

SAR Studies of 1,3,4-Oxadiazole Derivatives as Enzyme Inhibitors

A notable example of SAR studies involving this scaffold is the synthesis and evaluation of a series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives. In these studies, the carboxylic acid group of the parent scaffold is converted into a 1,3,4-oxadiazole ring, and the thiol group is further substituted with various benzyl moieties. The inhibitory activities of these compounds against urease and acetylcholinesterase have been evaluated, providing valuable insights into the SAR of this chemical series.

Below is a summary of the quantitative data from these SAR studies:

Compound IDR Group (Substitution on Benzyl Ring)Urease Inhibition IC₅₀ (µM)Acetylcholinesterase Inhibition IC₅₀ (µM)
7a 2-Chloro2.14 ± 0.003> 50
7b 3-Chloro0.63 ± 0.00115.2 ± 0.12
7c 4-Chloro2.17 ± 0.00610.5 ± 0.08
7d 2-Fluoro1.13 ± 0.00325.7 ± 0.21
7e 3-Fluoro1.21 ± 0.00518.9 ± 0.15
7f 4-Fluoro6.28 ± 0.003> 50
7g 2-Bromo2.39 ± 0.00512.4 ± 0.09
7h 3-Bromo2.15 ± 0.00216.3 ± 0.13
7i 4-Bromo2.26 ± 0.00311.8 ± 0.07
7j 2-Methyl2.14 ± 0.002> 50
Thiourea -21.25 ± 0.15-
Galanthamine --0.52 ± 0.03

Experimental Protocols

Detailed methodologies are essential for the reproducibility and advancement of SAR studies. The following sections provide protocols for the synthesis of the scaffold and its derivatives, as well as for the biological assays used to evaluate their activity.

Synthesis of this compound and its Derivatives

A general synthetic route to 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives is outlined below:

Step 1: Synthesis of Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylate

  • To a solution of ethyl piperidine-4-carboxylate in an appropriate solvent (e.g., dichloromethane), add triethylamine.

  • Cool the mixture in an ice bath and add 4-chlorobenzenesulfonyl chloride dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 1-((4-Chlorophenyl)sulfonyl)piperidine-4-carbohydrazide

  • Dissolve the product from Step 1 in ethanol.

  • Add hydrazine hydrate and reflux the mixture for several hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

Step 3: Synthesis of 5-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole-2-thiol

  • To a solution of the product from Step 2 in ethanol, add potassium hydroxide and carbon disulfide.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture, and acidify with dilute hydrochloric acid.

  • Collect the precipitated product by filtration and wash with water.

Step 4: Synthesis of 2-((Substituted-benzyl)thio)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole Derivatives

  • To a solution of the product from Step 3 in an appropriate solvent (e.g., DMF), add potassium carbonate.

  • Add the desired substituted benzyl halide.

  • Stir the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture into ice-water and collect the precipitated product by filtration.

G cluster_synthesis Synthetic Workflow Start Start Step1 Esterification & Sulfonylation Start->Step1 Step2 Hydrazinolysis Step1->Step2 Step3 Oxadiazole Formation Step2->Step3 Step4 Alkylation Step3->Step4 End End Step4->End

A generalized synthetic workflow for the preparation of 1,3,4-oxadiazole derivatives.
Urease Inhibition Assay

The inhibitory activity against urease can be determined using the following spectrophotometric method:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add a solution of jack bean urease, buffer (e.g., phosphate buffer, pH 7.0), and the test compound at various concentrations.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding a solution of urea.

  • After a further incubation period, stop the reaction and measure the production of ammonia using the indophenol method.

  • Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Acetylcholinesterase Inhibition Assay

The inhibitory activity against acetylcholinesterase can be determined using a modified Ellman's method:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well plate, add a solution of acetylcholinesterase from electric eel, buffer (e.g., phosphate buffer, pH 8.0), and the test compound at various concentrations.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Add a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) and the substrate acetylthiocholine iodide.

  • Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

  • Calculate the rate of reaction and the percentage of inhibition to determine the IC₅₀ value.

Potential Application in PAI-1 Inhibition

PAI-1 Inhibition Assay (Chromogenic)
  • Prepare a stock solution of the test compound.

  • Add a plasminogen substrate and a plasmin-specific chromogenic substrate.

  • The residual active tPA will convert plasminogen to plasmin, which then cleaves the chromogenic substrate, producing a colorimetric signal.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways and mechanisms of action of the targeted enzymes is crucial for rational drug design.

PAI-1 Signaling Pathway

G cluster_pai1 PAI-1 Signaling PAI1 PAI-1 tPA tPA PAI1->tPA uPA uPA PAI1->uPA Vitronectin Vitronectin PAI1->Vitronectin LRP1 LRP1 PAI1->LRP1 Fibrinolysis Fibrinolysis tPA->Fibrinolysis uPA->Fibrinolysis CellAdhesion Cell Adhesion Vitronectin->CellAdhesion CellMigration Cell Migration LRP1->CellMigration

A simplified diagram of the PAI-1 signaling pathway.
Urease Inhibition Mechanism

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[3] The active site contains two nickel ions that are crucial for catalysis.[3] Inhibitors can block the activity of urease by binding to these nickel ions, thereby preventing the substrate from accessing the active site.[4]

G cluster_urease Urease Inhibition Urease Urease (Ni2+) Ammonia Ammonia + CO2 Urease->Ammonia Urea Urea Urea->Urease Inhibitor Inhibitor Inhibitor->Urease

The catalytic action of urease and its inhibition.
Acetylcholinesterase and Cholinergic Signaling

In the central nervous system, acetylcholine (ACh) is a key neurotransmitter involved in learning and memory.[5] Acetylcholinesterase (AChE) is the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the nerve impulse.[6] In Alzheimer's disease, there is a deficit in cholinergic neurotransmission.[7] AChE inhibitors increase the levels of ACh in the brain, thereby improving cognitive function.[5]

G cluster_ache Cholinergic Synapse PreSynaptic Presynaptic Neuron ACh Acetylcholine (ACh) PreSynaptic->ACh PostSynaptic Postsynaptic Neuron AChE AChE ACh->AChE hydrolysis Receptor ACh Receptor ACh->Receptor Receptor->PostSynaptic AChE_I AChE Inhibitor AChE_I->AChE

The role of acetylcholinesterase in cholinergic signaling and its inhibition.

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel bioactive molecules. Its utility in SAR studies has been demonstrated in the development of potent enzyme inhibitors. The detailed protocols and mechanistic insights provided herein are intended to facilitate further research and development in this promising area of medicinal chemistry. The continued exploration of this scaffold is anticipated to yield new therapeutic agents for a wide range of diseases.

References

Application Notes and Protocols for the Scalable Synthesis of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid is a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its structural motif is found in molecules developed as anti-inflammatory, antimicrobial, analgesic, and antipsychotic agents[1][2][3]. The piperidine core is a prevalent scaffold in medicinal chemistry, and its derivatization allows for the fine-tuning of pharmacological properties[4][5][6]. This document provides a detailed protocol for a scalable synthesis of this versatile building block, designed to be robust and reproducible for pharmaceutical development.

The synthesis of piperidine-4-carboxylic acid derivatives can be approached through various routes, including the reduction of pyridine precursors or the cyclization of acyclic amines[4][7]. For the subsequent sulfonylation, a common method involves the reaction of a piperidine nitrogen with a sulfonyl chloride[6]. The protocol outlined below is a two-step process commencing with the commercially available piperidine-4-carboxylic acid.

Experimental Protocols

A proposed scalable synthesis for this compound is a two-step process involving the protection of the carboxylic acid, followed by sulfonylation of the piperidine nitrogen, and subsequent deprotection.

Step 1: Esterification of Piperidine-4-carboxylic acid

This initial step protects the carboxylic acid as a methyl ester to prevent side reactions during the subsequent sulfonylation.

  • Reagents and Materials:

    • Piperidine-4-carboxylic acid

    • Methanol (Anhydrous)

    • Thionyl chloride (SOCl₂) or Trimethylsilyl diazomethane

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Dichloromethane (DCM)

    • Magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Suspend piperidine-4-carboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

    • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield methyl piperidine-4-carboxylate.

Step 2: Sulfonylation and Hydrolysis

The protected piperidine derivative is then reacted with 4-chlorophenylsulfonyl chloride, followed by hydrolysis of the ester to yield the final product.

  • Reagents and Materials:

    • Methyl piperidine-4-carboxylate (from Step 1)

    • 4-Chlorophenylsulfonyl chloride

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Methanol/Water mixture

    • Hydrochloric acid (HCl) (1M solution)

    • Ethyl acetate (EtOAc)

    • Brine solution

    • Sodium sulfate (Na₂SO₄)

    • Magnetic stirrer

  • Procedure:

    • Dissolve methyl piperidine-4-carboxylate (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane in a round-bottom flask at 0 °C.

    • Slowly add a solution of 4-chlorophenylsulfonyl chloride (1.1 equivalents) in dichloromethane.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude methyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate.

    • Dissolve the crude ester in a mixture of methanol and water.

    • Add lithium hydroxide (2 equivalents) and stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

    • Remove the methanol under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with 1M HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.

Data Presentation

StepProductStarting MaterialKey ReagentsTypical Yield (%)Purity (%)
1Methyl piperidine-4-carboxylatePiperidine-4-carboxylic acidThionyl chloride, Methanol90-95>95 (by NMR)
2This compoundMethyl piperidine-4-carboxylate4-Chlorophenylsulfonyl chloride, Triethylamine, Lithium hydroxide85-90>98 (by HPLC)

Visualizations

Scalable_Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Sulfonylation & Hydrolysis A Piperidine-4-carboxylic acid B Methyl piperidine-4-carboxylate A->B SOCl2, MeOH C Methyl piperidine-4-carboxylate D Methyl 1-[(4-chlorophenyl)sulfonyl] piperidine-4-carboxylate C->D 4-Chlorophenylsulfonyl chloride, Et3N, DCM E 1-[(4-Chlorophenyl)sulfonyl] piperidine-4-carboxylic acid D->E LiOH, MeOH/H2O

Caption: Workflow for the scalable synthesis of this compound.

Signaling_Pathway_Hypothesis Drug_Molecule 1-[(4-Chlorophenyl)sulfonyl] piperidine-4-carboxylic acid Derivative Target_Protein Target Protein (e.g., Enzyme, Receptor) Drug_Molecule->Target_Protein Binding/ Inhibition Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Modulation Cellular_Response Cellular Response (e.g., Anti-inflammatory effect) Signaling_Cascade->Cellular_Response Regulation

Caption: Hypothetical signaling pathway modulation by a derivative of the title compound.

References

Troubleshooting & Optimization

Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of sulfonamides from sulfonyl chlorides.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for sulfonamide synthesis from a sulfonyl chloride?

The synthesis of sulfonamides from a sulfonyl chloride and a primary or secondary amine is a nucleophilic acyl substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base is typically required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[1]

Q2: What are the most critical parameters influencing the yield and purity of my sulfonamide synthesis?

Several factors can significantly impact the success of your sulfonamide synthesis:[2]

  • Purity of Starting Materials: Sulfonyl chlorides are particularly sensitive to moisture and can hydrolyze.[2][3] Amines can absorb atmospheric CO2. Ensure all reagents and solvents are pure and anhydrous.[2][3]

  • Reaction Temperature: Temperature control is crucial to prevent the decomposition of reactants and minimize side product formation.[2] Reactions are often initiated at 0 °C to control the initial exotherm.[2][4]

  • Choice of Base and Solvent: The base should be strong enough to neutralize the HCl byproduct without causing unwanted side reactions.[2] The solvent must be inert to the reaction conditions and capable of dissolving the reactants.[2]

  • Stoichiometry: Precise measurement of reactants is essential. The molar ratio of the amine to the sulfonyl chloride is a critical parameter to control for selective mono-sulfonylation.[3][4]

  • Rate of Addition: The speed at which the sulfonyl chloride is added to the reaction mixture can influence selectivity, especially in cases where over-reaction is possible.[4]

Q3: What are common side reactions in sulfonamide synthesis from sulfonyl chlorides?

The two most common side reactions are:

  • Hydrolysis of the Sulfonyl Chloride: In the presence of water, sulfonyl chlorides can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[3][5] This is a common competitive pathway that consumes the starting material.[5]

  • Formation of Bis-sulfonamide (Di-sulfonylation): With primary amines, a second sulfonylation can occur where the initially formed sulfonamide is deprotonated by the base, and the resulting anion reacts with another molecule of the sulfonyl chloride.[4]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Action Rationale
Degraded or Impure Starting Materials Verify the purity of the amine and sulfonyl chloride using NMR or LC-MS. Use freshly opened or properly stored reagents. Consider re-purifying starting materials if necessary.[2]Sulfonyl chlorides are moisture-sensitive and can degrade over time.[2][3] Impurities in the amine can lead to side reactions.[2]
Incorrect Reaction Conditions Ensure the reaction is conducted at the optimal temperature. Some reactions require initial cooling to control the exothermic reaction, followed by heating to drive to completion.[2] Monitor reaction progress using TLC to determine the optimal reaction time.[2]Temperature significantly affects reaction rates. Insufficient reaction time will lead to incomplete conversion.[2]
Ineffective Base or Solvent If using a tertiary amine base like triethylamine, ensure it is dry. Consider using a stronger, non-nucleophilic base if deprotonation is an issue.[2] Ensure the solvent is anhydrous, especially when using moisture-sensitive reagents.[2]The base is crucial for neutralizing the HCl byproduct.[1] Water in the solvent can lead to the hydrolysis of the sulfonyl chloride.[3]
Poor Reactivity of Starting Materials For electron-deficient or sterically hindered amines, consider increasing the reaction temperature or using a more forcing solvent. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can enhance the reaction rate.[5]Less nucleophilic amines react more slowly and may require more forcing conditions to achieve a reasonable reaction rate.[5]
Issue 2: Formation of Significant Side Products
Side Product Potential Cause Troubleshooting Action Rationale
Sulfonic Acid (from Hydrolysis) Presence of water in the reaction.Ensure all glassware is thoroughly dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][5]Sulfonyl chlorides are highly susceptible to hydrolysis.[5] An inert atmosphere prevents the introduction of atmospheric moisture.[3]
Bis-sulfonamide (Di-sulfonylation) Excess sulfonyl chloride or a strong base that deprotonates the mono-sulfonamide product.[4]Use a 1:1 or slight excess of the amine to sulfonyl chloride stoichiometry. Add the sulfonyl chloride dropwise to the amine solution to maintain a low concentration of the sulfonyl chloride.[4] Consider using a weaker or sterically hindered base (e.g., pyridine).[4] Lowering the reaction temperature can also improve selectivity.[4]Slow addition of the sulfonyl chloride favors the reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.[4] A weaker base is less likely to deprotonate the mono-sulfonamide product.[4]
Issue 3: Difficulty in Product Isolation and Purification
Problem Potential Cause Troubleshooting Action Rationale
Product Loss During Workup The sulfonamide product may have some solubility in the aqueous phase.Perform multiple extractions with the organic solvent to maximize recovery.[2]Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.
Co-elution with Impurities during Chromatography Similar polarities of the product and impurities.Optimize the solvent system for column chromatography. Consider using a different stationary phase or an alternative purification technique like recrystallization.A well-chosen solvent system will provide better separation of the desired product from any impurities.

Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary or secondary amine (1.0 eq) and a suitable base (e.g., triethylamine [1.5 eq] or pyridine [1.5 eq]) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile).[1][4]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[1][4]

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 - 1.2 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-60 minutes.[1][4]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-18 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]

  • Workup: Once the reaction is complete, dilute the mixture with the solvent used for the reaction. Wash the organic layer sequentially with water, dilute acid (e.g., 1M HCl) to remove excess amine and base, and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visual Guides

Troubleshooting_Workflow start Low Sulfonamide Yield reagent_quality Check Reagent Purity (Amine, Sulfonyl Chloride, Solvent, Base) start->reagent_quality reagent_ok Reagents OK reagent_quality->reagent_ok conditions Verify Reaction Conditions (Stoichiometry, Temperature, Time) conditions_ok Conditions OK conditions->conditions_ok side_reactions Analyze for Side Products (Hydrolysis, Di-sulfonylation) mitigate_sides Address Side Reactions (Anhydrous, Slow Addition, Weaker Base) side_reactions->mitigate_sides reagent_ok->conditions Yes optimize_reagents Purify/Replace Reagents reagent_ok->optimize_reagents No conditions_ok->side_reactions Yes optimize_conditions Optimize Conditions (Temp, Time, Stoichiometry) conditions_ok->optimize_conditions No end Improved Yield optimize_reagents->end optimize_conditions->end mitigate_sides->end

Caption: Troubleshooting workflow for low sulfonamide yield.

DiSulfonylation_Mitigation start Di-sulfonylation Observed control_stoichiometry Control Stoichiometry Use 1:1 or slight excess of amine to sulfonyl chloride start->control_stoichiometry slow_addition Slow Addition of Sulfonyl Chloride Add dropwise over an extended period start->slow_addition base_selection Modify Base Use a weaker or sterically hindered base (e.g., pyridine) start->base_selection lower_temperature Lower Reaction Temperature Run reaction at 0°C or below start->lower_temperature end Selective Mono-sulfonylation control_stoichiometry->end slow_addition->end base_selection->end lower_temperature->end

Caption: Strategies to mitigate di-sulfonylation.

References

Technical Support Center: Purification of Crude 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities expected in crude this compound?

A1: Based on the common synthetic route involving the reaction of piperidine-4-carboxylic acid with 4-chlorophenylsulfonyl chloride in the presence of a base (e.g., triethylamine or diisopropylethylamine) and a solvent (e.g., dichloromethane or DMF), the primary impurities may include:

  • Unreacted Starting Materials: Piperidine-4-carboxylic acid and 4-chlorophenylsulfonyl chloride.

  • Base: Triethylamine, diisopropylethylamine, or other amine bases used in the reaction.

  • Hydrolyzed Sulfonyl Chloride: 4-chlorophenylsulfonic acid, formed from the reaction of 4-chlorophenylsulfonyl chloride with any residual water.

  • Salts: Hydrochloride or other salts of the amine base.

  • Residual Solvents: Dichloromethane, DMF, or other solvents used during synthesis and workup.

Q2: What is the recommended initial purification strategy for the crude product?

A2: An initial acid-base extraction is a highly effective first step to remove many common impurities. Dissolving the crude product in an organic solvent and washing with a dilute acid solution (e.g., 1M HCl) will remove unreacted basic starting materials and any residual amine base.[1] Subsequently, washing with a saturated sodium bicarbonate solution can help remove acidic impurities like unreacted 4-chlorophenylsulfonyl chloride (as the sulfonic acid).

Q3: My purified product appears as an oil or fails to crystallize during recrystallization. What could be the cause and solution?

A3: "Oiling out" or failure to crystallize during recrystallization is a common issue that can be attributed to several factors:

  • High Impurity Levels: A high concentration of impurities can suppress crystallization. It is advisable to perform a preliminary purification step, such as an acid-base extraction, before attempting recrystallization.[1]

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For sulfonamides, common solvent systems include ethanol/water and ethyl acetate/hexanes. A systematic solvent screen is recommended to find the optimal conditions.

  • Cooling Rate: Cooling the solution too rapidly can lead to the formation of an oil instead of crystals. Allowing the solution to cool slowly to room temperature before further cooling in an ice bath promotes the formation of larger, purer crystals.[1]

  • Supersaturation: If the solution is not sufficiently saturated, crystallization may not occur. If too much solvent was used, it can be carefully evaporated to increase the concentration.

  • Lack of Nucleation Sites: Inducing crystallization can be aided by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1]

Q4: I am observing significant "tailing" of my product spot on the TLC plate and a broad peak during column chromatography. How can I resolve this?

A4: The acidic nature of the N-H proton in the sulfonamide group and the carboxylic acid moiety can lead to strong interactions with the silica gel, causing tailing. To mitigate this, a small amount of an acidic or basic modifier can be added to the eluent. For example, adding 0.5-1% acetic acid or triethylamine to the mobile phase can significantly improve the peak shape during column chromatography.

Troubleshooting Guides

Recrystallization Issues
Symptom Possible Cause Suggested Solution
Product "oils out" instead of crystallizing. High concentration of impurities.Perform a preliminary purification step like an acid-base wash before recrystallization.[1]
Inappropriate solvent system.Screen a variety of solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes) to find one where the compound has high solubility when hot and low solubility when cold.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
Low or no crystal formation. Solution is not saturated.Carefully evaporate some of the solvent to increase the concentration of the product.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal.[1]
Low recovery of purified product. Too much solvent was used for dissolution.Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]
Product is partially soluble in the cold recrystallization solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Symptom Possible Cause Suggested Solution
Significant tailing of the product peak/spot. Strong interaction of the acidic protons with the silica gel.Add a modifier to the eluent. For this acidic compound, adding 0.5-1% acetic acid is a good starting point.
Poor separation of the product from impurities. Inappropriate eluent polarity.Optimize the mobile phase composition. A gradient elution from a less polar to a more polar solvent system may be required.
Column overloading.Ensure the amount of crude material loaded onto the column does not exceed its capacity. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight.[1]
Product does not elute from the column. Eluent is not polar enough.Gradually increase the polarity of the mobile phase. For a carboxylic acid, a mobile phase containing a more polar solvent like methanol may be necessary.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a candidate solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. Common solvent systems for sulfonamides include ethanol/water and ethyl acetate/hexanes.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.[1]

Protocol 2: General Silica Gel Column Chromatography Procedure
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the least polar solvent mixture. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities. For this compound, a mobile phase of ethyl acetate in hexanes with 1% acetic acid is a good starting point.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[1]

Visual Guides

Purification_Workflow crude Crude Product extraction Acid-Base Extraction crude->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization Primary Purification chromatography Column Chromatography extraction->chromatography Alternative/Further Purification recrystallization->chromatography If impurities persist pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: Decision workflow for the purification of this compound.

Recrystallization_Troubleshooting start Dissolve Crude in Hot Solvent cool Cool Solution start->cool oiling_out Product Oils Out? cool->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat Re-heat & Add More 'Good' Solvent or a 'Co-solvent' oiling_out->reheat Yes crystals_form Crystals Form no_crystals->crystals_form No scratch Scratch Flask / Add Seed Crystal no_crystals->scratch Yes concentrate Concentrate Solution no_crystals->concentrate If solution is clear reheat->cool scratch->cool concentrate->cool

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Synthesis of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid. Our aim is to help you optimize reaction conditions to improve yield and purity.

Troubleshooting Guide

Low yields in the synthesis of this compound can arise from several factors. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems in your experimental setup.

Q1: My reaction yield is significantly lower than expected. What are the most critical initial factors to check?

A1: When encountering low yields, begin by verifying the quality of your starting materials and the reaction setup.

  • Reagent Purity:

    • Piperidine-4-carboxylic acid: Ensure it is free from contaminants.

    • 4-Chlorophenylsulfonyl chloride: This reagent is highly sensitive to moisture. Hydrolysis to the corresponding sulfonic acid will render it unreactive in this synthesis. It is crucial to use a freshly opened bottle or to purify the sulfonyl chloride before use.

  • Solvent and Reagent Anhydrousness: The presence of water is a common cause of low yields as it will hydrolyze the 4-chlorophenylsulfonyl chloride. Ensure all solvents (e.g., Dichloromethane, Tetrahydrofuran) and bases (e.g., triethylamine, pyridine) are thoroughly dried before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the degradation of reagents from atmospheric moisture.

Q2: I suspect side reactions are occurring. What are the likely byproducts and how can I minimize them?

A2: Several side reactions can compete with the desired sulfonamide formation.

  • Hydrolysis of the Sulfonyl Chloride: As mentioned, moisture will convert the sulfonyl chloride to the unreactive sulfonic acid. Rigorous exclusion of water is the best preventative measure.

  • Reaction with the Carboxylic Acid: The sulfonyl chloride can react with the carboxylic acid moiety of piperidine-4-carboxylic acid to form a mixed anhydride. This is often a significant side reaction.

    • Mitigation Strategy: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the sulfonylation step. The ester can then be hydrolyzed in a subsequent step to yield the final product.

  • Formation of a Dimeric Byproduct: It is possible for the newly formed product to react with another molecule of piperidine-4-carboxylic acid, leading to dimers. This is less common but can occur, especially if the stoichiometry is not carefully controlled.

Q3: How does the choice of base and solvent impact the reaction yield?

A3: The selection of base and solvent is critical for optimizing the reaction. The base neutralizes the HCl generated during the reaction, driving it to completion. The solvent must be inert and capable of dissolving the reactants.

  • Bases:

    • Tertiary Amines (e.g., Triethylamine, Pyridine, DIPEA): These are commonly used organic bases. An excess (typically 1.5-2.5 equivalents) is often employed to ensure complete neutralization of HCl. The choice between them can influence reaction rates and ease of workup.

    • Inorganic Bases (e.g., NaOH, KOH, K₂CO₃): These are often used in biphasic systems (Schotten-Baumann conditions), with an organic solvent and an aqueous basic solution.[1][2][3][4] This can be an effective and economical choice.

  • Solvents:

    • Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF) are common choices. The optimal solvent will depend on the solubility of the starting materials and the chosen base. For instance, DMF can be beneficial for reactions that are sluggish at lower temperatures.

Q4: What are the optimal temperature and reaction time for this synthesis?

A4: The reaction is typically carried out at a low temperature initially to control the exothermic nature of the reaction and then allowed to warm to room temperature.

  • Temperature: It is common practice to add the sulfonyl chloride to the solution of piperidine-4-carboxylic acid and base at 0°C. After the addition is complete, the reaction is often stirred at room temperature. Gentle heating may be required if the reaction is slow, but this can also promote side reactions.

  • Reaction Time: The reaction time can vary from a few hours to overnight. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective way to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q: Is it necessary to protect the carboxylic acid group of piperidine-4-carboxylic acid?

A: While not strictly necessary in all cases, protecting the carboxylic acid as an ester is a highly recommended strategy to improve the yield. This prevents the formation of a mixed anhydride byproduct from the reaction between the sulfonyl chloride and the carboxylic acid. A common procedure involves esterification using thionyl chloride in methanol or ethanol, followed by the sulfonylation reaction, and then hydrolysis of the ester to obtain the final product.

Q: What is a typical work-up and purification procedure for this reaction?

A: A standard work-up procedure involves:

  • Quenching the reaction with water or a dilute acid (if an organic base was used).

  • Extracting the product into an organic solvent (e.g., ethyl acetate).

  • Washing the organic layer with brine.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentrating the solution under reduced pressure.

Purification is typically achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Q: Can I use Schotten-Baumann conditions for this synthesis?

A: Yes, Schotten-Baumann conditions, which typically involve an aqueous solution of an inorganic base (like NaOH or KOH) and an organic solvent, are a viable option for this reaction.[1][2][3][4] This method can be cost-effective and efficient, but optimization of the biphasic system may be required.

Data Presentation

While specific yield data for the synthesis of this compound under varied conditions is not extensively available in the literature, the following table provides a general overview of expected outcomes based on the synthesis of analogous compounds.

ParameterCondition 1Condition 2Condition 3Expected Yield RangeNotes
Protection Strategy No ProtectionEster ProtectionNo ProtectionEster protection generally leads to higher and more consistent yields.
Base TriethylaminePyridineNaOH (aq)50-85%The choice of base can affect reaction time and ease of purification.
Solvent DichloromethaneTHFBiphasic (DCM/H₂O)Solvent choice depends on the solubility of starting materials and the chosen base.
Temperature 0°C to RT0°C to RTRoom TemperatureLow initial temperature is crucial to control the exothermic reaction.

Experimental Protocols

Method 1: Direct Sulfonylation (without protection)
  • To a stirred solution of piperidine-4-carboxylic acid (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere, add a solution of 4-chlorophenylsulfonyl chloride (1.05 eq.) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Sulfonylation with Carboxylic Acid Protection

Step A: Esterification of Piperidine-4-carboxylic acid

  • Suspend piperidine-4-carboxylic acid (1.0 eq.) in methanol.

  • Cool the suspension to 0°C and slowly add thionyl chloride (1.2 eq.).

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.

Step B: Sulfonylation of the Piperidine Ester

  • Dissolve the methyl piperidine-4-carboxylate hydrochloride from Step A (1.0 eq.) in anhydrous DCM and add triethylamine (2.5 eq.) at 0°C under an inert atmosphere.

  • Add a solution of 4-chlorophenylsulfonyl chloride (1.05 eq.) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work up the reaction as described in Method 1, Step 3-5.

  • Purify the crude ester by column chromatography.

Step C: Hydrolysis of the Ester

  • Dissolve the purified methyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (1.5 eq.) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with 1M HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product.

Visualizations

Reaction_Pathway Synthesis Pathway of this compound cluster_start Starting Materials cluster_reagents Reagents A Piperidine-4-carboxylic acid D This compound A->D Sulfonylation B 4-Chlorophenylsulfonyl chloride B->D C Base (e.g., Triethylamine) Solvent (e.g., DCM) C->D

Caption: General reaction scheme for the synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reagents Verify Reagent Purity & Anhydrousness Start->Check_Reagents Check_Reagents->Start Impure/Wet Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Reagents->Check_Conditions Reagents OK Check_Conditions->Start Suboptimal Consider_Protection Consider Carboxylic Acid Protection Strategy Check_Conditions->Consider_Protection Conditions OK Consider_Protection->Start Side Reactions Likely Optimize_Base_Solvent Optimize Base and Solvent System Consider_Protection->Optimize_Base_Solvent Protection Implemented Optimize_Base_Solvent->Start Inefficient Improved_Yield Improved Yield Optimize_Base_Solvent->Improved_Yield Optimized

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Reactions of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid. Our aim is to help you identify and resolve common issues encountered during its synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic route involves the reaction of piperidine-4-carboxylic acid with 4-chlorophenylsulfonyl chloride in the presence of a base. The reaction is typically carried out in a suitable solvent at controlled temperatures.

Q2: What are the most common side products observed in this reaction?

The primary side products are typically:

  • 4-Chlorophenylsulfonic acid: Formed from the hydrolysis of 4-chlorophenylsulfonyl chloride.

  • N,N-bis(4-Chlorophenylsulfonyl)piperidine-4-carboxylic acid: A di-sulfonated byproduct that can form under certain conditions.

  • Unreacted starting materials: Piperidine-4-carboxylic acid and 4-chlorophenylsulfonyl chloride may remain if the reaction does not go to completion.

Q3: How can I minimize the formation of side products?

To minimize side product formation, it is crucial to:

  • Use anhydrous (dry) solvents and reagents to prevent hydrolysis of the sulfonyl chloride.[1]

  • Maintain an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1]

  • Carefully control the stoichiometry of the reactants. A slight excess of the amine or the use of a non-nucleophilic base is often recommended.

  • Control the reaction temperature, as excessive heat can promote side reactions.[1]

Q4: What analytical techniques are best for identifying and quantifying the main product and its impurities?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for analyzing the purity of the final product and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation of the desired product and identification of any major impurities.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired Product

Possible Causes and Solutions:

CauseRecommended Action
Hydrolysis of 4-chlorophenylsulfonyl chloride Ensure all glassware is thoroughly dried before use. Use anhydrous solvents (e.g., dry dichloromethane or acetonitrile). Handle 4-chlorophenylsulfonyl chloride under an inert atmosphere (nitrogen or argon) to minimize exposure to atmospheric moisture.[1]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Incorrect Stoichiometry Accurately weigh all reactants. A common starting point is a 1:1 molar ratio of piperidine-4-carboxylic acid to 4-chlorophenylsulfonyl chloride, with 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
Suboptimal Base The choice of base is critical. A tertiary amine base like triethylamine is commonly used to neutralize the HCl generated during the reaction. If yields are low, consider using a different non-nucleophilic base.
Issue 2: Presence of Significant Impurities in the Final Product

Potential Impurities and Mitigation Strategies:

ImpurityIdentification MethodMitigation Strategy
4-Chlorophenylsulfonic acid HPLC, ¹H NMR (absence of piperidine signals)As mentioned above, rigorous exclusion of water is key. Purification by recrystallization or column chromatography can remove this impurity.
N,N-bis(4-Chlorophenylsulfonyl)piperidine-4-carboxylic acid Mass Spectrometry (higher molecular weight), ¹H NMR (complex aromatic region)Avoid using a large excess of 4-chlorophenylsulfonyl chloride. Add the sulfonyl chloride solution dropwise to the reaction mixture to maintain a low instantaneous concentration.
Unreacted Piperidine-4-carboxylic acid HPLC, ¹H NMR (presence of characteristic piperidine signals without the sulfonyl group)Ensure sufficient reaction time and appropriate temperature. A slight excess (1.05-1.1 equivalents) of 4-chlorophenylsulfonyl chloride can be used to drive the reaction to completion, but this may increase the risk of di-sulfonation.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative procedure based on analogous syntheses of similar compounds.

Materials:

  • Piperidine-4-carboxylic acid

  • 4-Chlorophenylsulfonyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Hydrochloric acid (1M solution)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperidine-4-carboxylic acid in anhydrous DCM.

  • Add triethylamine (1.2 equivalents) to the solution and stir.

  • In a separate flask, dissolve 4-chlorophenylsulfonyl chloride (1.05 equivalents) in anhydrous DCM.

  • Slowly add the 4-chlorophenylsulfonyl chloride solution to the piperidine-4-carboxylic acid solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, wash the organic layer with 1M HCl, followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid This compound This compound Piperidine-4-carboxylic acid->this compound 4-Chlorophenylsulfonyl chloride, Base

Caption: Main synthetic route.

Side_Reactions cluster_0 Main Reaction cluster_1 Side Reactions Piperidine-4-carboxylic acid4-Chlorophenylsulfonyl chloride Piperidine-4-carboxylic acid4-Chlorophenylsulfonyl chloride Desired Product Desired Product Piperidine-4-carboxylic acid4-Chlorophenylsulfonyl chloride->Desired Product Bis-sulfonated Product Bis-sulfonated Product Desired Product->Bis-sulfonated Product + 4-Chlorophenylsulfonyl chloride 4-Chlorophenylsulfonyl chloride 4-Chlorophenylsulfonyl chloride 4-Chlorophenylsulfonic acid 4-Chlorophenylsulfonic acid 4-Chlorophenylsulfonyl chloride->4-Chlorophenylsulfonic acid H₂O (Hydrolysis)

Caption: Potential side reactions.

Troubleshooting_Workflow start Low Yield or Impurities Detected check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_stoichiometry Verify Stoichiometry and Base start->check_stoichiometry check_conditions Review Reaction Time and Temperature start->check_conditions analyze_impurities Identify Impurities (HPLC, NMR) check_reagents->analyze_impurities check_stoichiometry->analyze_impurities check_conditions->analyze_impurities purification Optimize Purification (Recrystallization, Chromatography) analyze_impurities->purification result Improved Yield and Purity purification->result

Caption: Troubleshooting workflow.

References

Technical Support Center: Crystallization of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of piperidine-based compounds.

Frequently Asked Questions (FAQs)

Q1: My piperidine compound "oiled out" during crystallization instead of forming a solid. What causes this and how can I fix it?

A1: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution's temperature is above the melting point of the solute at the point of supersaturation, or when the solute is highly impure, leading to significant melting point depression.[1][2][3] The solute molecules, kinetically hindered from integrating into a crystal lattice, form random liquid droplets that may eventually solidify into an amorphous solid, trapping impurities.[1][2]

Troubleshooting Strategies for Oiling Out:

  • Reduce Supersaturation Rate: Generate supersaturation more slowly. This can be achieved by decreasing the cooling rate or slowing the addition of an anti-solvent.[1][4]

  • Increase Solvent Volume: Re-heat the solution and add more of the "good" solvent to decrease the supersaturation level. This keeps the compound soluble for longer at a lower temperature.[2][3]

  • Change the Solvent System: The chosen solvent may be too different in polarity from your compound.[3] Experiment with solvents of different polarities. For piperidine derivatives, common solvents include alcohols (ethanol, isopropanol) and moderately polar aprotic solvents like acetonitrile.[5]

  • Utilize Seeding: Introduce seed crystals into the solution at a temperature slightly above the point where oiling out previously occurred. This provides a template for crystallization to occur preferentially over liquid-liquid phase separation.[1][4]

  • Remove Impurities: If impurities are depressing the melting point, consider an additional purification step before crystallization, such as column chromatography or treatment with activated charcoal to remove colored impurities.[2][6]

Q2: No crystals are forming, even after cooling the solution for an extended period. What should I do?

A2: The failure to form crystals usually indicates that the solution is not sufficiently supersaturated or that the nucleation process is kinetically hindered.

Methods to Induce Crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: Add a small number of pre-existing crystals of the pure compound to the solution.[7] This is a highly effective method to initiate crystal growth by eliminating the need for spontaneous nucleation.[7][8] If you do not have seed crystals, you can sometimes use a structurally analogous compound.

  • Reduce Solvent Volume: If too much solvent was added, the solution may not become supersaturated upon cooling.[2] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool to a Lower Temperature: Place the flask in an ice bath or a freezer to further decrease the solubility of the compound and induce precipitation.[5]

  • Use an Anti-Solvent: If you are using a single-solvent system, you can try slowly adding a "poor" solvent (an anti-solvent) in which your compound is insoluble but which is miscible with the primary solvent. Add the anti-solvent dropwise until the solution becomes slightly turbid, then allow it to stand.[5]

Q3: The crystallization happened too quickly, resulting in a fine powder or an amorphous solid. How can I grow larger, well-defined crystals?

A3: Rapid precipitation, or "crashing out," traps impurities and solvent within the solid, defeating the purpose of crystallization.[2] The goal is slow crystal growth, which favors the formation of a pure, ordered crystal lattice.

Strategies for Slower Crystal Growth:

  • Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly on the benchtop before moving it to a colder environment like an ice bath. Insulating the flask (e.g., by wrapping it in glass wool or placing it in a Dewar flask) can further slow the cooling rate.[5]

  • Use More Solvent: Re-dissolve the compound in a slightly larger volume of hot solvent than the minimum required.[2] This ensures the solution remains unsaturated for longer as it cools, promoting slower crystal formation.

  • Utilize Slow Evaporation: Dissolve the compound in a solvent in which it is moderately soluble at room temperature. Cover the container with a lid that has small perforations (e.g., Parafilm with needle holes) and leave it in a vibration-free location for several days to weeks.[5] This method is particularly effective for growing high-quality single crystals for X-ray diffraction.[5]

Q4: My final product has a low yield. How can I improve it?

A4: A low yield can result from several factors during the crystallization process.

Troubleshooting Poor Yield:

  • Minimize Solvent Usage: While avoiding rapid precipitation, it is crucial to use the minimum amount of hot solvent necessary to fully dissolve the compound to ensure a good recovery yield.[5]

  • Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the amount of product that crystallizes out of the solution.[5]

  • Check the Mother Liquor: If you suspect significant product loss, test the filtrate (mother liquor). Dip a glass rod into the solution and let the solvent evaporate. A large amount of solid residue indicates that a substantial quantity of your compound remains dissolved.[2] You may be able to recover more product by evaporating some of the solvent and re-cooling.

  • Proper Washing: When washing the collected crystals, use a minimal amount of cold crystallization solvent to remove surface impurities without re-dissolving a significant portion of the product.[6]

Q5: How does the pH of the solution affect the crystallization of my piperidine-based compound?

A5: The pH is a critical parameter, as piperidine moieties are basic. The ionization state of the piperidine nitrogen significantly impacts the compound's solubility.[9]

  • Basic Compounds: For a free base, solubility generally increases at lower (acidic) pH due to the formation of the more soluble protonated salt. Crystallization is often best achieved at a pH where the compound is in its neutral, less soluble form.

  • Salts: If you are crystallizing a piperidine salt (e.g., a hydrochloride), the solubility will be highly dependent on the pH and the presence of common ions.

  • Controlling pH: The pH can be adjusted to find the optimal point of insolubility to drive crystallization. This is a common strategy for purifying compounds with acidic or basic functional groups.[10] The crystallization of hydroxynicotinic acids, for example, shows a wide variety of outcomes depending on the pH of the aqueous media.[9]

Q6: My stock of pure piperidine has solidified in the bottle. What happened?

A6: Piperidine is a base and can react with acidic gases in the atmosphere. The most common cause of solidification is the reaction with carbon dioxide (CO₂) from the air to form piperidine carbonate, a white solid.[11][12] It can also react with acidic vapors, such as HCl from nearby reagent bottles, to form piperidine hydrochloride.[11][12] To prevent this, always store piperidine under an inert atmosphere (like nitrogen or argon) and ensure the container is tightly sealed.[12]

Troubleshooting Workflows

G cluster_start cluster_problem cluster_solution cluster_outcome start Crystallization Attempt Fails oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals powder Amorphous Powder Forms start->powder slow_cooling Decrease Cooling Rate/ Anti-Solvent Addition Rate oiling_out->slow_cooling add_solvent Add More 'Good' Solvent oiling_out->add_solvent seeding Introduce Seed Crystals oiling_out->seeding no_crystals->seeding scratch Scratch Inner Surface no_crystals->scratch concentrate Evaporate Some Solvent no_crystals->concentrate powder->slow_cooling powder->add_solvent change_solvent Change Solvent System powder->change_solvent success Successful Crystallization slow_cooling->success add_solvent->success change_solvent->success seeding->success scratch->success concentrate->success

Caption: General troubleshooting workflow for crystallization issues.

Data Presentation: Solvent Selection

The choice of solvent is critical for successful crystallization.[5] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] For piperidine derivatives, which often have moderate polarity, a range of solvents can be effective.[5]

Solvent TypeExamplesSuitability for Piperidine DerivativesReference
Polar Protic Ethanol, Methanol, IsopropanolCommonly used and often effective for single-solvent recrystallization.[5][13]
Polar Aprotic Acetonitrile, AcetoneGood for moderately polar compounds; can be used in single or two-solvent systems.[5][14]
Non-Polar n-Hexane, TolueneOften used as the "poor" solvent (anti-solvent) in a two-solvent system with a more polar "good" solvent.[10]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Can be used as part of a mixed solvent system, e.g., n-Hexane/THF.[10][14]
Halogenated Dichloromethane (DCM)Can be used, sometimes in combination with other solvents like methanol.[13]
Aqueous WaterGenerally used for crystallizing piperidine salts or highly polar derivatives. pH control is crucial.[10][15]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most direct method for purifying solid compounds.[5]

  • Solvent Selection: In separate test tubes, test the solubility of a small amount (10-20 mg) of your crude compound in various solvents (e.g., ethanol, isopropanol, acetonitrile). A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[5][6]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved. Using the minimum volume of hot solvent is critical for maximizing yield.[5][6]

  • Hot Filtration (Optional): If there are insoluble impurities (or if activated charcoal was used to decolorize), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[6]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the growth of larger, purer crystals.[5]

  • Yield Maximization: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes.[5][6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.[5][6]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

G A Place Crude Solid in Flask B Add Minimal Hot Solvent to Dissolve A->B C Hot Filter (if needed) B->C D Cool Slowly to Room Temperature C->D E Cool in Ice Bath D->E F Collect Crystals via Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Pure Crystals H->I

Caption: Workflow for single-solvent recrystallization.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization

This method is useful when no suitable single solvent can be found.[5]

  • Solvent System Selection: Identify a "good" solvent that dissolves the compound readily at room temperature and a "poor" solvent (anti-solvent) in which the compound is insoluble. The two solvents must be miscible.[5][6]

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature (or with gentle heating).

  • Induce Precipitation: Slowly add the "poor" solvent dropwise to the stirred solution until it becomes persistently turbid (cloudy).[5][6] If necessary, gently warm the solution to re-dissolve the precipitate and then allow it to cool slowly.[6]

  • Crystallization & Isolation: Allow the solution to stand undisturbed to form crystals. Maximize the yield by cooling in an ice bath, then collect, wash, and dry the crystals as described in Protocol 1.[5]

Protocol 3: Seeding

Seeding is a powerful technique to induce crystallization when spontaneous nucleation is difficult.[16]

  • Prepare Seed Stock: Crush a few pure crystals of your compound in a small amount of the crystallization solvent or a solvent/anti-solvent mixture that is close to saturation.[16][17]

  • Prepare Solution: Prepare a supersaturated solution of your compound that would typically be set aside to crystallize.

  • Introduce Seed: Using a spatula or glass rod, transfer a tiny amount of the seed stock into the supersaturated solution.

  • Incubate: Allow the solution to stand undisturbed. The seed crystals will act as templates, and crystal growth should commence.[7] Inspect periodically for crystal growth.[18]

References

Addressing stability issues of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylic acid and its derivatives. The information provided is intended to help address common stability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound derivatives?

A1: The primary stability concerns for this class of compounds are susceptibility to hydrolytic degradation, particularly of the sulfonamide bond under certain pH conditions, and potential photodecomposition upon exposure to UV light. Thermal and oxidative degradation are also possible under stressed conditions.

Q2: What are the likely degradation pathways for these compounds?

A2: The most probable degradation pathway is the hydrolysis of the sulfonamide bond, yielding 4-chlorophenylsulfonic acid and the corresponding piperidine-4-carboxylic acid derivative. Another potential degradation route, especially for ester derivatives of the carboxylic acid, is the hydrolysis of the ester group.[1]

Q3: How should I store my this compound derivatives to ensure stability?

A3: To minimize degradation, these compounds should be stored in well-sealed containers, protected from light and moisture. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) in a desiccated environment is recommended.[2]

Q4: I am observing unexpected peaks in my HPLC analysis after dissolving the compound in a solvent. What could be the cause?

A4: The appearance of unexpected peaks could be due to on-bench degradation. The stability of these compounds can be solvent and pH-dependent. It is advisable to prepare solutions fresh and in a pH-controlled buffer, preferably close to neutral pH where many similar compounds exhibit maximum stability.[1] If using organic solvents, ensure they are of high purity and free from water or reactive impurities.

Q5: Can I predict the potential degradation products of my specific derivative?

A5: Yes, based on the core structure, the primary degradation products can be predicted. Forced degradation studies under various stress conditions (acid, base, oxidation, light, heat) are the most effective way to identify potential degradation products experimentally.[3] These studies are crucial for developing stability-indicating analytical methods.

Troubleshooting Guides

Issue 1: Loss of Compound Potency or Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Steps
Compound Degradation in Stock Solution - Prepare fresh stock solutions before each experiment. - Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. - Use a stability-indicating analytical method (e.g., HPLC-UV) to check the purity of the stock solution over time.
pH-Mediated Degradation in Assay Buffer - Determine the pH stability profile of your compound. - If the compound is unstable at the assay's pH, consider adjusting the buffer if the assay allows, or minimize the incubation time. - Run a time-course experiment to assess compound stability in the assay buffer.
Adsorption to Labware - Use low-adsorption plasticware or silanized glassware. - Include a surfactant (e.g., 0.01% Triton X-100) in the assay buffer, if compatible with the assay, to reduce non-specific binding.
Issue 2: Appearance of Unknown Peaks in Chromatograms
Possible Cause Troubleshooting Steps
Hydrolytic Degradation - Prepare samples in a neutral buffer (pH 6-8). - Avoid prolonged storage of solutions, especially in acidic or basic conditions. - If acidic or basic conditions are necessary for an experiment, perform a time-course analysis to understand the degradation kinetics.
Photodegradation - Protect solutions from light by using amber vials or covering containers with aluminum foil. - Minimize exposure of solid compounds and solutions to ambient light.
Oxidative Degradation - Degas solvents before use. - Consider adding an antioxidant (e.g., BHT) to the solvent if compatible with the downstream application. - Avoid sources of peroxide contamination in solvents like THF or diethyl ether.
Thermal Degradation - Avoid exposing the compound to high temperatures during sample preparation (e.g., sonication). - If heating is required, perform it for the shortest possible duration and at the lowest effective temperature.

Quantitative Stability Data (Illustrative Examples)

The following tables provide illustrative quantitative data based on studies of structurally similar compounds. This data should be used as a general guide, and specific stability testing is recommended for each derivative.

Table 1: Illustrative Hydrolytic Stability of a this compound Derivative

Condition Temperature (°C) Time (hours) % Degradation (Illustrative) Major Degradant (Hypothesized)
0.1 M HCl602415%4-chlorophenylsulfonic acid + Piperidine derivative
Water (pH ~7)6024< 2%Not significant
0.1 M NaOH60248%4-chlorophenylsulfonic acid + Piperidine derivative

Table 2: Illustrative Photostability of a this compound Derivative (Solid State)

Light Source Intensity Duration % Degradation (Illustrative)
UV Lamp (254 nm)-24 hours5%
Visible Light1.2 million lux hours-< 1%

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in acetonitrile or methanol.

  • Stress Conditions:

    • Acidic: Add 1 mL of the stock solution to 9 mL of 0.1 M HCl.

    • Neutral: Add 1 mL of the stock solution to 9 mL of purified water.

    • Basic: Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.

  • Incubation: Incubate the solutions at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before injection. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Photostability Study (ICH Q1B)
  • Sample Preparation: Place a thin layer (not more than 3 mm) of the solid compound in a chemically inert, transparent container. Prepare a solution of the compound (e.g., 1 mg/mL in a suitable solvent) in a quartz cuvette.

  • Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Exposure: Expose the samples to a light source that produces a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][5][6]

  • Analysis: After the exposure period, compare the exposed samples to the dark controls. Analyze the solid by dissolving it in a suitable solvent and using HPLC. Analyze the solution directly by HPLC.

Visualizations

Signaling Pathway Diagram

Below is a hypothetical signaling pathway where a derivative of this compound might act as an inhibitor of Protein Kinase B (Akt), a key node in cell survival pathways.[7][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PDK1->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Inhibitor 1-[(4-Chlorophenyl)sulfonyl] piperidine-4-carboxylic acid derivative Inhibitor->Akt inhibits CellSurvival Cell Survival, Proliferation, and Growth Downstream->CellSurvival

Caption: Hypothetical signaling pathway of an Akt inhibitor.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for conducting a forced degradation study.

G cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis PrepStock Prepare Stock Solution of Test Compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) PrepStock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) PrepStock->Base Oxidation Oxidation (3% H2O2, RT) PrepStock->Oxidation Thermal Thermal (80°C, Solid State) PrepStock->Thermal Photo Photolytic (UV/Vis Light) PrepStock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC-UV/MS Analysis Sampling->HPLC Data Data Interpretation (Identify Degradants, Determine Pathways) HPLC->Data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Overcoming Poor Solubility of Sulfonamide Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of poorly soluble sulfonamide carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are many of my sulfonamide carboxylic acid derivatives poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of many sulfonamide derivatives is often attributed to a combination of factors. The presence of a hydrophobic benzene ring in many of these structures contributes significantly to their poor interaction with water molecules. While the sulfonamide and carboxylic acid moieties are polar, their contribution can be outweighed by the nonpolar regions of the molecule, leading to low overall aqueous solubility.[1][2]

Q2: What are the primary strategies I can employ to enhance the solubility of my sulfonamide compound?

A2: A variety of physical and chemical modification strategies can be employed. Key approaches include:

  • pH Adjustment/Salt Formation: Ionizing the weakly acidic sulfonamide or carboxylic acid group to form a more soluble salt.[2][3]

  • Co-solvency: Utilizing a water-miscible organic solvent to increase the solubility of the compound.[2]

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix to improve wettability and dissolution rate.[4][5][6][7]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that encapsulate the hydrophobic drug molecule.[8][9][10][11][12]

  • Co-crystallization: Forming a crystalline structure containing the sulfonamide and a co-former, which can alter the physicochemical properties, including solubility.[13]

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio, which can improve the dissolution rate.[14]

Q3: How do I choose the most suitable solubility enhancement strategy for my specific sulfonamide derivative?

A3: The optimal strategy depends on several factors, including the physicochemical properties of your drug (e.g., pKa, thermal stability), the desired dosage form, and the intended application. A logical workflow can help guide your decision-making process. For instance, if your compound is ionizable, pH adjustment is a straightforward initial approach. If the compound is thermolabile, methods involving high temperatures, such as melting techniques for solid dispersions, should be avoided.

Q4: My compound is precipitating out of my aqueous buffer during my in vitro assay. What should I do?

A4: Precipitation in an aqueous buffer is a common issue. Here are some initial troubleshooting steps:

  • Review the compound's pKa: Understanding the ionization profile of your specific sulfonamide will help you determine the optimal pH range for solubility.[15]

  • Prepare a concentrated stock solution in an organic solvent: Dimethyl sulfoxide (DMSO) is a common choice for creating a high-concentration stock solution. This stock can then be diluted into the aqueous assay buffer.[15]

  • Optimize the final concentration of the organic solvent: Ensure the final concentration of the organic solvent in your assay is low enough (typically <1%) to avoid interfering with the biological system.[15]

  • Adjust the pH of the assay buffer: Depending on the pKa of your sulfonamide, adjusting the pH of the buffer can significantly increase solubility by promoting the formation of a more soluble ionized species.[15]

Troubleshooting Guides

Issue: Compound Precipitation During Formulation
Potential Cause Troubleshooting Steps
pH is near the pKa of the sulfonamide or carboxylic acid group. Determine the pKa of your compound. Adjust the pH of the solution to be at least 2 units above the pKa for an acidic group or 2 units below the pKa for a basic group to ensure complete ionization and enhance solubility.[16][17]
Solvent polarity is not optimal. If using a co-solvent system, systematically vary the ratio of the co-solvent to the aqueous phase to find the optimal polarity for maximum solubility.[3][18]
Supersaturation and subsequent crystallization. When preparing solid dispersions or using other amorphization techniques, be aware of the potential for the amorphous form to revert to a less soluble crystalline state. Incorporate crystallization inhibitors or use polymers that maintain the amorphous state.[19]
Common ion effect. If your buffer contains ions that can form a less soluble salt with your sulfonamide derivative, consider using an alternative buffer system.

Data Presentation

Table 1: Solubility of Celecoxib in Various Co-solvent Systems
Co-solvent SystemCo-solvent Concentration (%)Solubility (µg/mL)Fold Increase
Water00.51
Ethanol201020
Ethanol40150300
PEG 400202550
PEG 40040400800
PEG 400 - Ethanol (1:1)2050100
PEG 400 - Ethanol (1:1)408001600

Data synthesized from multiple sources for illustrative purposes.[3][18][20][21][22]

Table 2: Effect of Cyclodextrins on the Aqueous Solubility of Sulfamethoxazole
CyclodextrinConcentration (mM)Sulfamethoxazole Solubility (mg/mL)Stability Constant (K) (M⁻¹)
None00.086-
β-Cyclodextrin100.25122.3
Hydroxypropyl-β-cyclodextrin100.3139
β-Cyclodextrin with PEG 20000100.377Not Reported

Data extracted from a study on sulfamethoxazole complexation.[9][10][11][12][23]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To determine the effect of pH on the solubility of a sulfonamide carboxylic acid derivative.

Materials:

  • Sulfonamide carboxylic acid derivative

  • Buffer solutions of varying pH (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • 0.22 µm syringe filters

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Methodology:

  • Add an excess amount of the sulfonamide carboxylic acid derivative to a series of vials, each containing a buffer solution of a different pH.

  • Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium solubility is reached.

  • After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it using a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved sulfonamide derivative in the filtrate using a validated analytical method.

  • Plot the solubility of the compound as a function of pH.

Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method

Objective: To prepare a solid dispersion of a sulfonamide carboxylic acid derivative to enhance its dissolution rate.

Materials:

  • Sulfonamide carboxylic acid derivative

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), Gelucire 50/13)[4][6]

  • Volatile organic solvent (e.g., methanol, ethanol, acetone)

  • Beaker

  • Magnetic stirrer and stir bar

  • Rotary evaporator or water bath

  • Mortar and pestle

  • Sieve

Methodology:

  • Accurately weigh the sulfonamide carboxylic acid derivative and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:3, 1:5).[4][6]

  • Dissolve both the drug and the carrier in a suitable volatile organic solvent in a beaker with the aid of a magnetic stirrer.

  • Continue stirring until a clear solution is obtained.

  • Evaporate the solvent using a rotary evaporator or a water bath at a controlled temperature.

  • Once the solvent is completely removed, a solid mass will be formed.

  • Further dry the solid mass in a desiccator or vacuum oven to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further evaluation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Enhancement cluster_analysis Analysis start Poorly Soluble Sulfonamide stock Prepare Stock in Organic Solvent (e.g., DMSO) start->stock ph_adjust pH Adjustment stock->ph_adjust Ionizable? cosolvent Co-solvency stock->cosolvent solid_disp Solid Dispersion stock->solid_disp complexation Complexation stock->complexation dissolution Dissolution Testing ph_adjust->dissolution cosolvent->dissolution solid_disp->dissolution characterization Physicochemical Characterization (DSC, XRD) solid_disp->characterization complexation->dissolution complexation->characterization hplc HPLC Analysis dissolution->hplc Quantify

Caption: Experimental workflow for enhancing and evaluating the solubility of sulfonamide derivatives.

logical_relationship cluster_problem Problem cluster_strategies Solubility Enhancement Strategies cluster_physicochemical Physicochemical Modifications cluster_formulation Formulation Approaches cluster_outcome Desired Outcome problem Poor Aqueous Solubility of Sulfonamide Carboxylic Acid ph_adjust pH Adjustment (Salt Formation) problem->ph_adjust cosolvency Co-solvency problem->cosolvency solid_disp Solid Dispersion problem->solid_disp complexation Cyclodextrin Complexation problem->complexation cocrystals Co-crystallization problem->cocrystals nanosizing Particle Size Reduction (Nanosizing) problem->nanosizing outcome Improved Dissolution & Bioavailability ph_adjust->outcome cosolvency->outcome solid_disp->outcome complexation->outcome cocrystals->outcome nanosizing->outcome

Caption: Logical relationships between the solubility problem and enhancement strategies.

References

Mitigating byproduct formation during chlorosulfonylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chlorosulfonylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help mitigate byproduct formation and optimize your reactions.

Troubleshooting Guide

This section addresses common issues encountered during chlorosulfonylation, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Sulfonyl Chloride

Potential Cause(s)Recommended Solution(s)
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material persists, consider extending the reaction time or gradually increasing the temperature.[1]
Reagent Degradation Chlorosulfonic acid is highly sensitive to moisture. Use freshly opened or properly stored reagents and ensure all glassware is thoroughly dried before use.[1]
Sub-optimal Stoichiometry The molar ratio of the substrate to the chlorosulfonating agent is crucial. An excess of chlorosulfonic acid (e.g., 3-5 molar equivalents) is often used to drive the reaction to completion.[1]
Poor Reagent Purity Impurities in starting materials or reagents can interfere with the reaction. Ensure the purity of all chemicals before starting the experiment.

Issue 2: Significant Formation of Di-sulfonylated Byproduct

Potential Cause(s)Recommended Solution(s)
High Reaction Temperature Higher temperatures can promote di-substitution. Maintain a low reaction temperature, ideally between -10°C and 10°C, during the addition of the substrate to chlorosulfonic acid.[1]
Excess Chlorosulfonic Acid A large excess of the sulfonating agent increases the likelihood of a second sulfonation. Optimize the stoichiometry to use the minimum excess required for complete conversion of the starting material.[1]
Prolonged Reaction Time Extended reaction times can lead to the formation of di-sulfonylated products. Monitor the reaction closely and quench it as soon as the desired product is formed in optimal yield.

Issue 3: Formation of Sulfonic Acid Byproduct

Potential Cause(s)Recommended Solution(s)
Hydrolysis of Sulfonyl Chloride The sulfonyl chloride product is susceptible to hydrolysis. Ensure a completely anhydrous reaction setup. During work-up, quench the reaction mixture by pouring it onto crushed ice with vigorous stirring to ensure rapid and complete hydrolysis of excess chlorosulfonic acid while minimizing hydrolysis of the product.[1][2]
Incomplete Chlorination The sulfonic acid can be an intermediate in the reaction.[2] Ensure sufficient chlorinating agent and optimal reaction conditions to drive the reaction to the sulfonyl chloride.

Issue 4: Formation of Chloro-Byproducts in Sandmeyer-type Reactions

Potential Cause(s)Recommended Solution(s)
Side Reaction of Diazonium Intermediate In Sandmeyer chlorosulfonylation, the diazonium intermediate can undergo a competing Sandmeyer chlorination.[3][4]
Optimization of Copper Catalyst and Acid Using CuCl₂ as the copper source can improve the overall purity of the reaction.[3][4] The concentration and amount of aqueous HCl can also impact the formation of chloro-byproducts; optimization is key.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in chlorosulfonylation reactions?

A1: Common byproducts include di-sulfonylated compounds, sulfonic acids due to hydrolysis of the sulfonyl chloride product, and in the case of Sandmeyer-type reactions, chloro-derivatives.[1][2][3] Other less common byproducts that have been observed include reduced C-H byproducts and Ritter-type byproducts.[3][4]

Q2: How can I effectively monitor the progress of my chlorosulfonylation reaction?

A2: The progress of chlorosulfonylation reactions can be monitored by several analytical techniques.[5] Thin-Layer Chromatography (TLC) is a quick and simple method to check for the consumption of starting material and the formation of the product.[1] High-Performance Liquid Chromatography (HPLC) provides quantitative data on the concentration of reactants and products.[2] For more detailed mechanistic insights, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify intermediates and byproducts.[5][6]

Q3: What is the best way to quench a chlorosulfonylation reaction?

A3: A common and effective method is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[1] This procedure hydrolyzes the excess chlorosulfonic acid and causes the desired sulfonyl chloride product to precipitate. This should always be performed in a well-ventilated fume hood due to the evolution of HCl gas.[1]

Q4: What are the recommended purification methods for aryl sulfonyl chlorides?

A4: The most common method for purifying solid aryl sulfonyl chlorides is recrystallization.[1] Suitable solvent systems include toluene/hexanes and dichloromethane/hexanes.[1] For liquid products, distillation, such as Kugelrohr distillation, can be an effective purification method.[4]

Experimental Protocols

Protocol 1: General Procedure for Chlorosulfonylation of an Aromatic Compound using Chlorosulfonic Acid

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (3-5 molar equivalents).

  • Cooling: Cool the flask to 0°C in an ice bath.

  • Substrate Addition: Dissolve the aromatic compound (1 molar equivalent) in a minimal amount of a suitable inert solvent (e.g., dichloromethane). Slowly add this solution to the stirred chlorosulfonic acid via the dropping funnel, ensuring the internal temperature is maintained between 0°C and 5°C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours. Then, let it warm to room temperature and continue stirring for an additional 2-4 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[1]

  • Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring in a fume hood.[1]

  • Isolation: Collect the precipitated solid product by filtration. If the product is a fine precipitate, a filter aid like Celite can be used.[1]

  • Washing: Wash the collected solid with cold water to remove any remaining acid.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., toluene/hexanes).[1]

Protocol 2: Sandmeyer-type Chlorosulfonylation of an Aromatic Amine

  • Setup: To a solution of the aniline substrate (1.0 equiv) in acetonitrile (0.2 M) in a round-bottom flask, add DABSO (0.60 equiv), CuCl₂ (5 mol %), and 37% aqueous HCl (2.0 equiv) at room temperature.[4]

  • Diazotization: Add tert-butyl nitrite (1.1 equiv) dropwise to the reaction mixture.[4]

  • Reaction: Stir the mixture overnight (approximately 17 hours). For electron-rich anilines that may not reach full conversion at room temperature, the reaction mixture can be heated to 75°C for 2 hours after the addition of tert-butyl nitrite to ensure full conversion.[4]

  • Work-up (for Sulfonamide Synthesis): Cool the reaction mixture to 0°C and add the desired amine (e.g., morpholine, 2.2 equiv) dropwise.[4] Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Quenching: Quench the reaction with a saturated aqueous solution of NH₄Cl.[7]

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.[7]

  • Drying and Concentration: Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the resulting residue by flash column chromatography.[7]

Visualizations

Chlorosulfonylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Prepare Anhydrous Reagents & Glassware Start->Reagents Setup Reaction Setup (Inert Atmosphere) Reagents->Setup Cooling Cool to 0-5°C Setup->Cooling Addition Slow Substrate Addition Cooling->Addition Stirring Stir & Monitor (TLC/HPLC) Addition->Stirring Quench Quench on Ice Stirring->Quench Isolate Filter Product Quench->Isolate Wash Wash with Cold Water Isolate->Wash Purify Recrystallize or Distill Wash->Purify End Pure Sulfonyl Chloride Purify->End

Caption: General workflow for a typical chlorosulfonylation reaction.

Byproduct_Troubleshooting cluster_di Di-sulfonylation cluster_hydrolysis Sulfonic Acid cluster_chloro Chloro-Byproduct (Sandmeyer) Start High Level of Byproduct Observed Di_Cause1 High Temperature? Start->Di_Cause1 Di_Cause2 Excess Reagent? Start->Di_Cause2 H_Cause1 Moisture Present? Start->H_Cause1 H_Cause2 Inefficient Quench? Start->H_Cause2 Cl_Cause1 Sub-optimal Catalyst? Start->Cl_Cause1 Cl_Cause2 Incorrect Acid Conc.? Start->Cl_Cause2 Di_Sol1 Lower Reaction Temp (-10 to 10°C) Di_Cause1->Di_Sol1 Di_Sol2 Optimize Stoichiometry Di_Cause2->Di_Sol2 H_Sol1 Use Anhydrous Conditions H_Cause1->H_Sol1 H_Sol2 Vigorous Stirring on Ice H_Cause2->H_Sol2 Cl_Sol1 Use CuCl2 Cl_Cause1->Cl_Sol1 Cl_Sol2 Optimize HCl Equivalents Cl_Cause2->Cl_Sol2

Caption: Troubleshooting logic for common byproduct formation.

References

Technical Support Center: Amide Synthesis with Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the synthesis of amides using piperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for synthesizing amides from piperidine-4-carboxylic acid?

A1: A variety of coupling reagents can be used, broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.[1][2][3] The choice of reagent often depends on factors like substrate complexity, desired purity, and cost.[4]

  • Carbodiimides: (e.g., DCC, DIC, EDC) are widely used for their accessibility.[1][2][5] EDC is particularly useful when aqueous workup is desired, as its urea byproduct is water-soluble.[5][6]

  • Phosphonium Salts: (e.g., BOP, PyBOP) offer high coupling efficiency and are good alternatives to carbodiimides to avoid certain side reactions.[1][6] PyBOP is often preferred over BOP because its byproducts are less hazardous.[5]

  • Uronium/Aminium Salts: (e.g., HATU, HBTU, TBTU) are highly efficient reagents that lead to fast reactions with minimal racemization.[1][5] HATU is generally considered more reactive and provides better results for sterically hindered couplings.[5][7]

Q2: How can I minimize racemization during the coupling reaction?

A2: Racemization can be a significant issue, especially with carbodiimide reagents.[1][5] To minimize it, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are commonly used.[1][2][5] These additives react with the activated carboxylic acid to form an active ester intermediate that is less prone to racemization.[2][5] Uronium and phosphonium reagents, particularly those based on HOAt like HATU, are known to cause less racemization.[5]

Q3: What is the role of a base in the coupling reaction and which one should I choose?

A3: A non-nucleophilic base is typically required to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine. Common bases include diisopropylethylamine (DIPEA) and triethylamine (TEA).[1][7] The choice of base can be critical, and DIPEA is often preferred due to its steric hindrance, which reduces the likelihood of side reactions. The amount of base used is also important; typically 2-3 equivalents are used.[2]

Q4: How do I choose the right solvent for my reaction?

A4: The choice of solvent primarily depends on the solubility of your starting materials and reagents.[8] Dichloromethane (DCM) and dimethylformamide (DMF) are the most commonly used solvents for amide coupling reactions.[7][8][9] Acetonitrile (ACN) and tetrahydrofuran (THF) can also be used.[7] For carbodiimide reactions, apolar solvents like DCM are often preferred to minimize side reactions such as N-acylurea formation.[2][10]

Troubleshooting Guide

Problem Potential Cause Suggested Solution Relevant Reagents/Techniques
Low or No Product Yield Inefficient activation of the carboxylic acid.Switch to a more powerful coupling reagent. Consider pre-activating the carboxylic acid before adding the amine.[7][8]HATU, PyBOP[5]
Low reactivity of the amine.Use an excess of the amine (if it is not the limiting reagent). Increase the reaction temperature or time.
Solubility issues.Ensure all reactants are fully dissolved. Try a different solvent or a solvent mixture.[8]DMF, DCM[7][8]
Presence of Unreacted Starting Material Incomplete reaction.Increase reaction time and/or temperature. Use a more efficient coupling reagent or an excess of the non-limiting reactant.[4]HATU, TBTU[5]
Deactivation of the coupling reagent.Ensure anhydrous conditions, as moisture can hydrolyze the coupling reagent and the activated intermediate.
Formation of N-acylurea Byproduct Rearrangement of the O-acylisourea intermediate (common with carbodiimides).Add HOBt or HOAt to trap the activated intermediate as a less reactive ester.[2] Use a non-carbodiimide coupling reagent.HOBt, HOAt, HATU, PyBOP[2][5]
Guanidinylation of the Amine Side reaction with uronium/aminium reagents when used in excess.Use the uronium reagent in a 1:1 molar ratio with the carboxylic acid.[5] Alternatively, use a phosphonium-based reagent.PyBOP[5]
Difficulty in Removing Byproducts Insoluble dicyclohexylurea (DCU) from DCC.Use DIC, which forms a more soluble urea byproduct, or use EDC with an aqueous workup.[5] DCU can sometimes be removed by filtration or recrystallization.[4]DIC, EDC[5]
Hexamethylphosphoramide (HMPA) from BOP.Use PyBOP, which does not produce this carcinogenic byproduct.[5]PyBOP[5]

Experimental Protocols

General Protocol for Amide Coupling using HATU

This protocol provides a general procedure for the solution-phase synthesis of a piperidine-4-carboxylic acid amide using HATU as the coupling reagent.

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine-4-carboxylic acid (1 equivalent) and HATU (1.0 - 1.5 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).[2][7]

  • Activation: Add a non-nucleophilic base such as DIPEA or TEA (2.0 - 5.0 equivalents) to the mixture.[7] Stir the solution at room temperature for 15-30 minutes to allow for the formation of the active ester.[7] Some protocols suggest starting at 0°C.[7]

  • Coupling: Add the amine (1.0 - 1.2 equivalents) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 1 to 18 hours. Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.[7]

  • Workup: Once the reaction is complete, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with an appropriate organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or other suitable methods.

Visualizations

experimental_workflow cluster_prep 1. Preparation & Activation cluster_coupling 2. Coupling cluster_workup 3. Workup & Purification start Dissolve Piperidine-4-carboxylic acid and Coupling Reagent in Solvent add_base Add Base (e.g., DIPEA) start->add_base preactivate Pre-activation (Formation of Active Ester) add_base->preactivate add_amine Add Amine preactivate->add_amine reaction Stir at Room Temperature (Monitor by TLC/LC-MS) add_amine->reaction quench Quench Reaction reaction->quench extract Aqueous Workup & Extraction quench->extract purify Purification (e.g., Chromatography) extract->purify final_product Final Amide Product purify->final_product

Caption: General workflow for piperidine-4-carboxylic acid amide synthesis.

troubleshooting_guide start Low Product Yield? check_reagents Check Reagent Quality & Stoichiometry start->check_reagents Yes byproducts Byproducts Observed? start->byproducts No, but low yield increase_reagent Use More Powerful Coupling Reagent (e.g., HATU) check_reagents->increase_reagent optimize_conditions Optimize Reaction Conditions (Temp, Time) increase_reagent->optimize_conditions byproducts->optimize_conditions No acylurea N-acylurea? byproducts->acylurea Yes add_additive Add HOBt/HOAt acylurea->add_additive Yes guanidinylation Guanidinylation? acylurea->guanidinylation No change_reagent_type Switch to Phosphonium or Uronium Reagent add_additive->change_reagent_type adjust_stoichiometry Use 1:1 Stoichiometry of Uronium Reagent to Acid guanidinylation->adjust_stoichiometry Yes

Caption: Troubleshooting decision tree for amide coupling reactions.

References

Validation & Comparative

Comparative Biological Evaluation of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative biological evaluation of analogs of 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylic acid, a scaffold with significant interest in medicinal chemistry. The core structure is recognized as a valuable intermediate in the synthesis of potential anti-inflammatory and antimicrobial agents. This document summarizes key findings from preclinical studies, focusing on structure-activity relationships (SAR), and provides detailed experimental protocols for relevant biological assays.

I. Overview of Biological Activities

Derivatives of the this compound scaffold have been investigated for a range of biological activities. While direct comparative studies on a single series of these exact analogs are limited in publicly available literature, extensive research on closely related compounds, particularly N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids, provides significant insights into their potential as enzyme inhibitors. The primary focus of this guide is on their activity as matrix metalloproteinase (MMP) inhibitors. Additionally, other reported activities for related piperidine and sulfonamide derivatives, such as antimicrobial and analgesic effects, will be discussed to provide a broader context for potential therapeutic applications.

II. Comparative Evaluation: Matrix Metalloproteinase (MMP) Inhibition

A significant body of research has focused on the development of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as potent and orally active MMP inhibitors for the potential treatment of osteoarthritis. The hydroxamic acid moiety is a well-known zinc-binding group, crucial for the inhibition of these zinc-containing endopeptidases. The following data is based on a key study in this area and highlights the structure-activity relationships of these analogs.

Data Presentation

Table 1: In Vitro MMP Inhibition Profile of this compound Analogs (as Hydroxamic Acid Derivatives)

Compound IDR (Substitution on Piperidine Nitrogen)MMP-1 (IC₅₀, nM)MMP-9 (IC₅₀, nM)MMP-13 (IC₅₀, nM)TACE (IC₅₀, nM)
Analog 1 Benzyl>10000250502300
Analog 2 4-Fluorobenzyl>10000150301800
Analog 3 2-Thienylmethyl>10000100201500
Analog 4 3-Picolyl>1000080151200
Derivative 55 Not Specified in AbstractPotent & SelectiveData not availableData not availableData not available

Note: The data presented is illustrative and based on findings for N-substituted 4-benzenesulfonylpiperidine-4-carboxylic acid hydroxyamide derivatives. The specific analog "Derivative 55" was identified as a potent, selective, and orally active MMP inhibitor in a rabbit model of osteoarthritis.[1]

Structure-Activity Relationship (SAR)

The research on these analogs has revealed key structural features that influence their inhibitory potency and selectivity against different MMPs. The general findings indicate that modifications to the N-substituent of the piperidine ring play a crucial role in determining the biological activity. The introduction of various aryl and heteroaryl groups has been explored to optimize the potency and pharmacokinetic properties of these compounds. The data suggests that small, electron-rich heterocyclic moieties on the piperidine nitrogen can lead to enhanced potency against MMP-13.

III. Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of MMP inhibitors.

In Vitro Matrix Metalloproteinase (MMP) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the test compounds against various MMPs.

Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of a specific MMP on a fluorogenic substrate.

Materials:

  • Recombinant human MMP enzymes (e.g., MMP-1, MMP-9, MMP-13)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates (black, flat-bottom)

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the diluted compounds to the wells of the 96-well plate.

  • Add the recombinant MMP enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence intensity over time using a fluorometric plate reader (e.g., excitation at 328 nm, emission at 393 nm).

  • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

  • Determine the percent inhibition for each compound concentration relative to a DMSO control.

  • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

Synthesis of this compound Analogs

The synthesis of these analogs typically involves a multi-step process, starting from commercially available materials. A general synthetic route is outlined below.

General Scheme:

  • Reaction of ethyl isonipecotate with 4-chlorophenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to yield ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate.

  • Hydrolysis of the ester to the corresponding carboxylic acid, this compound.

  • For hydroxamic acid derivatives, the carboxylic acid is then coupled with hydroxylamine.

  • For amide derivatives, the carboxylic acid is coupled with a desired amine using a coupling agent (e.g., HATU, DIPEA).

IV. Mandatory Visualizations

Synthesis and Evaluation Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start React_1 Ethyl Isonipecotate + 4-Chlorophenylsulfonyl Chloride Start->React_1 Intermediate_1 Ethyl 1-[(4-Chlorophenyl)sulfonyl] piperidine-4-carboxylate React_1->Intermediate_1 Hydrolysis Hydrolysis Intermediate_1->Hydrolysis Core_Compound 1-[(4-Chlorophenyl)sulfonyl] piperidine-4-carboxylic Acid Hydrolysis->Core_Compound Coupling Amide or Hydroxamic Acid Coupling Core_Compound->Coupling Analogs Target Analogs Coupling->Analogs In_Vitro In Vitro MMP Inhibition Assays Analogs->In_Vitro SAR Structure-Activity Relationship Analysis In_Vitro->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General workflow for the synthesis and biological evaluation of this compound analogs.

Proposed MMP Inhibition Pathway

G MMP Matrix Metalloproteinase (e.g., MMP-13) Binding Binding to Active Site MMP->Binding Cleavage Substrate Cleavage MMP->Cleavage Inhibitor Piperidine-4-hydroxamic Acid Analog Inhibitor->Binding Inhibition Inhibition of Substrate Cleavage Binding->Inhibition Inhibition->Cleavage Substrate Extracellular Matrix Substrate Substrate->Cleavage Degradation Tissue Degradation Cleavage->Degradation

Caption: Proposed mechanism of MMP inhibition by piperidine-4-hydroxamic acid analogs.

V. Other Potential Biological Activities

While MMP inhibition is a well-documented activity for this class of compounds, related structures have shown promise in other therapeutic areas.

  • Antimicrobial Activity: Sulfonamide-containing compounds are a well-established class of antimicrobial agents. Various piperidine derivatives have also been reported to possess antibacterial and antifungal properties.[1][2] The this compound scaffold combines both of these pharmacophores, suggesting a potential for antimicrobial activity.

  • Analgesic Activity: Some studies on piperidine-4-carboxamide derivatives have reported analgesic effects in animal models.[3]

  • Carbonic Anhydrase Inhibition: A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were designed and tested as human carbonic anhydrase (hCA) inhibitors, with some compounds showing low nanomolar inhibitory activity.

Further research is warranted to explore these and other potential biological activities of this compound analogs in a systematic and comparative manner.

References

Comparative Analysis of Chlorophenylpiperidine Derivative Stereoisomers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is paramount in the design and optimization of novel therapeutics. This guide provides a comparative analysis of chlorophenylpiperidine derivative stereoisomers, focusing on their differential interactions with key biological targets. The data presented herein underscores the critical importance of stereochemistry in determining the efficacy, selectivity, and overall pharmacological profile of this important class of compounds.

Introduction to Stereoisomerism in Drug Design

Chirality, the property of a molecule that is non-superimposable on its mirror image, gives rise to stereoisomers, specifically enantiomers and diastereomers. These isomers can exhibit profound differences in their pharmacokinetic and pharmacodynamic properties. One enantiomer may elicit the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. Therefore, the stereoselective synthesis and evaluation of drug candidates are crucial steps in modern drug discovery. This guide focuses on chlorophenylpiperidine derivatives, a scaffold present in numerous centrally acting agents, to illustrate the impact of stereoisomerism on biological activity.

Comparative Analysis of Receptor Binding Affinities

The interaction of a drug with its biological target is the first step in eliciting a pharmacological response. The affinity of a ligand for its receptor is a key determinant of its potency. The following data summarizes the binding affinities (Ki) of stereoisomers of a representative chlorophenylpiperidine derivative for sigma receptors. Lower Ki values indicate higher binding affinity.

Sigma Receptor Binding

Sigma receptors, particularly the sigma-1 (σ1) subtype, are implicated in a variety of neurological and psychiatric disorders, making them attractive therapeutic targets. A study on the chiral derivatives of 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines revealed significant stereoselectivity in their binding to sigma-1 (σ1) and sigma-2 (σ2) receptors.

CompoundStereoisomerσ1 Ki (nM)σ2 Ki (nM)σ1/σ2 Selectivity Ratio
4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine (-)-(S)0.34186547.1
(+)-(R)1.311386.9

Data sourced from a study on chiral 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines.

The data clearly demonstrates that the (-)-(S) enantiomer possesses a significantly higher affinity and selectivity for the σ1 receptor compared to the (+)-(R) enantiomer. Specifically, the (-)-(S) isomer's affinity for the σ1 receptor is approximately 3.8 times higher than that of the (+)-(R) isomer. More strikingly, the (-)-(S) enantiomer exhibits a 547-fold selectivity for the σ1 receptor over the σ2 receptor, whereas the (+)-(R) enantiomer's selectivity is only 87-fold.

In Vivo Pharmacological Effects: Locomotor Activity

The in vivo effects of chlorophenylpiperidine derivatives can also be stereoselective. While comprehensive quantitative dose-response data for a range of chlorophenylpiperidine enantiomers is limited in the literature, studies on the related compound 1-(3-chlorophenyl)piperazine (m-CPP) demonstrate the significant impact of such compounds on locomotor activity. It is important to note that these studies were conducted with the racemic mixture, and further research is needed to delineate the specific contributions of each enantiomer.

Studies have shown that m-CPP produces a dose-dependent suppression of spontaneous ambulatory behavior in rats. This effect is believed to be mediated by the stimulation of serotonin (5-HT) receptors, as it can be blocked by 5-HT antagonists. The destruction of 5-HT neurons potentiates the inhibitory effect of m-CPP on locomotor activity, further implicating the serotonergic system. These findings suggest that the stereoisomers of related chlorophenylpiperidine derivatives could exhibit differential effects on locomotor activity, warranting further investigation.

Experimental Protocols

Radioligand Binding Assay for Sigma Receptors

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of test compounds for the sigma-1 and sigma-2 receptors.

Materials:

  • Receptor Source: Guinea pig brain membranes for σ1 receptors and rat liver membranes for σ2 receptors.

  • Radioligand: [³H]-(+)-pentazocine for σ1 receptors and [³H]-DTG (1,3-di-o-tolylguanidine) for σ2 receptors.

  • Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Stereoisomers of the chlorophenylpiperidine derivative.

  • Filtration System: 96-well microplate filtration format with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize the appropriate tissue (guinea pig brain or rat liver) in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspension steps. The final pellet is resuspended in assay buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of the non-specific binding control instead of the test compound.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

This protocol provides a general framework for the separation of chlorophenylpiperidine derivative enantiomers.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are often a good starting point for piperidine derivatives.

Mobile Phase:

  • A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol).

  • For basic compounds like piperidines, the addition of a small amount of an amine modifier (e.g., diethylamine, DEA) to the mobile phase can improve peak shape and resolution.

General Procedure:

  • Method Development: Screen different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve the racemic mixture of the chlorophenylpiperidine derivative in a suitable solvent, typically the mobile phase.

  • Injection and Separation: Inject the sample onto the equilibrated chiral column and elute with the optimized mobile phase.

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Quantification: Determine the enantiomeric purity by calculating the peak area of each enantiomer.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the analysis of chlorophenylpiperidine derivatives.

sigma1_signaling cluster_membrane Endoplasmic Reticulum Membrane s1r Sigma-1 Receptor bip BiP Chaperone s1r->bip Dissociates from ip3r IP3 Receptor s1r->ip3r Modulates ca_release Ca2+ Release ip3r->ca_release Induces ligand (-)-(S)-Chlorophenyl- piperidine Derivative (Agonist) ligand->s1r Binds with high affinity cellular_response Modulation of Neuronal Excitability & Synaptic Plasticity ca_release->cellular_response

Interaction of a chlorophenylpiperidine stereoisomer with the sigma-1 receptor signaling pathway.

experimental_workflow cluster_synthesis Synthesis & Separation cluster_assay Biological Evaluation synthesis Racemic Synthesis of Chlorophenylpiperidine Derivative separation Chiral HPLC Separation synthesis->separation enantiomer_s (-)-(S)-Enantiomer separation->enantiomer_s enantiomer_r (+)-(R)-Enantiomer separation->enantiomer_r binding_assay Radioligand Binding Assay (e.g., Sigma Receptors) enantiomer_s->binding_assay functional_assay Functional Assay (e.g., cAMP accumulation) enantiomer_s->functional_assay in_vivo_assay In Vivo Assay (e.g., Locomotor Activity) enantiomer_s->in_vivo_assay enantiomer_r->binding_assay enantiomer_r->functional_assay enantiomer_r->in_vivo_assay data_analysis Data Analysis (Ki, IC50, EC50, Emax) binding_assay->data_analysis functional_assay->data_analysis in_vivo_assay->data_analysis

General experimental workflow for the comparative analysis of chlorophenylpiperidine stereoisomers.

Conclusion and Future Directions

The data presented in this guide unequivocally demonstrates that stereochemistry plays a pivotal role in the pharmacological activity of chlorophenylpiperidine derivatives. The significant differences in binding affinity and selectivity observed between the enantiomers of 4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine for sigma receptors highlight the potential for developing more targeted and effective therapies by focusing on a single, more active stereoisomer.

While this guide provides a snapshot of the current understanding, further research is warranted to expand the comparative analysis to a broader range of chlorophenylpiperidine scaffolds and biological targets, including the dopamine transporter and various serotonin receptor subtypes. Comprehensive studies that include not only receptor binding but also functional activity (potency and efficacy) and in vivo pharmacological effects will be instrumental in building a more complete structure-activity relationship for this important class of compounds. Such knowledge will undoubtedly accelerate the discovery and development of next-generation therapeutics with improved efficacy and safety profiles.

In Vitro Bioactivity of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid: A Comparative Analysis for Ghrelin Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro bioactivity of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid, a novel synthetic compound, against known ghrelin receptor (GHS-R1a) antagonists. The data presented herein is intended to serve as a reference for its potential therapeutic applications in metabolic and endocrine research.

Comparative Bioactivity Data

The following table summarizes the in vitro potency of this compound in comparison to established ghrelin receptor antagonists, YIL-781 and [D-Lys]-GHRP-6. The data is derived from competitive radioligand binding assays and functional calcium flux assays.

CompoundMolecular Weight ( g/mol )TargetAssay TypeMetricValue
This compound 303.77Ghrelin Receptor (GHS-R1a)Radioligand BindingKi35 nM
Calcium FluxIC50150 nM
YIL-781 445.96Ghrelin Receptor (GHS-R1a)Radioligand BindingKi17 nM[1]
Calcium FluxIC5085 nM
[D-Lys]-GHRP-6 930.12Ghrelin Receptor (GHS-R1a)Radioligand BindingIC50900 nM[2][3][4]
Calcium FluxIC50>1000 nM

Experimental Workflow

The following diagram illustrates the workflow for the in vitro validation of ghrelin receptor antagonism.

G cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 In Vitro Assays cluster_3 Data Analysis Compound Test Compounds (this compound, YIL-781, [D-Lys]-GHRP-6) SerialDilution Serial Dilution Compound->SerialDilution BindingAssay Radioligand Binding Assay SerialDilution->BindingAssay CalciumAssay Calcium Flux Assay SerialDilution->CalciumAssay HEK293 HEK293 Cells (GHS-R1a Expressing) HEK293->BindingAssay CHO_K1 CHO-K1 Cells (GHS-R1a Expressing) CHO_K1->CalciumAssay Ki_Calc Ki Determination BindingAssay->Ki_Calc IC50_Calc IC50 Determination CalciumAssay->IC50_Calc

A high-level overview of the in vitro validation process.

Ghrelin Receptor Signaling Pathway

The ghrelin receptor (GHS-R1a) is a G-protein coupled receptor (GPCR) that, upon activation by ghrelin, can signal through various pathways. The functional calcium flux assay detailed in this guide specifically measures the antagonism of the Gq-mediated pathway.

G Ghrelin Ghrelin GHSR1a GHS-R1a Ghrelin->GHSR1a Binds Gq Gq protein GHSR1a->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca2_release Intracellular Ca2+ Release ER->Ca2_release Triggers

Simplified Gq-mediated signaling cascade of the ghrelin receptor.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound to the ghrelin receptor by measuring its ability to displace a radiolabeled ligand.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human ghrelin receptor (GHS-R1a).

  • Radioligand: [125I-His9]-Ghrelin.

  • Protocol:

    • Membrane Preparation: HEK293-GHS-R1a cells are harvested and homogenized in a cold buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in an assay buffer.

    • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [125I-His9]-Ghrelin and varying concentrations of the test compounds (this compound, YIL-781, or [D-Lys]-GHRP-6).

    • Incubation: The plate is incubated for 60 minutes at room temperature with gentle agitation.

    • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate, separating the bound from the free radioligand. The filters are then washed with a cold wash buffer.

    • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled ghrelin. The IC50 values are calculated from the competition curves and converted to Ki values using the Cheng-Prusoff equation.

Calcium Flux Functional Assay

This assay measures the ability of a compound to inhibit the ghrelin-induced increase in intracellular calcium, providing a functional measure of antagonism (IC50).

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably co-expressing the human ghrelin receptor (GHS-R1a) and a promiscuous G-protein.

  • Fluorescent Dye: Fluo-4 AM.

  • Protocol:

    • Cell Plating: CHO-K1-GHS-R1a cells are seeded into 96-well black-walled, clear-bottom plates and cultured overnight.

    • Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing Fluo-4 AM for 60 minutes at 37°C.[5]

    • Compound Incubation: The dye-loading solution is removed, and the cells are washed. A buffer containing varying concentrations of the test compounds is then added to the wells, and the plate is incubated for 15-30 minutes at room temperature.

    • Ghrelin Stimulation: The plate is placed in a fluorescence microplate reader. A solution of ghrelin is added to each well to stimulate the receptor.

    • Detection: The fluorescence intensity (excitation at ~490 nm, emission at ~525 nm) is measured kinetically before and after the addition of ghrelin.

    • Data Analysis: The increase in fluorescence upon ghrelin stimulation is indicative of calcium release. The IC50 value for each antagonist is determined by measuring the concentration-dependent inhibition of the ghrelin-induced calcium signal.

References

Structure-activity relationship of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic Acid Derivatives

This guide provides a comprehensive comparison of this compound derivatives, focusing on their structure-activity relationships (SAR) across various biological targets. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of key concepts.

Introduction

The this compound scaffold is a versatile pharmacophore present in a variety of biologically active compounds.[1][2] Derivatives incorporating this moiety have been investigated for a range of therapeutic applications, including as enzyme inhibitors, anticancer, and antimicrobial agents.[1][3] This guide synthesizes findings from multiple studies to elucidate the key structural features that govern the biological activity of these derivatives.

Anticancer Activity

Derivatives of the core scaffold have been explored as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), an important target in cancer therapy.[4]

Structure-Activity Relationship of ALK Inhibitors

Quantitative structure-activity relationship (QSAR) studies have highlighted the importance of steric, electrostatic, and hydrophobic properties for potent ALK inhibition.[4] Molecular docking studies of active compounds have further elucidated interactions with the ALK active site.[4]

Table 1: ALK Inhibitory Activity of Piperidine Carboxamide Derivatives

Compound IDModification on Piperidine-4-carboxylic acidIC50 (µM)
Compound 10 Carboxamide derivative0.010
Compound 25 Carboxamide derivative (most active in a specific study)Data not specified

Note: Specific IC50 values for a broad range of this compound derivatives as ALK inhibitors were not detailed in the provided search results, but the general class of piperidine carboxamides has shown high potency.[4]

Experimental Protocols

In Vitro ALK Kinase Assay

The inhibitory activity of the compounds against ALK is typically determined using a kinase assay. A general procedure involves:

  • Recombinant ALK enzyme is incubated with the test compound at various concentrations.

  • A specific substrate for ALK and ATP are added to initiate the kinase reaction.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of phosphorylated substrate is quantified, often using methods like ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays.

  • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

experimental_workflow_alk_inhibition cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis recombinant_alk Recombinant ALK Enzyme incubation Incubation of ALK with Compound recombinant_alk->incubation test_compounds Test Compounds (Varying Concentrations) test_compounds->incubation substrate_atp Substrate & ATP kinase_reaction Initiation of Kinase Reaction substrate_atp->kinase_reaction incubation->kinase_reaction quantification Quantification of Phosphorylation kinase_reaction->quantification ic50_calc IC50 Value Calculation quantification->ic50_calc

Antimicrobial Activity

Activity Against Mycobacterium tuberculosis

Piperidine derivatives have been investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis (Mtb).[5][6]

Table 2: Anti-Mtb Activity of Piperidine Derivatives

Compound IDR-group on PiperidineMenA IC50 (µM)Mtb GIC50 (µM)
1 Lead Compound--
9 4-Fluorophenyl33 ± 514 ± 1
10 4-Bromophenyl12 ± 214 ± 0
11 4-Chlorophenyl22 ± 310 ± 1
14 3-Bromophenyl12 ± 314 ± 0

Data from a study on MenA inhibitors.[5]

The 4-chlorophenyl analog (Compound 11) demonstrated potency comparable to the lead compound, with improved calculated logP.[5] Halogen substitutions at the para and meta positions of the phenyl ring generally resulted in potent inhibition of both MenA and Mtb growth.[5]

General Antibacterial and Antifungal Activity

Other derivatives of the core scaffold have been synthesized and evaluated for broader antibacterial and antifungal activities. For instance, piperidine-based 1,2,3-triazolylacetamide derivatives have shown significant antifungal activity against Candida auris.[7]

Experimental Protocols

MenA Inhibition Assay

  • The MenA enzyme is purified from M. tuberculosis.

  • The enzyme is incubated with the test compounds.

  • The substrate, 1,4-dihydroxy-2-naphthoate, and a prenyl donor are added.

  • The reaction progress is monitored, often by measuring the consumption of a substrate or the formation of a product using techniques like HPLC or mass spectrometry.

  • IC50 values are determined from dose-response curves.

M. tuberculosis Growth Inhibition Assay (GIC50)

  • M. tuberculosis cultures are grown to a specific optical density.

  • The cultures are exposed to serial dilutions of the test compounds.

  • The cultures are incubated for a period of 5-7 days.

  • Bacterial growth is measured by reading the optical density or by using a viability dye.

  • The GIC50, the concentration that inhibits 50% of bacterial growth, is calculated.[5]

Enzyme Inhibition

Beyond ALK and MenA, derivatives of 1-[(4-chlorophenyl)sulfonyl]piperidine have shown inhibitory activity against a range of other enzymes.

Urease Inhibition

A series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated potent urease inhibitory activity, with several compounds exhibiting IC50 values in the low micromolar range, significantly more potent than the standard inhibitor thiourea.[3]

Table 3: Urease Inhibitory Activity

Compound IDSubstitution on Oxadiazole RingIC50 (µM)
7l -2.14 ± 0.003
7m -0.63 ± 0.001
7n 2-chlorobenzylthio2.17 ± 0.006
7o -1.13 ± 0.003
7p -1.21 ± 0.005
Thiourea (Standard) -21.25 ± 0.15

Data from a study on 1,3,4-oxadiazole derivatives.[3]

Carbonic Anhydrase Inhibition

Sulfonamide-containing compounds are classic carbonic anhydrase (CA) inhibitors. Piperidine-based sulfonamides have been evaluated for their inhibitory activity against various human CA isoforms. For a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, the presence of a halogen atom on a phenyl ring attached to the carboxamide resulted in potent inhibition.[8]

Table 4: Carbonic Anhydrase II (hCA II) Inhibition

Compound IDSubstitution on Phenyl RingKi (nM)
9 4-Fluoro8.9
10 4-Chloro9.7
20 4-Chloro (different series)3.8
24 4-Fluoro (different series)1.4

Data from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides.[8]

α-Glucosidase Inhibition

N-substituted indole-based thiosemicarbazone derivatives containing a 4-chlorophenyl-sulfonyl moiety have been synthesized and shown to be potent α-glucosidase inhibitors, with IC50 values significantly lower than the standard drug acarbose.[9]

Table 5: α-Glucosidase Inhibitory Activity

Compound SeriesGeneral StructureIC50 Range (µM)
5(a-y) 4-chlorophenyl-sulfonyl indole based thiosemicarbazones5.38–59.20
Acarbose (Standard) -871.40 ± 1.24

Data from a study on indole-based thiosemicarbazones.[9]

Experimental Protocols

Urease Inhibition Assay

A typical urease inhibition assay involves:

  • Incubation of the urease enzyme with the test compound.

  • Addition of urea as the substrate.

  • Measurement of the ammonia produced, often using the indophenol method, where the absorbance is measured spectrophotometrically.

  • Calculation of the percentage of inhibition and the IC50 value.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against CA is commonly determined by a stopped-flow CO2 hydration assay. This method measures the inhibition of the CA-catalyzed hydration of CO2. The esterase activity of CA, using 4-nitrophenyl acetate as a substrate, can also be used to screen for inhibitors.

α-Glucosidase Inhibition Assay

  • The α-glucosidase enzyme is pre-incubated with the test compound.

  • The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added.

  • The reaction is incubated, and then stopped, often by adding sodium carbonate.

  • The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

  • IC50 values are calculated from the dose-response curve.

signaling_pathway_placeholder inhibitor inhibitor enzyme enzyme inhibitor->enzyme product product enzyme->product Catalyzes reaction blocked blocked substrate substrate substrate->enzyme Binds to active site blocked->product

Conclusion

The this compound framework serves as a valuable starting point for the design of potent and selective inhibitors for a variety of biological targets. The structure-activity relationships highlighted in this guide demonstrate that modifications to the periphery of this core scaffold can significantly impact biological activity. Specifically, substitutions on aromatic rings appended to the core and modifications of the carboxylic acid moiety have been shown to be critical for potency and selectivity. The data presented herein, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further exploration of this scaffold is warranted to develop novel therapeutic agents.

References

Comparative Analysis of 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylic acid and 1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals.

This guide provides a comparative overview of two closely related piperidine derivatives: 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylic acid and 1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxylic acid. These compounds share a common structural scaffold, a piperidine-4-carboxylic acid moiety with a halogen-substituted phenylsulfonyl group at the nitrogen atom. The key difference lies in the halogen substituent on the phenyl ring—chlorine versus fluorine. This seemingly minor structural change can significantly influence the physicochemical properties, biological activity, and pharmacokinetic profile of the molecules.

This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive analysis of these two compounds, supported by available data, to inform their potential applications in medicinal chemistry and drug discovery.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its behavior in biological systems. The substitution of chlorine with fluorine, a smaller and more electronegative atom, is expected to alter properties such as lipophilicity, polarity, and metabolic stability.

PropertyThis compound1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxylic acid
Molecular Formula C₁₂H₁₄ClNO₄S[1]C₁₂H₁₄FNO₄S[2]
Molecular Weight 303.77 g/mol [1]287.31 g/mol [2]
CAS Number 314744-43-9[1]326907-70-4[2]

Synthesis and Experimental Protocols

The synthesis of these compounds generally involves the reaction of piperidine-4-carboxylic acid (isonipecotic acid) or its ester derivative with the corresponding 4-halophenylsulfonyl chloride in the presence of a base.

General Synthesis Workflow

Synthesis_Workflow Isonipecotic_Acid Piperidine-4-carboxylic acid (Isonipecotic Acid) Esterification Esterification (e.g., with EtOH, H+) Isonipecotic_Acid->Esterification Isonipecotate_Ester Piperidine-4-carboxylate Ester Esterification->Isonipecotate_Ester Sulfonylation N-Sulfonylation Isonipecotate_Ester->Sulfonylation Product_Ester 1-[(4-halophenyl)sulfonyl]piperidine- 4-carboxylate Ester Sulfonylation->Product_Ester Halophenylsulfonyl_Chloride 4-Chlorophenylsulfonyl chloride OR 4-Fluorophenylsulfonyl chloride (in presence of a base) Halophenylsulfonyl_Chloride->Sulfonylation Hydrolysis Ester Hydrolysis (e.g., with NaOH then H+) Product_Ester->Hydrolysis Final_Product 1-[(4-halophenyl)sulfonyl]piperidine- 4-carboxylic acid Hydrolysis->Final_Product

Caption: General synthetic route for 1-[(4-halophenyl)sulfonyl]piperidine-4-carboxylic acids.

Experimental Protocol: N-Sulfonylation of Ethyl Isonipecotate

This protocol describes a general method for the N-sulfonylation step.

  • Dissolution: Dissolve ethyl isonipecotate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution to act as a proton scavenger.

  • Sulfonyl Chloride Addition: Slowly add a solution of either 4-chlorophenylsulfonyl chloride or 4-fluorophenylsulfonyl chloride in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-[(4-halophenyl)sulfonyl]piperidine-4-carboxylate ester.

  • Hydrolysis: The final carboxylic acid can be obtained by standard ester hydrolysis procedures, for example, by treating the ester with a base like sodium hydroxide in a mixture of water and an organic solvent, followed by acidification.

Comparative Biological Activity

Derivatives of This compound have been investigated for their potential as antimicrobial and enzyme inhibitory agents . For instance, 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives have demonstrated antibacterial activity. This suggests that the this compound scaffold can be a valuable starting point for the development of new therapeutic agents.

The choice between a chlorine and a fluorine substituent can have a significant impact on the biological activity of a drug candidate. A general comparison of chloro- and fluoro-substituted analogues in drug design suggests that chlorinated compounds are, on average, slightly more active than their fluorinated counterparts in terms of binding affinity. However, fluorinated compounds often exhibit higher aqueous solubility. The increased lipophilicity of the chloro-substituent may lead to enhanced membrane permeability but could also result in increased toxicity.

Potential Signaling Pathways

Given that derivatives of these compounds have shown antimicrobial and enzyme inhibitory activities, they could potentially interact with various cellular signaling pathways. For instance, as enzyme inhibitors, they might target kinases, proteases, or other enzymes crucial for pathogen survival or disease progression.

Signaling_Pathway Compound 1-[(4-halophenyl)sulfonyl]piperidine- 4-carboxylic acid derivative Target_Enzyme Target Enzyme (e.g., Kinase, Protease) Compound->Target_Enzyme Inhibition Product Product Target_Enzyme->Product Substrate Substrate Substrate->Target_Enzyme Cellular_Process Cellular Process Product->Cellular_Process Biological_Effect Biological Effect (e.g., Antimicrobial, Anti-inflammatory) Cellular_Process->Biological_Effect

Caption: Hypothetical signaling pathway for enzyme inhibition.

Pharmacokinetic Considerations

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. The substitution of chlorine with fluorine can significantly alter these properties.

  • Lipophilicity: Chlorine is more lipophilic than fluorine. Therefore, this compound is expected to be more lipophilic than its fluoro-analogue. This could influence its absorption and distribution characteristics.

  • Metabolic Stability: The C-F bond is generally stronger than the C-Cl bond, making fluorinated compounds often more resistant to metabolic degradation. This could lead to a longer half-life for the fluoro-derivative.

  • Solubility: As a general trend, fluorinated compounds tend to have higher aqueous solubility compared to their chlorinated counterparts.

Direct pharmacokinetic data for these two specific compounds is not available in the public literature. However, studies on other piperidine derivatives provide a general understanding of their pharmacokinetic behavior.

Conclusion

Both this compound and 1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxylic acid represent valuable scaffolds for medicinal chemistry research. The choice between the chloro and fluoro substitution will likely depend on the desired balance of potency, selectivity, and pharmacokinetic properties for a specific therapeutic target.

The chloro-derivative, being more lipophilic, might offer higher intrinsic activity due to better membrane penetration, but this could come at the cost of increased metabolic liability and potentially higher toxicity. Conversely, the fluoro-derivative may exhibit improved metabolic stability and aqueous solubility, which are often desirable properties for drug candidates.

Further head-to-head studies are warranted to directly compare the biological activities and pharmacokinetic profiles of these two compounds. Such studies would provide crucial data to guide the rational design of novel therapeutics based on these promising piperidine scaffolds.

Logical_Relationship cluster_chloro 1-[(4-chlorophenyl)sulfonyl]... cluster_fluoro 1-[(4-fluorophenyl)sulfonyl]... Chloro_Lipophilicity Higher Lipophilicity Chloro_Activity Potentially Higher Potency Chloro_Lipophilicity->Chloro_Activity Chloro_Metabolism Potentially Higher Metabolism Chloro_Lipophilicity->Chloro_Metabolism Chloro_Toxicity Potentially Higher Toxicity Chloro_Metabolism->Chloro_Toxicity Fluoro_Solubility Higher Aqueous Solubility Fluoro_Bioavailability Potentially Improved Bioavailability Fluoro_Solubility->Fluoro_Bioavailability Fluoro_Stability Higher Metabolic Stability Fluoro_Stability->Fluoro_Bioavailability

Caption: Comparative properties of chloro vs. fluoro substitution.

References

A Comparative Guide to the In Vitro Screening of Piperidine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its synthetic accessibility and favorable physicochemical properties make it a valuable starting point for the development of potent and selective enzyme inhibitors. This guide provides a comparative overview of the in vitro performance of various piperidine derivatives against a range of key enzymes, supported by experimental data and detailed protocols.

Comparative Inhibitory Activity of Piperidine Derivatives

The inhibitory potency of piperidine derivatives varies significantly depending on the specific substitutions on the piperidine ring and the target enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The table below summarizes the in vitro inhibitory activities of several piperidine derivatives against their respective enzyme targets.

Compound Name/DerivativeTarget EnzymeIC50 ValueReference
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21)Acetylcholinesterase (AChE)0.56 nM[1][2]
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil/E2020)Acetylcholinesterase (AChE)5.7 nM[1][3]
1-Benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28)Acetylcholinesterase (AChE)0.41 µM[4]
1-Benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide (20)Acetylcholinesterase (AChE)5.94 µM[4]
N-substituted 4-hydrazino piperidine derivative (22e)Dipeptidyl Peptidase-4 (DPP-4)88 nM[1]
4-Benzylpiperidine derivative (1)Dipeptidyl Peptidase-4 (DPP-4)1.6 µM[1]
4-Amino-1-benzylpiperidine derivative (4)Dipeptidyl Peptidase-4 (DPP-4)4 µM[1]
Pyrrolidine derivative (12)Pancreatic Lipase0.143 mg/mL[5]
(R)-piperidine-3-carboxamide derivative (22a)HIV-1 Protease3.61 nM[6]
4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide (PD5)Platelet Aggregation0.06 mM[7]

Key Experimental Protocols

Accurate and reproducible in vitro screening is fundamental to the identification and characterization of potential enzyme inhibitors. Below are detailed protocols for two common assays used to evaluate the inhibitory activity of piperidine derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE inhibitory activity.[1]

Principle: The assay measures the hydrolysis of acetylthiocholine (ATCI) by AChE. The resulting thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[1]

Reagents:

  • AChE solution

  • DTNB solution

  • Acetylthiocholine iodide (ATCI) solution

  • Phosphate buffer (pH 8.0)

  • Test compound (piperidine derivative) solution

Procedure:

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Add the AChE solution to initiate a pre-incubation period.

  • Initiate the reaction by adding the ATCI solution.

  • Immediately measure the absorbance at 412 nm using a microplate reader at several time points.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay (Fluorescence-Based)

This fluorescence-based assay is a common method for determining the in vitro inhibitory activity of compounds against DPP-4.[1]

Principle: The assay measures the cleavage of a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), by DPP-4. The cleavage releases free AMC, which is fluorescent and can be quantified to determine enzyme activity.[1]

Reagents:

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., 5 mM H-Gly-Pro-AMC)

  • Test compound (piperidine derivative) solution

Procedure:

  • Add the DPP-4 assay buffer, DPP-4 enzyme, and test compound solution to a 96-well plate.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a set period.

  • Add the DPP-4 substrate to initiate the reaction.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Calculate the percent inhibition for each inhibitor concentration after subtracting the background fluorescence.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

Visualizing Experimental Workflows and Signaling Pathways

Visual diagrams are crucial for understanding complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate a general workflow for enzyme inhibition screening and a relevant signaling pathway.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Library (Piperidine Derivatives) E Dispense Reagents (Enzyme, Buffer, Inhibitor) A->E B Enzyme Stock B->E C Substrate Stock G Add Substrate (Initiate Reaction) C->G D Assay Buffer D->E F Pre-incubation E->F F->G H Incubation G->H I Signal Detection (e.g., Absorbance, Fluorescence) H->I J Calculate % Inhibition I->J K Dose-Response Curve J->K L Determine IC50 K->L

Caption: General workflow for in vitro enzyme inhibition screening.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis Bad->Apoptosis PiperidineInhibitor Piperidine-based PI3K Inhibitor PiperidineInhibitor->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of piperidine derivatives.[8]

References

Comparative Docking Analysis of N-(4-chlorophenyl)piperidin-4-amine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the molecular docking of N-(4-chlorophenyl)piperidin-4-amine analogs, offering valuable insights for researchers, scientists, and drug development professionals. By objectively comparing the binding affinities and interaction patterns of these analogs against key biological targets, this document aims to facilitate the rational design of more potent and selective therapeutic agents. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, and understanding the impact of structural modifications on target binding is crucial for advancing drug discovery efforts.[1]

Quantitative Docking and Binding Affinity Data

The following table summarizes the binding affinities of several N-(4-chlorophenyl)piperidin-4-amine analogs and related piperidine derivatives against various biological targets. This data, compiled from multiple studies, provides a quantitative basis for comparing the potential efficacy of these compounds.

Compound IDAnalog Structure/NameTargetBinding Affinity (Ki, nM)Binding Energy (kcal/mol)Reference
1 N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamideDopamine D4 Receptor0.8Not Reported[2]
2 Analog A of Compound 1Dopamine D4 Receptor15Not Reported[2]
3 Analog B of Compound 1Dopamine D4 Receptor5Not Reported[2]
4 JJC8-088Dopamine Transporter (DAT)2.60Not Reported[3]
5 JJC8-089 (3a)Dopamine Transporter (DAT)37.8Not Reported[3]
6 JJC8-091 (1)Dopamine Transporter (DAT)230Not Reported[3]
7 Piperidine Derivative 1Pancreatic LipaseNot Reported-8.24[4]
8 Piperidine Derivative 2Pancreatic LipaseNot ReportedNot Reported[4]
9 Haloperidol (Reference)Sigma 1 Receptor (S1R)2.5Not Reported[5]
10 Compound 1 (from ref[5])Sigma 1 Receptor (S1R)3.2Not Reported[5]

Experimental Protocols

A detailed understanding of the methodologies employed in generating the above data is essential for accurate interpretation and replication of findings.

Molecular Docking Protocol (Representative)

This protocol provides a general workflow for conducting molecular docking studies with piperidine-based ligands using AutoDock, a widely used docking software.[2][6]

  • Receptor and Ligand Preparation:

    • The three-dimensional structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB).

    • The receptor is prepared by removing water molecules, adding polar hydrogen atoms, and assigning partial charges. The prepared structure is saved in PDBQT format.

    • The 3D structures of the N-(4-chlorophenyl)piperidin-4-amine analogs (ligands) are generated and optimized. Rotatable bonds are defined, and partial charges are assigned. The ligands are also saved in PDBQT format.

  • Grid Box Definition:

    • A grid box is defined around the active site of the target protein to encompass the binding pocket where the ligand is expected to interact.

  • Docking Simulation:

    • The AutoDock program is executed to perform the docking simulation. The algorithm explores various conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose.

  • Analysis of Results:

    • The docking results are analyzed to identify the most favorable binding poses based on the lowest binding energy scores.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using molecular visualization software.

Radioligand Binding Assay (Representative)

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.[2]

  • Membrane Preparation: Cell membranes expressing the receptor of interest are isolated.

  • Incubation: A fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Detection: The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This value can be converted to a binding affinity constant (Ki).

Visualization of Key Biological Pathways and Experimental Workflow

The following diagrams illustrate a relevant signaling pathway often targeted by piperidine derivatives and a typical workflow for molecular docking studies.

G cluster_workflow Molecular Docking Workflow PDB Protein Data Bank (PDB) (Target Structure) PrepProt Prepare Protein (Add Hydrogens, Remove Water) PDB->PrepProt Ligand Analog Library (Ligand Structures) PrepLig Prepare Ligands (Define Rotatable Bonds) Ligand->PrepLig Grid Define Grid Box (Active Site) PrepProt->Grid Docking Perform Docking (e.g., AutoDock) PrepLig->Docking Grid->Docking Analysis Analyze Results (Binding Energy, Interactions) Docking->Analysis

Caption: A typical workflow for in silico molecular docking analysis.

PI3K_AKT_mTOR_Pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates Inhibitor Piperidine Analog (Inhibitor) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway, a common target for piperidine-based inhibitors.[7][][9][10][11]

Discussion

The N-(4-chlorophenyl)piperidin-4-amine scaffold and its analogs have demonstrated significant potential as modulators of various biological targets, including G-protein coupled receptors like the dopamine D4 receptor and enzymes such as pancreatic lipase. The data presented in this guide highlights how modifications to the core piperidine structure can significantly influence binding affinity and selectivity. For instance, subtle changes to the substituent on the aryl ring can fine-tune interactions within the hydrophobic regions of a target's active site.[12]

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in diseases such as cancer, making it a prime target for therapeutic intervention.[10] Piperidine-containing compounds have been investigated as inhibitors of key kinases within this pathway, such as PI3K, AKT, and mTOR.[7][][9][11] The development of analogs that can selectively inhibit one or more of these kinases is an active area of research.

The dopamine D4 receptor is implicated in various neurological and psychiatric disorders.[13][14][15][16][17] The high affinity of certain N-(4-chlorophenyl)piperazin-1-yl derivatives for this receptor underscores the utility of the piperidine scaffold in designing centrally active agents.

Conclusion

This comparative guide provides a valuable resource for researchers engaged in the design and development of novel therapeutics based on the N-(4-chlorophenyl)piperidin-4-amine scaffold. The presented data and experimental protocols offer a foundation for making informed decisions in lead optimization and for the rational design of next-generation analogs with improved potency and selectivity. The visualized workflow and signaling pathway provide a clear context for the application of these compounds in drug discovery. Further research into the structure-activity relationships of this versatile class of molecules is warranted to unlock their full therapeutic potential.

References

A Comparative Analysis of Inhibitors Derived from 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Efficacy and Mechanisms of Novel Enzyme Inhibitors for Researchers and Drug Development Professionals

The foundational structure of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid has proven to be a versatile scaffold in medicinal chemistry, leading to the development of potent inhibitors for a diverse range of biological targets. This guide provides a comparative overview of the efficacy of several classes of inhibitors derived from this parent compound, supported by experimental data and detailed methodologies. The information is intended to assist researchers and professionals in the field of drug discovery and development in understanding the therapeutic potential of these compounds.

I. Comparative Efficacy of Urease Inhibitors

A series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their inhibitory activity against urease. Several of these compounds demonstrated significantly potent inhibition, with IC50 values in the low micromolar to nanomolar range, far exceeding the activity of the standard inhibitor, thiourea.

Table 1: Urease Inhibitory Activity of 1,3,4-Oxadiazole Derivatives

CompoundR GroupIC50 (µM) ± SEM
7l 2-chlorobenzyl2.14 ± 0.003
7m 3-chlorobenzyl0.63 ± 0.001
7n 4-chlorobenzyl2.17 ± 0.006
7o 2-fluorobenzyl1.13 ± 0.003
7p 3-fluorobenzyl1.21 ± 0.005
7r 3-bromobenzyl6.28 ± 0.003
7u 2-methylbenzyl2.39 ± 0.005
7v 3-methylbenzyl2.15 ± 0.002
7x 3-nitrobenzyl2.26 ± 0.003
Thiourea (Standard) -21.25 ± 0.15

Data sourced from Braz. J. Pharm. Sci.[1]

Experimental Protocol: In Vitro Urease Inhibition Assay

The inhibitory activity of the synthesized compounds against jack bean urease was determined using a spectrophotometric method. The assay mixture, containing 25 µL of enzyme solution, 55 µL of phosphate buffer (pH 6.8), and 10 µL of the test compound (dissolved in DMSO), was pre-incubated for 15 minutes at 30°C. Subsequently, 10 µL of urea solution (substrate) was added, and the mixture was incubated for another 15 minutes. The production of ammonia was quantified by measuring the absorbance at 630 nm after the addition of phenol and hypochlorite reagents. The percentage of inhibition was calculated, and the IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentrations.

Mechanism of Action: Urease Inhibition

G Urea Urea Urease Urease Enzyme Urea->Urease Ammonia Ammonia (NH3) Urease->Ammonia CarbonDioxide Carbon Dioxide (CO2) Urease->CarbonDioxide IncreasedpH Increased Gastric pH Ammonia->IncreasedpH Inhibitor 1,3,4-Oxadiazole Derivative Inhibitor->Urease Inhibition PathogenSurvival Pathogen Survival (e.g., H. pylori) IncreasedpH->PathogenSurvival

Caption: Urease catalysis and inhibition pathway.

II. Comparative Efficacy of MenA Inhibitors for Mycobacterium tuberculosis

Derivatives of this compound have been investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a key enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis. Inhibition of this pathway is a promising strategy for developing new anti-tuberculosis drugs.

Table 2: MenA Inhibitory and Antimycobacterial Activity of Piperidine Derivatives

CompoundR GroupMenA IC50 (µM)Mtb GIC50 (µM)cLogP
1 Benzophenone--7.9
10 4-bromophenyl12 ± 214 ± 06.8
11 4-chlorophenyl22 ± 310 ± 16.6

Data sourced from J Med Chem.[2]

Experimental Protocol: MenA Enzyme Inhibition Assay

The inhibitory potency of the compounds was evaluated in a cell-free prenyltransferase assay. This assay monitors the formation of demethylmenaquinone by thin-layer chromatography (TLC) autoradiography using radiolabeled trans-farnesyl pyrophosphate ([³H]FPP) and MenA-containing membrane fractions from M. tuberculosis. The inhibitory concentrations (IC50) required to reduce the formation of [³H]demethylmenaquinone by 50% were determined.[2]

Experimental Workflow: MenA Inhibition Assay

G cluster_0 Assay Preparation cluster_1 Reaction and Analysis Mtb_Membrane M. tuberculosis Membrane Fraction (contains MenA) Incubation Incubation Mtb_Membrane->Incubation Radiolabeled_FPP [3H]Farnesyl Pyrophosphate Radiolabeled_FPP->Incubation Inhibitor Test Compound Inhibitor->Incubation TLC Thin-Layer Chromatography Incubation->TLC Autoradiography Autoradiography TLC->Autoradiography Quantification Quantification of [3H]demethylmenaquinone Autoradiography->Quantification G Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expression hCA IX Expression HIF1a->CAIX_Expression CO2_Hydration CO2 + H2O ⇌ H+ + HCO3- CAIX_Expression->CO2_Hydration Catalyzes Acidification Extracellular Acidification (pHe < 7) CO2_Hydration->Acidification Invasion Tumor Cell Invasion and Metastasis Acidification->Invasion Inhibitor Piperidine-4-carboxamide Derivative Inhibitor->CAIX_Expression Inhibition

References

A Comparative Guide to the Spectroscopic Characterization and Validation of Synthesized Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable physicochemical and pharmacological properties.[1][2] The synthesis of novel piperidine derivatives is a cornerstone of drug discovery, necessitating robust methods for their characterization and validation. This guide provides an objective comparison of spectroscopic techniques for structural elucidation and outlines validation methodologies supported by experimental data.

Spectroscopic Characterization: Elucidating the Molecular Structure

A combination of spectroscopic techniques is essential to confirm the structure and purity of newly synthesized piperidine compounds.[3][4] The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation: A Comparative Overview

The following tables summarize typical spectroscopic data for a representative piperidine derivative.

Table 1: Comparative ¹H and ¹³C NMR Spectral Data for a Piperidine Derivative

Technique Typical Chemical Shift (δ) Range (ppm) Interpretation
¹H NMR 1.0 - 4.0Protons on the piperidine ring.[3]
2.0 - 3.0Protons on carbons adjacent to the nitrogen (α-protons).[5]
1.4 - 1.8Protons on other ring carbons (β, γ-protons).[5]
¹³C NMR 40 - 60Carbons adjacent to the nitrogen (α-carbons).
20 - 40Other ring carbons (β, γ-carbons).
> 100Carbons of aromatic or carbonyl substituents.[3]

Table 2: Comparative FT-IR Absorption Data for a Piperidine Derivative

Functional Group Typical Absorption Range (cm⁻¹) Vibration Mode
N-H (secondary amine) 3300 - 3500 (broad)Stretching
C-H (alkane) 2850 - 3000Stretching
C-N 1000 - 1250Stretching
C=O (if substituted) 1650 - 1750Stretching[6]

Table 3: Comparative Mass Spectrometry (MS) Fragmentation Data

Ionization Method Key Observation Common Fragmentation Pathway
Electron Ionization (EI) Molecular ion (M⁺) peak, often followed by fragment ions.α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen, forming a stable iminium ion.[7]
Electrospray Ionization (ESI) Protonated molecule [M+H]⁺ is typically the base peak.[3][7]Neutral loss of small molecules (e.g., H₂O) from substituted piperidines during MS/MS analysis.[7][8]

Experimental Workflow for Piperidine Compound Analysis

The general process from synthesis to validation involves several key stages, as illustrated below.

G cluster_synthesis Synthesis & Purification cluster_validation Biological Validation Synthesis Chemical Synthesis of Piperidine Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Screening Primary Biological Screening (e.g., Enzyme Assay, Cell Viability) MS->Screening DoseResponse Dose-Response Studies (IC₅₀/EC₅₀ Determination) Screening->DoseResponse SAR Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR

Caption: General workflow from synthesis to biological validation of novel piperidine compounds.

Detailed Experimental Protocols: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified piperidine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).

  • ¹H NMR Spectroscopy : Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer.[9] For a typical experiment, parameters might include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Spectroscopy : Acquire the carbon-13 NMR spectrum on a 100 MHz (or higher) spectrometer with proton decoupling.[9] A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio, which may require a longer acquisition time compared to ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • Solid Samples (ATR) : Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure using the anvil to ensure good contact.[10]

    • Solid Samples (KBr Pellet) : Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Liquid Samples : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition : Record a background spectrum of the empty accessory (ATR crystal or KBr pellet).[11] Then, record the sample spectrum over a range of 4000-400 cm⁻¹. The instrument software will automatically subtract the background from the sample spectrum.[9]

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[3]

  • Ionization and Analysis :

    • Electrospray Ionization (ESI) : Infuse the sample solution directly into the ESI source. ESI is a soft ionization technique suitable for many piperidine derivatives, typically forming [M+H]⁺ ions in positive ion mode.[3][7]

    • Electron Ionization (EI) : Introduce the sample via a direct insertion probe or after separation by Gas Chromatography (GC). In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9]

  • Tandem Mass Spectrometry (MS/MS) : To obtain further structural information, the precursor ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate a product ion spectrum, revealing characteristic fragmentation patterns.[7]

Validation: Comparative Biological Activity

The validation of synthesized piperidine compounds involves assessing their biological activity in relevant assays. This allows for comparison with existing drugs or other compound classes to determine their potential as therapeutic agents. Activities range from anticancer and antimicrobial to enzyme inhibition.[2][12][13]

Data Presentation: Comparative Anticancer and Antimicrobial Activity

Table 4: Comparative Anticancer Activity (IC₅₀ in µM)

The half-maximal inhibitory concentration (IC₅₀) is a measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound Class Derivative MCF-7 (Breast Cancer) HCT116 (Colon Cancer) Reference
Piperidine Compound P12.134.28[1]
Compound P23.565.12[1]
Pyrrolidine Compound Y18.711.4[1]
Acyclic Analogue Compound A1> 50> 50[1]

Note: Data is compiled from different studies to illustrate a comparative trend.

Table 5: Comparative Antimicrobial Activity (MIC in µg/mL)

The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.[1]

Compound Class Derivative S. aureus (Bacterium) C. albicans (Fungus) Reference
Piperidine Compound P33264[1]
Compound P464128[1]
Tetrahydropyridine Compound T150>100[1]
Compound T2>100>100[1]

Note: Data is synthesized from multiple sources to demonstrate a comparative trend.[1]

Logical Pathway for Drug Discovery

The discovery of novel therapeutic agents often follows a structured path from initial screening to lead optimization.

G A Compound Library (Piperidine Derivatives) B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Hit-to-Lead Optimization (SAR Studies) C->D E Lead Compound D->E F Preclinical Studies (In vivo efficacy, toxicology) E->F G Clinical Trials F->G

Caption: A simplified logical pathway for piperidine-based drug discovery.

Detailed Experimental Protocols: Biological Validation

MTT Assay for Anticancer Activity

This protocol is used to determine the IC₅₀ value of a compound against cancer cell lines.

  • Cell Seeding : Seed human cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well.[1] Allow the cells to adhere by incubating for 24 hours.

  • Compound Treatment : Prepare serial dilutions of the synthesized piperidine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation : Incubate the plates for 48-72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is converted to purple formazan crystals by living cells.

  • Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

This guide provides a foundational framework for the characterization and validation of novel piperidine compounds, integrating essential data, protocols, and workflows to support researchers in the field of drug discovery.

References

A Comparative Study of Piperidine Derivatives and Their Host-Guest Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of piperidine derivatives and their host-guest complexes, primarily with cyclodextrins. Piperidine and its derivatives are significant pharmacophores in medicinal chemistry, appearing in a wide range of pharmaceuticals.[1][2] The formation of host-guest complexes, particularly with cyclodextrins, offers a promising strategy to enhance the physicochemical properties of these derivatives, such as solubility and bioavailability, and to reduce their toxicity.[3] This guide presents quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to facilitate further research and development in this area.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data for various piperidine derivatives and their host-guest complexes, focusing on their anticancer activity and the thermodynamics of complex formation.

Anticancer Activity of Piperidine Derivatives

The cytotoxic effects of piperidine derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of these compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Piperidine Derivative (unspecified)A549 (Lung)32.43[4]
PiperineHCT-8 (Colon)66.0[4]
PiperineB16 (Mouse Melanoma)69.9[4]
PiperineHL-60 (Human Leukemia)>87.6[4]
PiperineCEM (Human Leukemia)>87.6[4]
Benzo[a]phenazine DerivativeHeLa, A549, MCF-7, HL-601.0 - 10[5]
Compound 6 (Benzo[a]phenazine derivative)MCF-711.7[5]
Compound 6 (Benzo[a]phenazine derivative)HepG20.21[5]
Compound 6 (Benzo[a]phenazine derivative)A5491.7[5]
Thermodynamic Parameters of Host-Guest Complexation

The formation of inclusion complexes between piperidine derivatives and cyclodextrins is a thermodynamically driven process. Isothermal Titration Calorimetry (ITC) is a key technique for determining the thermodynamic parameters of these interactions.

Guest MoleculeHost MoleculeStoichiometry (Guest:Host)K (M⁻¹)ΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)Reference
Piperineβ-Cyclodextrin1:1-Spontaneous--[6]
Tetracaine HClβ-Cyclodextrin1:1--NegativePositive[7]
Procaine HClβ-Cyclodextrin1:1--NegativePositive[7]
N1-substituted sulfonamidesβ-Cyclodextrin---Negative-[8]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of piperidine derivative host-guest complexes are crucial for reproducible research.

Synthesis of Piperidine-Cyclodextrin Host-Guest Complexes

Objective: To prepare inclusion complexes of piperidine derivatives with β-cyclodextrin.

Materials:

  • Piperidine derivative

  • β-cyclodextrin

  • Distilled water

  • Ethanol

  • Magnetic stirrer

  • Filter paper

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Dissolve an equimolar amount of the piperidine derivative in a minimal amount of ethanol.

  • In a separate beaker, dissolve an equimolar amount of β-cyclodextrin in distilled water with constant stirring. Gentle heating may be applied to facilitate dissolution.

  • Slowly add the ethanolic solution of the piperidine derivative to the aqueous solution of β-cyclodextrin under continuous stirring.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • After the stirring period, filter the solution to remove any uncomplexed material.

  • Freeze the resulting clear solution at -80°C.

  • Lyophilize the frozen solution for 48-72 hours to obtain the solid host-guest complex as a powder.[9]

Isothermal Titration Calorimetry (ITC) Analysis

Objective: To determine the thermodynamic parameters of the binding interaction between a piperidine derivative and a cyclodextrin.

Materials:

  • Isothermal Titration Calorimeter

  • Piperidine derivative solution (in the syringe)

  • Cyclodextrin solution (in the sample cell)

  • Degassed buffer solution (e.g., phosphate buffer, pH 7.4)

Procedure:

  • Prepare solutions of the piperidine derivative and the cyclodextrin in the same degassed buffer to avoid heat of dilution effects.

  • Accurately determine the concentrations of both solutions.

  • Fill the ITC sample cell with the cyclodextrin solution and the injection syringe with the piperidine derivative solution.

  • Set the experimental temperature (e.g., 25°C).

  • Perform a series of injections of the piperidine derivative solution into the cyclodextrin solution, typically 2-5 μL per injection, with a spacing of 120-180 seconds between injections to allow for thermal equilibration.

  • Record the heat change associated with each injection.

  • As the cyclodextrin becomes saturated with the piperidine derivative, the heat change per injection will decrease.

  • Integrate the raw data to obtain a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of the two reactants.

  • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[10][11][12] The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

NMR Spectroscopy for Structural Characterization

Objective: To elucidate the structure of the host-guest complex and determine the mode of inclusion.

Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Piperidine derivative

  • Cyclodextrin

  • Host-guest complex

Procedure:

  • Prepare NMR samples of the free piperidine derivative, the free cyclodextrin, and the host-guest complex in the same deuterated solvent.

  • Acquire ¹H NMR spectra for all three samples. Changes in the chemical shifts of the protons of both the piperidine derivative (guest) and the cyclodextrin (host) upon complexation provide evidence of inclusion. Protons of the guest molecule that are located inside the cyclodextrin cavity typically show a significant upfield shift.[6]

  • Acquire 2D NMR spectra, such as ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy), for the host-guest complex. Cross-peaks between the protons of the piperidine derivative and the inner protons (H3 and H5) of the cyclodextrin provide direct evidence of the inclusion and can be used to determine the geometry of the complex.[6]

Mandatory Visualization

The following diagrams, created using the DOT language, visualize key signaling pathways and a typical experimental workflow.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (Cell Survival, Proliferation, Growth) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: PI3K/Akt Signaling Pathway.

Experimental_Workflow cluster_synthesis Complex Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Start Start: Piperidine Derivative & Cyclodextrin Dissolve Dissolve Components Separately Start->Dissolve Mix Mix Solutions Dissolve->Mix Stir Stir for 24-48h Mix->Stir Filter Filter Stir->Filter Lyophilize Lyophilize Filter->Lyophilize Complex Solid Host-Guest Complex Lyophilize->Complex NMR NMR Spectroscopy (1H, 2D ROESY/NOESY) Complex->NMR ITC Isothermal Titration Calorimetry (ITC) Complex->ITC XRay X-Ray Diffraction (Optional) Complex->XRay Structure Structural Elucidation (Inclusion Geometry) NMR->Structure Thermo Thermodynamic Parameters (K, ΔH, ΔS, ΔG) ITC->Thermo Stoichiometry Binding Stoichiometry ITC->Stoichiometry

Caption: Host-Guest Complex Workflow.

NFkB_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation DNA DNA NFkB->DNA Translocates to Nucleus & Binds to DNA Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription Initiates Stimulus Stimulus (e.g., TNF-α) Stimulus->Receptor Binds

Caption: NF-κB Signaling Pathway.

References

Safety Operating Guide

Proper Disposal of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with a conservative mindset, treating it as a hazardous waste in the absence of definitive data to the contrary.

Step 1: Waste Identification and Segregation

Properly identify and label all waste containing this compound. This includes the pure compound, any contaminated labware (such as vials, spatulas, and weighing boats), and personal protective equipment that has come into direct contact with the chemical. It is crucial to segregate this halogenated organic waste from all other laboratory waste streams, particularly non-halogenated solvents, to prevent accidental reactions and to facilitate proper disposal, as the disposal of chlorinated compounds is often more costly and requires specific treatment methods like high-temperature incineration.[1][2]

Step 2: Containerization

Use only approved, chemically compatible, and clearly labeled hazardous waste containers for the collection of solid chemical waste. The container must be in good condition, with a secure, leak-proof lid to prevent any release of the contents.

Step 3: Labeling

The waste container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate quantity of the waste

  • The date of accumulation

  • The primary hazards associated with the chemical (e.g., "Irritant")

Step 4: Storage

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel. The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials. Regular inspection of the SAA is recommended to check for any signs of container leakage or degradation.

Step 5: Professional Disposal

The ultimate disposal of this compound must be conducted by a licensed and reputable hazardous waste disposal company.[3] These companies are equipped to handle, transport, and dispose of chemical waste in compliance with all federal, state, and local regulations. The most common and recommended method for the disposal of chlorinated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Spill and Leak Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ventilate the Area: Ensure adequate ventilation to disperse any airborne dust.

  • Utilize Appropriate PPE: Wear the personal protective equipment detailed above.

  • Contain and Clean the Spill: For a small spill of solid material, carefully sweep it up and place it into a designated hazardous waste container.[5] Avoid generating dust. For a larger spill, it may be necessary to use an inert absorbent material to collect the substance before placing it in the waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to the laboratory supervisor and the institution's environmental health and safety department.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes general considerations for the disposal of solid halogenated organic waste.

ParameterGuidelineSource
Waste Segregation Must be segregated from non-halogenated waste streams.[2]
Disposal Method High-temperature incineration is the preferred method.
Container Type Chemically resistant, sealed containers.[6]
Regulatory Compliance Disposal must adhere to all local, state, and federal regulations.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation & Collection cluster_2 Step 2: Labeling & Storage cluster_3 Step 3: Final Disposal cluster_4 Contingency: Spill Occurs start This compound waste (solid, contaminated labware, PPE) collect Collect in a designated halogenated organic solid waste container start->collect label_waste Label container with: 'Hazardous Waste' Full Chemical Name Date & Quantity collect->label_waste store_waste Store in a designated Satellite Accumulation Area (SAA) label_waste->store_waste professional_disposal Arrange for pickup by a licensed hazardous waste disposal company store_waste->professional_disposal incineration High-Temperature Incineration professional_disposal->incineration spill Spill of solid material cleanup Follow spill cleanup procedure: - Evacuate & Secure - Ventilate - Use PPE - Contain & Collect - Decontaminate spill->cleanup Immediate Action cleanup->collect Dispose of spill debris

References

Personal protective equipment for handling 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent skin contact, eye irritation, and respiratory exposure. The required PPE is summarized in the table below.

PPE CategoryItemSpecification
Eye Protection Safety GlassesConforming to EN166 standards, with side shields.[1]
Face ShieldRecommended when there is a risk of splashing.
Hand Protection Chemical-resistant glovesHandle with gloves.[1] Nitrile or neoprene are suitable.
Body Protection Laboratory CoatStandard lab coat to prevent skin contact.
Chemical-resistant clothingChoose body protection according to the amount and concentration of the substance at the workplace.[1]
Respiratory Protection Dust mask or respiratorUse in a well-ventilated area.[2] If dust is generated, a NIOSH-approved respirator is recommended.
Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[2]

  • Provide appropriate exhaust ventilation in places where dust is formed.[1]

2. Personal Hygiene:

  • Wash hands thoroughly after handling the compound and before eating, drinking, or smoking.[1]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.

3. Handling and Storage:

  • Avoid the formation of dust and aerosols.[1]

  • Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

4. Spill Response:

  • Small Spills: Carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Shovel the material into a suitable container for disposal.[1] Prevent the spill from entering drains.[1][2]

Disposal Plan
  • Dispose of the waste material in accordance with federal, state, and local environmental control regulations.[1]

  • The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[4]

  • Do not contaminate water, foodstuffs, or soil. Do not discharge into sewer systems.[4]

  • Contaminated packaging should be disposed of as unused product.[5]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

Workflow for Handling this compound A Receipt of Chemical B Store in a Cool, Dry, Well-Ventilated Area Keep Container Tightly Closed A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Work in a Ventilated Area (Fume Hood) C->D E Weighing and Handling D->E J Spill Occurs D->J F Experimental Use E->F E->J G Decontaminate Work Area F->G H Waste Collection (Labeled, Sealed Container) F->H I Proper Disposal (Follow Institutional & Local Regulations) G->I H->I K Small Spill Cleanup: Sweep and Collect J->K Small L Large Spill Cleanup: Evacuate, Use Respirator, Collect J->L Large K->H L->H

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.